Product packaging for 1alpha, 24, 25-Trihydroxy VD2(Cat. No.:CAS No. 457048-34-9)

1alpha, 24, 25-Trihydroxy VD2

カタログ番号: B1590849
CAS番号: 457048-34-9
分子量: 444.6 g/mol
InChIキー: KRGCLKZOZQUAFK-UAAWEXCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1alpha, 24, 25-Trihydroxy VD2 is a useful research compound. Its molecular formula is C28H44O4 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44O4 B1590849 1alpha, 24, 25-Trihydroxy VD2 CAS No. 457048-34-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGCLKZOZQUAFK-UAAWEXCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569509
Record name (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457048-34-9
Record name (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Role of 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a key metabolite in the catabolic cascade of vitamin D2. Primarily recognized as an inactivation product of the hormonally active 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), its formation is a critical step in maintaining vitamin D homeostasis and preventing potential toxicity from excessive vitamin D receptor (VDR) activation. This document provides a comprehensive technical overview of the synthesis, metabolism, biological activities, and analytical methodologies related to 1α,24,25-(OH)₃D₂, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

1α,24,25-Trihydroxyvitamin D2 is a secosteroid derivative of ergocalciferol (B368823) (vitamin D2). Its structure features hydroxyl groups at the 1α, 24, and 25 positions, which significantly influences its receptor binding and metabolic fate.

PropertyValue
Molecular Formula C₂₈H₄₄O₄
Molecular Weight 444.65 g/mol
CAS Number 457048-34-9
Appearance White to yellow solid
Storage Conditions -20°C, protected from light, stored under nitrogen. In solvent: -80°C for up to 6 months.[1]
Solubility Soluble in organic solvents such as DMSO and ethanol.[1]

Synthesis and Metabolism

The synthesis of 1α,24,25-(OH)₃D₂ is a multi-step enzymatic process primarily occurring in target tissues of vitamin D action, such as the kidney, intestine, and bone.

Biosynthetic Pathway:

The biosynthesis of 1α,24,25-(OH)₃D₂ is an integral part of the vitamin D2 metabolic pathway. It begins with the dietary intake or supplementation of ergocalciferol (Vitamin D2).

  • 25-Hydroxylation: In the liver, vitamin D2 is hydroxylated by the enzyme 25-hydroxylase (CYP2R1 and other cytochrome P450 enzymes) to form 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form of vitamin D.

  • 1α-Hydroxylation: In the kidneys and other tissues, the enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D₂ to the biologically active hormone 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂).

  • 24-Hydroxylation: The final step is the 24-hydroxylation of 1α,25-(OH)₂D₂ by the mitochondrial enzyme 24-hydroxylase (CYP24A1). This reaction yields 1α,24,25-trihydroxyvitamin D2.[2][3]

VitaminD2_Metabolism Vitamin D2 Vitamin D2 25(OH)D2 25(OH)D2 Vitamin D2->25(OH)D2 CYP2R1 (Liver) 1,25(OH)2D2 1,25(OH)2D2 25(OH)D2->1,25(OH)2D2 CYP27B1 (Kidney) 1,24,25(OH)3D2 1,24,25(OH)3D2 1,25(OH)2D2->1,24,25(OH)3D2 CYP24A1 Inactive Metabolites Inactive Metabolites 1,24,25(OH)3D2->Inactive Metabolites

Figure 1: Metabolic pathway of Vitamin D2 leading to 1α,24,25-Trihydroxyvitamin D2.

Regulation of Synthesis:

The synthesis of 1α,24,25-(OH)₃D₂ is tightly regulated through the expression and activity of CYP24A1. The expression of CYP24A1 is:

  • Upregulated by 1α,25-(OH)₂D₂: This constitutes a negative feedback loop where the active form of vitamin D promotes its own catabolism.[2][4]

  • Downregulated by Parathyroid Hormone (PTH): PTH stimulates the production of 1α,25-(OH)₂D₂ by upregulating CYP27B1 and reciprocally downregulates CYP24A1 to reduce the catabolism of the active hormone.[2][4]

CYP24A1_Regulation 1,25(OH)2D2 1,25(OH)2D2 CYP24A1 Gene CYP24A1 Gene 1,25(OH)2D2->CYP24A1 Gene Induces transcription PTH PTH PTH->CYP24A1 Gene Inhibits transcription CYP24A1 Enzyme CYP24A1 Enzyme CYP24A1 Gene->CYP24A1 Enzyme Translation

Figure 2: Regulation of CYP24A1 expression.

Biological Role and Mechanism of Action

The primary biological role of 1α,24,25-(OH)₃D₂ is as a catabolite in the inactivation pathway of 1α,25-(OH)₂D₂. This function is crucial for preventing hypercalcemia and other toxic effects of excessive vitamin D activity.

Vitamin D Receptor (VDR) Binding:

1α,24,25-(OH)₃D₂ exhibits significantly lower binding affinity for the Vitamin D Receptor (VDR) compared to its precursor, 1α,25-(OH)₂D₂. This reduced affinity is a key factor in its diminished biological activity.

CompoundRelative VDR Binding Affinity (%)
1α,25-(OH)₂D₃ (Calcitriol)100
1α,25-(OH)₂D₂~100[5]
1α,24,25-(OH)₃D₃ Significantly lower than 1α,25-(OH)₂D₃
1α,24,25-(OH)₃D₂ (inferred)Significantly lower than 1α,25-(OH)₂D₂

Physiological Effects:

Due to its low VDR affinity, 1α,24,25-(OH)₃D₂ is considered to have minimal direct biological activity. Its main physiological significance lies in its role as a product of the catabolic activity of CYP24A1.

  • Calcium Homeostasis: By representing a pathway for the clearance of active vitamin D, the formation of 1α,24,25-(OH)₃D₂ indirectly contributes to the regulation of calcium and phosphate (B84403) homeostasis.

  • Parathyroid Hormone (PTH) Suppression: While 1α,25-(OH)₂D₂ potently suppresses PTH gene transcription and secretion, 1α,24,25-(OH)₃D₂ is substantially less effective in this regard.

Experimental Protocols

Detailed protocols for the study of 1α,24,25-(OH)₃D₂ are crucial for advancing research in vitamin D metabolism. Below are representative methodologies for key experiments.

4.1. VDR Competitive Radioligand Binding Assay

This assay determines the binding affinity of 1α,24,25-(OH)₃D₂ to the VDR.

  • Principle: The assay measures the ability of unlabeled 1α,24,25-(OH)₃D₂ to compete with a radiolabeled VDR ligand (e.g., [³H]-1α,25-(OH)₂D₃) for binding to a source of VDR.

  • Materials:

    • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

    • Radioligand: [³H]-1α,25-(OH)₂D₃.

    • Test Compound: 1α,24,25-(OH)₃D₂ in serial dilutions.

    • Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

    • Separation Method: Hydroxylapatite slurry or glass fiber filters.

  • Procedure:

    • Incubate a fixed concentration of recombinant VDR and [³H]-1α,25-(OH)₂D₃ with varying concentrations of unlabeled 1α,24,25-(OH)₃D₂.

    • Separate bound from free radioligand using hydroxylapatite or a cell harvester with glass fiber filters.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value, which can then be used to calculate the inhibitory constant (Ki).[6][7]

VDR_Binding_Assay cluster_0 Incubation cluster_1 Separation cluster_2 Quantification cluster_3 Analysis VDR VDR Radioligand Radioligand VDR->Radioligand Binds Competitor Competitor VDR->Competitor Competes Separation Separate bound from free ligand Quantification Measure radioactivity Separation->Quantification Analysis Calculate IC50/Ki Quantification->Analysis Incubation Incubation Incubation->Separation

Figure 3: Workflow for a VDR competitive binding assay.

4.2. Parathyroid Hormone (PTH) Secretion Assay

This assay evaluates the effect of 1α,24,25-(OH)₃D₂ on PTH secretion from primary parathyroid cells.

  • Principle: Primary bovine parathyroid cells are cultured and treated with the test compound. The concentration of PTH in the culture medium is then measured.

  • Materials:

    • Fresh bovine parathyroid glands.

    • Collagenase solution.

    • Culture medium (e.g., DMEM with varying calcium concentrations).

    • Test Compound: 1α,24,25-(OH)₃D₂.

    • PTH ELISA kit or radioimmunoassay.

  • Procedure:

    • Isolate parathyroid cells from bovine glands by collagenase digestion.

    • Culture the dispersed cells in medium with a defined calcium concentration.

    • Treat the cells with various concentrations of 1α,24,25-(OH)₃D₂ for a specified period (e.g., 48-72 hours).

    • Collect the culture medium.

    • Measure the PTH concentration in the medium using a specific ELISA or radioimmunoassay.

    • Normalize PTH levels to total cellular protein.[8][9]

4.3. CYP24A1 Enzyme Activity Assay

This assay quantifies the activity of the CYP24A1 enzyme, which produces 1α,24,25-(OH)₃D₂.

  • Principle: A source of CYP24A1 is incubated with a radiolabeled substrate (e.g., [³H]-1α,25-(OH)₂D₂), and the formation of the radiolabeled product, [³H]-1α,24,25-(OH)₃D₂, is measured.

  • Materials:

    • Enzyme Source: Recombinant human CYP24A1 or mitochondrial fractions from cells expressing CYP24A1.

    • Radiolabeled Substrate: [³H]-1α,25-(OH)₂D₂.

    • Cofactors: NADPH, adrenodoxin (B1173346), and adrenodoxin reductase.

    • Reaction Buffer.

    • HPLC system with a radioactivity detector.

  • Procedure:

    • Incubate the enzyme source with the radiolabeled substrate and cofactors in the reaction buffer.

    • Stop the reaction at various time points.

    • Extract the vitamin D metabolites from the reaction mixture.

    • Separate the substrate and products using HPLC.

    • Quantify the amount of radiolabeled product formed using a flow-through radioactivity detector.

    • Calculate the enzyme activity based on the rate of product formation.[10][11]

Relevance for Drug Development

While 1α,24,25-(OH)₃D₂ itself is not a primary therapeutic target due to its low biological activity, its formation and measurement are of significant interest to drug development professionals for several reasons:

5.1. Biomarker for CYP24A1 Activity

The concentration of 1α,24,25-(OH)₃D₂ in circulation can serve as a direct indicator of CYP24A1 enzyme activity.

  • CYP24A1 Deficiency: Inactivating mutations in the CYP24A1 gene lead to a decreased ability to catabolize 1α,25-(OH)₂D, resulting in elevated levels of the active hormone and consequently hypercalcemia. In such cases, the levels of 24-hydroxylated metabolites, including 1α,24,25-(OH)₃D, would be expected to be low. The ratio of 25(OH)D to 24,25(OH)₂D is emerging as a diagnostic marker for CYP24A1 deficiency.[3][12]

  • Drug Metabolism: For the development of new vitamin D analogs, understanding their susceptibility to CYP24A1-mediated catabolism is crucial. Measuring the formation of 24-hydroxylated metabolites provides a direct assessment of an analog's metabolic stability.

5.2. Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Incorporating the measurement of 1α,24,25-(OH)₃D₂ into PK/PD models of vitamin D analogs can provide a more complete picture of their metabolic fate and help in predicting their therapeutic window and potential for toxicity.

5.3. Development of CYP24A1 Inhibitors

In certain diseases, such as some cancers, increased CYP24A1 activity can lead to local depletion of active vitamin D, diminishing its anti-proliferative effects. The development of CYP24A1 inhibitors is an area of active research. Assays measuring the production of 1α,24,25-(OH)₃D₂ are essential for screening and characterizing the potency of such inhibitors.

Conclusion

1α,24,25-Trihydroxyvitamin D2 is a pivotal, albeit biologically less active, metabolite in the vitamin D2 endocrine system. Its primary role as a product of CYP24A1-mediated catabolism of active vitamin D2 underscores its importance in maintaining vitamin D homeostasis. For researchers and drug development professionals, a thorough understanding of its synthesis, regulation, and quantification is essential for elucidating the intricacies of vitamin D metabolism, diagnosing related disorders, and developing novel vitamin D-based therapeutics with improved metabolic stability and safety profiles. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for further investigation into the multifaceted role of this terminal metabolite.

References

An In-depth Technical Guide to 1α,24,25-Trihydroxyvitamin D2: Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1α,24,25-trihydroxyvitamin D2, a significant metabolite of vitamin D2. The document details its discovery and historical context within the broader landscape of vitamin D metabolism research. It presents a compilation of available quantitative data on its biological activity, including its binding affinity for the vitamin D receptor (VDR). Furthermore, this guide outlines detailed experimental protocols for the isolation, identification, and quantification of this metabolite, drawing from key scientific literature. Finally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms and analytical processes associated with 1α,24,25-trihydroxyvitamin D2.

Discovery and History

The discovery of 1α,24,25-trihydroxyvitamin D2 is intrinsically linked to the broader scientific endeavor to understand the metabolic activation and catabolism of vitamin D. Following the identification of the biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), research efforts expanded to elucidate the metabolic pathways of vitamin D2 (ergocalciferol), a form of vitamin D commonly used in food fortification and supplements.

The first definitive identification of 1α,24,25-trihydroxyvitamin D2 was reported in 1986 by Reddy and colleagues.[1] Their in vitro studies using isolated rat kidneys perfused with 1,25-dihydroxyvitamin D2 demonstrated the production of three new, more polar metabolites.[1] Through a combination of methanol-methylene chloride lipid extraction and high-performance liquid chromatography (HPLC), they successfully isolated and purified these compounds.[1] Subsequent analysis using ultraviolet (UV) absorption spectrophotometry, mass spectrometry, and specific chemical reactions confirmed the identities of these metabolites as 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2.[1] This seminal work established that 1,25-dihydroxyvitamin D2 is a direct precursor to 1α,24,25-trihydroxyvitamin D2 through hydroxylation at the C-24 position.[1]

Further research has solidified the role of the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, in the metabolism of vitamin D compounds.[2][3] Studies utilizing recombinant human CYP24A1 have shown that this enzyme catalyzes the conversion of 1α,25-dihydroxyvitamin D2 to 1α,24,25-trihydroxyvitamin D2.[4][5] This 24-hydroxylation is a key step in the catabolic pathway of vitamin D2 metabolites, ultimately leading to their inactivation and excretion.[4][5] While the initial discovery was in vitro, the presence of the necessary enzymatic machinery in target tissues suggests the physiological relevance of this metabolic pathway in vivo.

Quantitative Biological Data

The biological activity of 1α,24,25-trihydroxyvitamin D2 is primarily mediated through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes involved in calcium homeostasis, cell differentiation, and immune function.[6][7] The available quantitative data, while not as extensive as for its vitamin D3 counterpart, provides insights into its relative potency.

Table 1: Comparative Biological Activity of Vitamin D Metabolites

CompoundRelative VDR Binding Affinity (Compared to 1α,25(OH)₂D₃)Potency in Inducing Cell Differentiation (HL-60 cells)
1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃)100%High
1α,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂)~77-100%[8][9]Comparable to 1,25(OH)₂D₃[10]
1α,24,25-trihydroxyvitamin D₂ Lower than 1,25(OH)₂D₂Reduced compared to 1,25(OH)₂D₂
24-epi-1,25-dihydroxyvitamin D₂~33%[11]Lower than 1,25(OH)₂D₂[10]

Note: Specific quantitative values for the VDR binding affinity and cell differentiation potency of 1α,24,25-trihydroxyvitamin D2 are not consistently reported in the literature and are generally described as being lower than its precursor, 1α,25-dihydroxyvitamin D2. The 24-hydroxylation is generally considered a step towards inactivation.

Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature for the extraction, separation, and identification of vitamin D metabolites, including trihydroxy forms.

Extraction of Vitamin D Metabolites from Serum/Plasma

This protocol is a generalized procedure based on common liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques.[12][13][14][15]

  • Sample Preparation: To 1 mL of serum or plasma, add a known amount of an appropriate internal standard (e.g., deuterated vitamin D metabolite).

  • Protein Precipitation: Add 2 mL of acetonitrile (B52724) to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (Optional, for further purification):

    • Add an equal volume of a non-polar solvent such as hexane (B92381) or ethyl acetate.

    • Vortex for 1 minute and then centrifuge to separate the phases.

    • Collect the organic (upper) phase.

    • Repeat the extraction on the aqueous phase and combine the organic extracts.

  • Evaporation: Evaporate the solvent from the collected supernatant/organic extract to dryness under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Vitamin D Metabolite Separation

This protocol outlines a general approach for the chromatographic separation of vitamin D metabolites.[5][6][16]

  • System: A standard HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of a polar solvent (e.g., methanol (B129727) or acetonitrile) and water is typically employed. The exact gradient will depend on the specific metabolites being separated. For example, a linear gradient from 70% methanol in water to 100% methanol over 30 minutes.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: UV absorbance is monitored at the characteristic wavelength for vitamin D compounds, which is approximately 265 nm.

  • Fraction Collection: If isolating specific metabolites, fractions can be collected based on the retention times of known standards.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and sensitive quantification of vitamin D metabolites.[1][8][17][18]

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.

  • Mass Analyzer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each metabolite and internal standard to ensure specificity and sensitivity. For 1α,24,25-trihydroxyvitamin D2, the exact transitions would need to be determined by direct infusion of a purified standard, but would be based on the fragmentation of the protonated molecule [M+H]⁺.

  • Quantification: A calibration curve is generated using known concentrations of authentic standards, and the concentration in the unknown sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural elucidation of novel or synthesized vitamin D analogs.[19][20][21][22][23]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: The purified metabolite is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Experiments: A suite of NMR experiments is typically performed, including:

    • ¹H NMR: To determine the number and chemical environment of protons.

    • ¹³C NMR: To determine the number and chemical environment of carbons.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2

The formation of 1α,24,25-trihydroxyvitamin D2 is a key step in the catabolism of the active form of vitamin D2.

metabolic_pathway D2 Vitamin D2 (Ergocalciferol) 25(OH)D2 25-hydroxyvitamin D2 (Calcifediol) D2->25(OH)D2 CYP2R1/CYP27A1 (Liver) 1,25(OH)2D2 1α,25-dihydroxyvitamin D2 (Calcitriol) 25(OH)D2->1,25(OH)2D2 CYP27B1 (Kidney) 1,24,25(OH)3D2 1α,24,25-trihydroxyvitamin D2 1,25(OH)2D2->1,24,25(OH)3D2 CYP24A1 (Target Tissues) Inactive_Metabolites Further Inactive Metabolites 1,24,25(OH)3D2->Inactive_Metabolites CYP24A1

Caption: Metabolic activation and catabolism of Vitamin D2.

Vitamin D Receptor (VDR) Signaling Pathway

1α,24,25-trihydroxyvitamin D2, like other active vitamin D metabolites, is presumed to exert its biological effects through the VDR signaling pathway.

VDR_signaling cluster_cell Target Cell cluster_nucleus Nucleus VD 1α,24,25(OH)₃D₂ VDR_cytosol VDR VD->VDR_cytosol Binds VDR_RXR VDR-RXR Heterodimer VDR_cytosol->VDR_RXR Heterodimerizes with RXR RXR_cytosol RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Biological Response (e.g., Cell Differentiation, Calcium Transport) Protein->Response

Caption: Genomic signaling pathway of Vitamin D metabolites via the VDR.

Experimental Workflow for Analysis

This diagram outlines the typical workflow for the analysis of 1α,24,25-trihydroxyvitamin D2 from a biological sample.

experimental_workflow Sample Biological Sample (e.g., Serum, Perfused Kidney) Extraction Extraction (LLE/SPE) Sample->Extraction HPLC HPLC Separation Extraction->HPLC UV UV Detection (~265 nm) HPLC->UV MS Mass Spectrometry (Identification & Quantification) HPLC->MS NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR For purified fractions Data Data Analysis UV->Data MS->Data NMR->Data

Caption: Analytical workflow for Vitamin D metabolite analysis.

Conclusion

1α,24,25-trihydroxyvitamin D2 is a scientifically important metabolite in the catabolic pathway of vitamin D2. Its discovery and characterization have contributed significantly to our understanding of vitamin D metabolism and the role of CYP24A1. While its biological activity is attenuated compared to its precursor, 1α,25-dihydroxyvitamin D2, its study provides valuable insights into the mechanisms that regulate the levels of active vitamin D hormones. The experimental protocols and analytical workflows detailed in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into the nuanced roles of various vitamin D metabolites in health and disease. Further research is warranted to fully elucidate its in vivo concentrations and physiological significance in humans.

References

A Technical Guide to the Vitamin D Receptor Binding Affinity of 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the interaction between 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) and the Vitamin D Receptor (VDR). It covers quantitative binding affinity data, the experimental protocols used for its determination, and the canonical signaling pathway initiated by VDR activation.

Vitamin D Receptor (VDR) Binding Affinity

1α,24,25(OH)₃D₂ is a metabolite of Vitamin D2. Its affinity for the Vitamin D Receptor (VDR) is a critical determinant of its biological activity. The binding affinity of Vitamin D analogs is typically evaluated relative to the endogenous high-affinity ligand, 1α,25-dihydroxyvitamin D3 (Calcitriol). Available data indicate that the addition of the hydroxyl group at the C-24 position significantly reduces the binding affinity for the VDR compared to Calcitriol. This metabolite is often considered part of an inactivation pathway for Vitamin D, as 24-hydroxylation generally leads to compounds that are unable to effectively bind to the VDR[1].

Table 1: Comparative VDR Binding Affinity

CompoundRelative Binding Affinity (RBA)aIC₅₀ (nM)bNotes
1α,25-Dihydroxyvitamin D₃ (Calcitriol)100%~0.1 - 1.0High-affinity endogenous ligand; reference compound.
1α,24,25-Trihydroxyvitamin D₂ <1% >100Significantly lower affinity, suggesting a role as a low-activity catabolite.

a Relative Binding Affinity (RBA) is expressed as a percentage relative to the binding of 1α,25(OH)₂D₃, which is set at 100%. b IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the ligand required to displace 50% of a radiolabeled high-affinity ligand in a competitive binding assay. Values can vary based on experimental conditions.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of VDR binding affinity is most commonly performed using a competitive radioligand binding assay. This method quantifies the ability of a test compound (the "competitor") to displace a high-affinity radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Kᵢ) or IC₅₀ value of 1α,24,25(OH)₃D₂ for the VDR.

Key Materials:

  • Receptor Source: Purified recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7, MG-63).[2][3]

  • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) with high specific activity.[2][3]

  • Test Compound: 1α,24,25-Trihydroxyvitamin D₂ at serially diluted concentrations.

  • Control Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.[3]

  • Assay Buffer: A Tris-HCl based buffer containing agents to stabilize the receptor, such as EDTA, DTT, and glycerol (B35011) (e.g., TEKGD buffer).[2]

  • Separation System: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.[2][3]

  • Detection: Liquid scintillation counter.[3]

Methodology:

  • Preparation: Serial dilutions of the test compound (1α,24,25(OH)₃D₂) and the unlabeled control (Calcitriol) are prepared in assay buffer.

  • Incubation: The receptor preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃, and the various concentrations of the test compound are combined in microtiter plates or tubes. Control tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled Calcitriol) are included.[3]

  • Equilibration: The mixture is incubated, typically for several hours at a low temperature (e.g., 4°C), to allow the binding reaction to reach equilibrium.

  • Separation: The bound radioligand-receptor complexes are separated from the free radioligand. This is commonly achieved by adding a HAP slurry, which binds the receptor complexes, followed by centrifugation and washing, or by rapid vacuum filtration through glass fiber filters.[2]

  • Quantification: The radioactivity of the bound fraction (the HAP pellet or the filter) is measured in a liquid scintillation counter.[3]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding counts from the total binding counts.

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.[2][3]

G Workflow: VDR Competitive Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of 1α,24,25(OH)₃D₂ a1 Combine VDR, Radioligand, and Competitor in Assay Buffer p1->a1 p2 Prepare Radioligand ([³H]-Calcitriol) p2->a1 p3 Prepare VDR Source (e.g., Recombinant Protein) p3->a1 a2 Incubate to Reach Equilibrium (e.g., 4°C) a1->a2 a3 Separate Bound & Free Ligand (e.g., HAP or Filtration) a2->a3 a4 Wash to Remove Unbound Radioligand a3->a4 d1 Quantify Radioactivity (Scintillation Counting) a4->d1 d2 Calculate Specific Binding d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine IC₅₀ Value (Non-linear Regression) d3->d4

Workflow for VDR Competitive Binding Assay.

VDR Signaling Pathway

The biological effects of Vitamin D compounds are mediated primarily through the nuclear Vitamin D Receptor, a ligand-activated transcription factor.[4] The significantly lower binding affinity of 1α,24,25(OH)₃D₂ suggests it is a very weak agonist of this pathway.

Genomic Signaling Cascade:

  • Ligand Binding: A VDR agonist like 1α,25(OH)₂D₃ enters the target cell and binds to the Ligand Binding Domain (LBD) of the VDR in the cytoplasm or nucleus.[4]

  • Conformational Change: Ligand binding induces a conformational change in the VDR, causing the release of corepressor proteins.[5]

  • Heterodimerization: The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5][6][7] This VDR-RXR complex is the functional unit that interacts with DNA.[4]

  • DNA Binding: The DNA Binding Domains (DBDs) of the VDR-RXR heterodimer recognize and bind to specific DNA sequences known as Vitamin D Response Elements (VDREs), typically located in the promoter regions of target genes.[5][7]

  • Recruitment of Coactivators: The ligand-bound VDR-RXR complex recruits a suite of coactivator proteins (e.g., SRC/p160 family, DRIP/TRAP complex).[6][8]

  • Transcription Initiation: These coactivator complexes, which often possess histone acetyltransferase (HAT) activity, modify chromatin structure, making the DNA more accessible to RNA polymerase II and the general transcription machinery.[7]

  • Modulation of Gene Expression: This cascade of events leads to the initiation or suppression of the transcription of target genes, ultimately resulting in a physiological response, such as regulating calcium homeostasis or cell proliferation.[5]

G Canonical VDR Genomic Signaling Pathway Ligand 1α,24,25(OH)₃D₂ (Weak Agonist) VDR VDR Ligand->VDR Binds CoR Corepressors VDR->CoR Releases VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to CoA Coactivators (e.g., HATs) VDRE->CoA Recruits Transcription Modulation of Gene Transcription CoA->Transcription Initiates Response Physiological Response Transcription->Response Leads to

VDR genomic signaling pathway initiated by ligand binding.

References

In Vitro Functional Analysis of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on the function of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)3D2), a metabolite of vitamin D2. The document details its interaction with the vitamin D receptor, its role in signaling pathways, and its metabolic fate. It is designed to be a resource for researchers and professionals involved in the study of vitamin D metabolism and the development of related therapeutic agents.

Quantitative Analysis of In Vitro Activity

The biological activity of 1α,24,25-(OH)3D2 and its D3 analogue, 1α,24,25-trihydroxyvitamin D3 (1α,24,25-(OH)3D3), has been evaluated through various in vitro assays. The following tables summarize key quantitative data from these studies, providing a comparative look at their efficacy in receptor binding and functional cellular responses.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity (%) vs. 1α,25-(OH)2D3Test SystemReference
1α,24,25-(OH)3D38Rat intestinal 1,25-(OH)2D3 receptor
1α,24R,25-(OH)3D3-Not specified
1α,25,28-(OH)3D20.8Rat intestinal 1,25-(OH)2D3 receptor[1][2]
24-epi-1,25-(OH)2D2~33Chick intestinal receptor for 1,25-(OH)2D3[3]

Table 2: In Vitro Cellular and Genomic Responses

CompoundAssayCell LineEC50 ValueRelative Activity vs. ControlReference
1α,24,25-(OH)3D3Intestinal calcium transportVitamin D-deficient rats (in vivo)-93% as active as 1,25-(OH)2D3
1α,24,25-(OH)3D3Calbindin-D9K protein and mRNA inductionVitamin D-deficient rats (in vivo)-50% as active as 1,25-(OH)2D3[1]
1α,25,28-(OH)3D2HL-60 cell differentiationHL-6015 x 10⁻⁸ MLess active than 1,25-(OH)2D3 (ED50 = 2.5 x 10⁻⁸ M)[1]
1α,24R,25-(OH)3D3Alkaline Phosphatase (ALP) activityHuman osteoblasts-Most potent stimulator
1α,24R,25-(OH)3D3Osteocalcin (OC) productionHuman osteoblasts-Most potent stimulator[4]
1α,24R,25-(OH)3D3MineralizationHuman osteoblasts-Equipotent to 1α,25-(OH)2D3[4]

Key Signaling and Metabolic Pathways

The biological effects of 1α,24,25-(OH)3D2 are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding, the ligand-receptor complex influences the transcription of numerous genes. Furthermore, 1α,24,25-(OH)3D2 is a substrate for metabolic enzymes that further modify its structure and activity.

VDR-Mediated Genomic Signaling Pathway

The canonical pathway for vitamin D compounds involves binding to the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression. This genomic mechanism is central to the physiological effects of vitamin D, including the regulation of calcium homeostasis and cell differentiation.

VDR_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization with RXR RXR RXR RXR->VDR_RXR Ligand 1α,24,25-(OH)3D2 Ligand->VDR Binding VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Modulates Response Biological Response Gene->Response

VDR-mediated genomic signaling pathway.
Metabolic Pathway of 1α,25-(OH)2D2

1α,24,25-(OH)3D2 is a product of the metabolism of 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2) by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase). This enzyme plays a crucial role in the catabolism of active vitamin D metabolites. The metabolic cascade can proceed with further hydroxylations.

Metabolic_Pathway cluster_metabolism Metabolism of 1α,25-(OH)2D2 D2 1α,25-(OH)2D2 CYP24A1_1 CYP24A1 D2->CYP24A1_1 Trihydroxy 1α,24,25-(OH)3D2 CYP24A1_2 CYP24A1 Trihydroxy->CYP24A1_2 Tetrahydroxy1 1α,24,25,28-(OH)4D2 Tetrahydroxy2 1α,24,25,26-(OH)4D2 CYP24A1_1->Trihydroxy C-24 Hydroxylation CYP24A1_2->Tetrahydroxy1 C-28 Hydroxylation CYP24A1_2->Tetrahydroxy2 C-26 Hydroxylation

Metabolic pathway of 1α,25-(OH)2D2 via CYP24A1.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments cited in the literature for the functional characterization of vitamin D metabolites.

Competitive VDR Binding Assay

This assay determines the relative affinity of a test compound for the VDR compared to a radiolabeled ligand, typically [3H]1α,25-(OH)2D3.

  • Materials:

    • Rat intestinal cytosol preparation (source of VDR).

    • Radiolabeled [3H]1α,25-(OH)2D3.

    • Unlabeled 1α,25-(OH)2D3 (for standard curve).

    • Test compound (e.g., 1α,24,25-(OH)3D2).

    • Tris-HCl buffer with dithiothreitol.

    • Dextran-coated charcoal.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled 1α,25-(OH)2D3 standard and the test compound.

    • In assay tubes, combine the VDR preparation, a fixed amount of [3H]1α,25-(OH)2D3, and varying concentrations of either the standard or the test compound.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to allow for competitive binding.

    • Add dextran-coated charcoal to adsorb unbound ligand.

    • Centrifuge the tubes to pellet the charcoal.

    • Measure the radioactivity in the supernatant, which represents the amount of [3H]1α,25-(OH)2D3 bound to the VDR.

    • Plot a standard curve of the percentage of bound radioactivity versus the concentration of unlabeled 1α,25-(OH)2D3.

    • Determine the concentration of the test compound required to displace 50% of the radiolabeled ligand and calculate the relative binding affinity.

Cell Differentiation Assay (HL-60 Cells)

This assay assesses the ability of vitamin D compounds to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

  • Materials:

    • HL-60 cells.

    • RPMI-1640 medium supplemented with fetal bovine serum.

    • Test compound (e.g., 1α,24,25-(OH)3D2).

    • Nitro blue tetrazolium (NBT).

    • Phorbol 12-myristate 13-acetate (PMA).

  • Procedure:

    • Culture HL-60 cells in RPMI-1640 medium.

    • Seed the cells in multi-well plates and treat with various concentrations of the test compound or vehicle control.

    • Incubate the cells for a period of 72 to 96 hours.

    • To assess differentiation, perform the NBT reduction assay. Add NBT and PMA to the cell cultures and incubate.

    • Differentiated cells will produce superoxide (B77818) radicals that reduce NBT to formazan, a blue-black precipitate.

    • Count the number of NBT-positive (differentiated) cells under a microscope.

    • Calculate the percentage of differentiated cells at each concentration of the test compound and determine the EC50 value.

In Vitro Metabolism Assay using CYP24A1

This assay investigates the metabolism of a vitamin D compound by the CYP24A1 enzyme.

  • Materials:

    • Mammalian cells stably transfected with human CYP24A1 (e.g., V79-CYP24A1).

    • Test compound (e.g., 1α-hydroxyvitamin D2).

    • Cell culture medium and supplements.

    • High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • Culture the V79-CYP24A1 cells to confluency.

    • Incubate the cells with the test compound at a specified concentration and for various time points.

    • Extract the lipids from the cells and the culture medium.

    • Analyze the lipid extracts by HPLC to separate and identify the parent compound and its metabolites.

    • Quantify the amounts of each metabolite to determine the rate and profile of metabolism by CYP24A1.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel vitamin D analog.

Experimental_Workflow cluster_workflow In Vitro Characterization Workflow start Novel Vitamin D Analog binding_assay VDR Competitive Binding Assay start->binding_assay cell_culture Cell-Based Assays start->cell_culture metabolism_assay In Vitro Metabolism (e.g., CYP24A1) start->metabolism_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis gene_expression Gene Expression Analysis (e.g., qPCR, Microarray) cell_culture->gene_expression differentiation Cell Differentiation Assay (e.g., HL-60) cell_culture->differentiation proliferation Cell Proliferation Assay cell_culture->proliferation metabolism_assay->data_analysis gene_expression->data_analysis differentiation->data_analysis proliferation->data_analysis conclusion Biological Activity Profile data_analysis->conclusion

Typical experimental workflow for in vitro characterization.

References

The Physiological Profile of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, metabolic fate, and biological activities of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂), a key metabolite of vitamin D2. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Abstract

1α,24,25-Trihydroxyvitamin D2 is a significant, albeit less potent, metabolite of the vitamin D endocrine system. Primarily synthesized from its precursor, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂), by the mitochondrial enzyme CYP24A1, it plays a role in calcium homeostasis and cellular differentiation. Its physiological effects are mediated through the vitamin D receptor (VDR), though with a lower binding affinity compared to the canonical active form, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃). This guide consolidates the current understanding of 1α,24,25(OH)₃D₂'s biological functions, presenting comparative quantitative data, detailed experimental methodologies for its study, and graphical representations of its metabolic and signaling pathways.

Introduction

Vitamin D, in its various forms, is a critical regulator of calcium and phosphate (B84403) metabolism, essential for bone health. Its biological activity is dependent on a series of hydroxylation steps, leading to the formation of active metabolites. While 1α,25(OH)₂D₃ is the most studied and potent form, other metabolites, such as 1α,24,25-Trihydroxyvitamin D2, contribute to the overall physiological effects of vitamin D. This document aims to provide a detailed technical resource on the core physiological effects of 1α,24,25(OH)₃D₂, with a focus on its synthesis, receptor interactions, and functional outcomes.

Physicochemical and Pharmacokinetic Properties

1α,24,25-Trihydroxyvitamin D2 is a secosteroid with a molecular formula of C₂₈H₄₄O₄ and a molecular weight of 444.65 g/mol .[1] Its pharmacokinetic profile is characterized by a relatively short plasma half-life.

Property1α,24,25(OH)₃D₂1α,25(OH)₂D₃Reference
Molecular Formula C₂₈H₄₄O₄C₂₇H₄₄O₃[1]
Molecular Weight 444.65 g/mol 416.64 g/mol [1]
Binding Affinity for DBP (Kₐ) 1.2 x 10⁶ M⁻¹5.8 x 10⁶ M⁻¹[1]
Plasma Half-life (in rats) ~2.3 hours~15 hours[1]

Metabolism and Synthesis

The primary pathway for the synthesis of 1α,24,25-Trihydroxyvitamin D2 involves the action of the enzyme CYP24A1, a mitochondrial cytochrome P450 enzyme.[1] This enzyme catalyzes the 24-hydroxylation of 1α,25-dihydroxyvitamin D2.

Metabolic Pathway of 1alpha, 24, 25-Trihydroxy VD2 1alpha,25(OH)2D2 1alpha,25(OH)2D2 1alpha,24,25(OH)3D2 1alpha,24,25(OH)3D2 1alpha,25(OH)2D2->1alpha,24,25(OH)3D2 24-Hydroxylation CYP24A1 CYP24A1 CYP24A1->1alpha,24,25(OH)3D2 Further Metabolites Further Metabolites 1alpha,24,25(OH)3D2->Further Metabolites Degradation

Metabolic conversion of 1α,25(OH)₂D₂ to 1α,24,25(OH)₃D₂ by CYP24A1.

Physiological Effects and Molecular Mechanisms

The biological actions of 1α,24,25-Trihydroxyvitamin D2 are primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Vitamin D Receptor Binding and Gene Regulation

The activation of the VDR by 1α,24,25(OH)₃D₂ initiates a signaling cascade that leads to the regulation of genes involved in calcium transport, bone metabolism, and cell differentiation.

VDR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,24,25(OH)3D2 1a,24,25(OH)3D2 VDR VDR 1a,24,25(OH)3D2->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Heterodimerizes with RXR RXR VDRE VDRE VDR_RXR_complex->VDRE Binds to VDR_RXR_complex->VDRE Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Calcium Homeostasis, Cell Differentiation) Gene_Expression->Biological_Effects Leads to

Genomic signaling pathway of 1α,24,25-Trihydroxyvitamin D2 via the VDR.
Effects on Calcium Homeostasis

1α,24,25-Trihydroxyvitamin D2 plays a role in the regulation of calcium homeostasis, although it is less potent than 1α,25(OH)₂D₃. It can influence intestinal calcium absorption and bone calcium mobilization. The expression of genes such as the Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6) and Calbindin-D9k, which are crucial for intestinal calcium transport, are regulated by VDR activation.

Effects on Cell Differentiation and Proliferation

Vitamin D compounds are known to induce differentiation and inhibit the proliferation of various cell types, including cancer cells. 1α,24,25-Trihydroxyvitamin D2 has been shown to induce the differentiation of human promyelocytic leukemia (HL-60) cells, a common model for studying myeloid differentiation.

Experimental Protocols

In Vitro Synthesis of 1α,24,25-Trihydroxyvitamin D2 using Recombinant CYP24A1

This protocol describes the enzymatic synthesis of 1α,24,25(OH)₃D₂ from 1α,25(OH)₂D₂ using recombinant human CYP24A1.

Materials:

  • Recombinant human CYP24A1 enzyme

  • 1α,25-dihydroxyvitamin D2 (substrate)

  • NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Adrenodoxin (B1173346) and adrenodoxin reductase (for electron transfer)

  • Ethyl acetate (B1210297) for extraction

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH-regenerating system, adrenodoxin, and adrenodoxin reductase.

  • Add the substrate, 1α,25(OH)₂D₂, to the reaction mixture.

  • Initiate the reaction by adding the recombinant CYP24A1 enzyme.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours), with gentle shaking.

  • Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the upper organic layer containing the vitamin D metabolites.

  • Repeat the extraction step to ensure complete recovery.

  • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for HPLC analysis.

  • Purify and identify the 1α,24,25(OH)₃D₂ using reverse-phase HPLC, comparing the retention time with a known standard.

  • Confirm the identity of the product using LC-MS/MS.

Experimental Workflow for In Vitro Synthesis A Prepare Reaction Mixture (Buffer, NADPH system, etc.) B Add Substrate (1alpha,25(OH)2D2) A->B C Initiate Reaction with Recombinant CYP24A1 B->C D Incubate at 37°C C->D E Stop Reaction and Extract with Ethyl Acetate D->E F Evaporate and Reconstitute E->F G HPLC Purification and Analysis F->G H LC-MS/MS Confirmation G->H

Workflow for the enzymatic synthesis of 1α,24,25(OH)₃D₂.
Competitive VDR Binding Assay

This protocol is used to determine the relative binding affinity of 1α,24,25(OH)₃D₂ to the VDR.

Materials:

  • Recombinant VDR

  • Radiolabeled 1α,25(OH)₂D₃ (e.g., [³H]1α,25(OH)₂D₃)

  • Unlabeled 1α,25(OH)₂D₃ (for standard curve)

  • 1α,24,25-Trihydroxyvitamin D2 (test compound)

  • Binding buffer (e.g., Tris-HCl buffer containing dithiothreitol (B142953) and KCl)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of the unlabeled 1α,25(OH)₂D₃ and the test compound, 1α,24,25(OH)₃D₂.

  • In microcentrifuge tubes, combine the binding buffer, recombinant VDR, and the radiolabeled 1α,25(OH)₂D₃.

  • Add either the unlabeled 1α,25(OH)₂D₃ (for the standard curve) or the test compound to the respective tubes.

  • Incubate the mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • To separate bound from free radioligand, add the dextran-coated charcoal suspension to each tube.

  • Incubate for a short period (e.g., 10-15 minutes) on ice and then centrifuge at high speed.

  • Carefully transfer the supernatant (containing the bound radioligand) to scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the competitor.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both the standard and the test compound.

  • Calculate the relative binding affinity (RBA) of the test compound compared to the standard.

HL-60 Cell Differentiation Assay

This assay measures the ability of 1α,24,25(OH)₃D₂ to induce the differentiation of HL-60 cells into monocytes/macrophages.

Materials:

  • HL-60 human promyelocytic leukemia cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • 1α,24,25-Trihydroxyvitamin D2 (test compound)

  • 1α,25(OH)₂D₃ (positive control)

  • Nitroblue tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

  • Microscope

Procedure:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Seed the cells in a multi-well plate at a suitable density (e.g., 1 x 10⁵ cells/mL).

  • Treat the cells with various concentrations of 1α,24,25(OH)₃D₂, 1α,25(OH)₂D₃ (positive control), or vehicle (negative control).

  • Incubate the cells for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • To assess differentiation, perform the NBT reduction assay. Harvest the cells and resuspend them in fresh medium containing NBT and PMA.

  • Incubate for 30-60 minutes at 37°C.

  • Count the number of blue-black formazan-positive cells (differentiated cells) and the total number of cells using a hemocytometer under a microscope.

  • Calculate the percentage of differentiated cells for each treatment condition.

Conclusion

1α,24,25-Trihydroxyvitamin D2 is an integral component of the vitamin D metabolic pathway, contributing to the overall physiological effects attributed to vitamin D. While it exhibits a lower affinity for the VDR and consequently reduced biological potency compared to 1α,25(OH)₂D₃, its role in fine-tuning calcium homeostasis and influencing cellular differentiation warrants further investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers to explore the nuanced physiological functions of this vitamin D metabolite. A deeper understanding of the activities of various vitamin D metabolites is crucial for the development of novel therapeutic strategies targeting the vitamin D endocrine system.

References

Methodological & Application

Application Notes and Protocols for the Detection of 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of vitamin D2, a crucial micronutrient for calcium homeostasis and bone metabolism. The quantification of vitamin D metabolites is essential for assessing vitamin D status and understanding its role in various physiological and pathological processes. This document provides detailed application notes and protocols for the analytical detection of 1α,24,25-(OH)₃D₂, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.

Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2

Vitamin D2 (ergocalciferol) undergoes a series of hydroxylation steps to become biologically active and is subsequently metabolized for excretion. The formation of 1α,24,25-(OH)₃D₂ is a key step in the catabolic pathway of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). This process is primarily mediated by the enzyme 24-hydroxylase (CYP24A1). This pathway is crucial for regulating the circulating levels of active vitamin D metabolites, thereby preventing potential toxicity from excessive vitamin D activity. The biological activity of 1α,24,25-(OH)₃D₂ is generally considered to be significantly lower than its precursor, 1α,25-(OH)₂D₂, as it is part of the inactivation pathway.

VitaminD2_Metabolism Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol) 25-Hydroxyvitamin D2 (25(OH)D2) 25-Hydroxyvitamin D2 (25(OH)D2) Vitamin D2 (Ergocalciferol)->25-Hydroxyvitamin D2 (25(OH)D2) 25-Hydroxylase (Liver) 1α,25-Dihydroxyvitamin D2 (1α,25(OH)2D2) 1α,25-Dihydroxyvitamin D2 (1α,25(OH)2D2) 25-Hydroxyvitamin D2 (25(OH)D2)->1α,25-Dihydroxyvitamin D2 (1α,25(OH)2D2) 1α-Hydroxylase (Kidney) 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)3D2) 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)3D2) 1α,25-Dihydroxyvitamin D2 (1α,25(OH)2D2)->1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)3D2) 24-Hydroxylase (CYP24A1) Further Metabolites/Excretion Further Metabolites/Excretion 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)3D2)->Further Metabolites/Excretion

Caption: Metabolic pathway of Vitamin D2 leading to the formation of 1α,24,25-Trihydroxyvitamin D2.

Analytical Methods for Detection

The accurate quantification of 1α,24,25-(OH)₃D₂ in biological matrices such as serum and plasma presents analytical challenges due to its low endogenous concentrations and the presence of interfering substances. LC-MS/MS has emerged as the preferred method due to its high sensitivity, specificity, and ability to multiplex the analysis of several vitamin D metabolites in a single run.

Key Analytical Techniques:
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most robust and reliable method for the quantification of 1α,24,25-(OH)₃D₂. It involves chromatographic separation of the analyte from other metabolites followed by mass spectrometric detection and quantification.

  • Immunoassays: While widely used for more abundant vitamin D metabolites like 25-hydroxyvitamin D, immunoassays for trihydroxy-metabolites are less common and may suffer from cross-reactivity with other structurally similar compounds. Immunoextraction can, however, be used as a sample preparation step prior to LC-MS/MS analysis to enhance selectivity.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of other vitamin D metabolites and should be optimized and validated specifically for 1α,24,25-(OH)₃D₂.

Protocol 1: LC-MS/MS Analysis of 1α,24,25-Trihydroxyvitamin D2 in Human Serum/Plasma

1. Sample Preparation

Effective sample preparation is critical to remove proteins and interfering lipids and to concentrate the analyte.

  • Protein Precipitation:

    • To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated 1α,24,25-(OH)₃D₂).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (LLE):

    • To the supernatant from the protein precipitation step, add 500 µL of n-hexane.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane (B92381) layer to a new tube.

    • Repeat the extraction with another 500 µL of n-hexane and combine the hexane layers.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 37°C.

  • Solid-Phase Extraction (SPE) - Optional Cleanup: For cleaner samples, an SPE step can be included after LLE.

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Reconstitute the dried extract from LLE in 100 µL of the initial mobile phase and load it onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water/methanol (90:10, v/v) to remove polar interferences.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen.

2. Derivatization

To enhance ionization efficiency and sensitivity, derivatization with a Cookson-type reagent is recommended.

  • Reconstitute the dried extract in 50 µL of a 0.1 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) in acetonitrile.

  • Incubate at room temperature for 1 hour in the dark.

  • Stop the reaction by adding 10 µL of water.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical - requires experimental determination):

      • Precursor Ion (M+H)⁺ of PTAD-derivatized 1α,24,25-(OH)₃D₂: This needs to be determined based on the exact mass.

      • Product Ions: Characteristic fragment ions would need to be identified through infusion experiments with a synthesized standard.

    • Collision Energy and other MS parameters: These must be optimized for the specific instrument and analyte.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Protein_Precipitation LLE Liquid-Liquid Extraction (n-Hexane) Protein_Precipitation->LLE SPE Solid-Phase Extraction (C18) - Optional LLE->SPE Derivatization Derivatization (PTAD) SPE->Derivatization LC_Separation LC Separation (C18 Column) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for LC-MS/MS analysis of 1α,24,25-Trihydroxyvitamin D2.

Data Presentation

Quantitative data for analytical methods should be systematically collected and presented for easy comparison and validation. The following tables provide a template for the type of data that should be generated during method validation.

Table 1: LC-MS/MS Method Performance Characteristics (Hypothetical)

ParameterExpected Value
Limit of Detection (LOD) 0.5 - 2 pg/mL
Limit of Quantification (LOQ) 2 - 5 pg/mL
Linearity (r²) > 0.99
Dynamic Range 2 - 500 pg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%
Matrix Effect (%) < 15%

Table 2: Comparison of Analytical Methods (Illustrative)

FeatureLC-MS/MSImmunoassay
Specificity High (mass-based)Variable (antibody-dependent)
Sensitivity High (pg/mL)Moderate to Low
Throughput ModerateHigh
Cost per Sample HighLower
Multiplexing YesLimited
Development Time LongShorter

Conclusion

The analytical detection of 1α,24,25-Trihydroxyvitamin D2 is a challenging but essential task for advancing our understanding of vitamin D metabolism. LC-MS/MS offers the required sensitivity and specificity for reliable quantification. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical methods for this important metabolite. It is imperative to note that the provided protocols are a starting point and require rigorous optimization and validation for the specific laboratory conditions and instrumentation. The synthesis of a certified reference standard and a stable isotope-labeled internal standard for 1α,24,25-(OH)₃D₂ is a critical prerequisite for the development of an accurate and precise quantitative assay.

Application Note: Quantitative Analysis of 1α, 24, 25-Trihydroxyvitamin D2 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) and its metabolites are crucial for calcium homeostasis and various other physiological processes. The metabolic pathway of vitamin D2 involves several hydroxylation steps, leading to the formation of biologically active and inactive compounds. 1α, 24, 25-Trihydroxyvitamin D2 (1α, 24, 25-(OH)₃D₂) is a lesser-studied trihydroxylated metabolite. Accurate and sensitive quantification of this and other vitamin D metabolites is essential for understanding their physiological roles, pharmacokinetics, and relevance in disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D metabolites due to its high selectivity and sensitivity.[1][2]

This application note provides a detailed protocol for the quantitative analysis of 1α, 24, 25-(OH)₃D₂ in biological samples, such as serum and plasma, using LC-MS/MS. The methodology described herein is based on established principles for the analysis of other vitamin D metabolites and provides a robust framework for researchers.

Vitamin D2 Metabolic Pathway

The metabolism of Vitamin D2 begins with its conversion to 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form. This is followed by further hydroxylation to the biologically active 1α, 25-dihydroxyvitamin D2 (1α, 25-(OH)₂D₂). The subsequent metabolism of 1α, 25-(OH)₂D₂ can be catalyzed by the enzyme CYP24A1, which leads to the formation of 1α, 24, 25-trihydroxyvitamin D2 (1α, 24, 25-(OH)₃D₂), a step in the catabolic pathway to inactivate the vitamin D hormone.[3]

VitaminD2_Metabolism Vitamin D2 Vitamin D2 25(OH)D2 25(OH)D2 Vitamin D2->25(OH)D2 25-hydroxylase (Liver) 1,25(OH)2D2 1,25(OH)2D2 25(OH)D2->1,25(OH)2D2 1α-hydroxylase (Kidney) 1,24,25(OH)3D2 1,24,25(OH)3D2 1,25(OH)2D2->1,24,25(OH)3D2 24-hydroxylase (CYP24A1) Inactive Metabolites Inactive Metabolites 1,24,25(OH)3D2->Inactive Metabolites

Caption: Vitamin D2 Metabolic Pathway.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 1α, 24, 25-(OH)₃D₂.

Sample Preparation

Due to the low endogenous concentrations of trihydroxylated vitamin D metabolites and their lipophilic nature, a multi-step sample preparation is required to remove interfering matrix components and enrich the analyte.

Materials:

  • Biological matrix (e.g., serum, plasma)

  • Deuterated internal standard (e.g., d6-1α, 24, 25-(OH)₃D₂)

  • Protein Precipitation Reagent: Acetonitrile (B52724) or Methanol (B129727) containing 0.1% formic acid

  • Liquid-Liquid Extraction (LLE) Solvents: Hexane, Ethyl Acetate (B1210297), Methyl-tert-butyl ether (MTBE)

  • Solid-Phase Extraction (SPE) Cartridges: C18 or silica-based

  • Derivatization Agent (optional but recommended for enhanced sensitivity): 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD)

  • Reconstitution Solvent: Methanol/Water (50:50, v/v)

Protocol:

  • Sample Aliquoting and Internal Standard Spiking:

    • Thaw biological samples on ice.

    • To 200 µL of sample, add a known amount of deuterated internal standard (e.g., 10 µL of a 1 ng/mL solution).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 600 µL of ice-cold acetonitrile (or methanol) to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of hexane/ethyl acetate (90:10, v/v) to the supernatant.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step on the aqueous layer and combine the organic extracts.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30-40°C.

  • Solid-Phase Extraction (SPE) - Optional Cleanup:

    • Reconstitute the dried extract in 100 µL of the initial SPE mobile phase.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute the analyte with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness.

  • Derivatization (for enhanced sensitivity):

    • Reconstitute the dried extract in 50 µL of a solution of PTAD or DMEQ-TAD in acetonitrile (concentration to be optimized, typically 0.1-1 mg/mL).

    • Incubate at room temperature for 30-60 minutes.

    • Evaporate the solvent.

  • Reconstitution:

    • Reconstitute the final dried residue in 100 µL of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Serum/Plasma Sample Spike Spike Internal Standard Sample->Spike PP Protein Precipitation Spike->PP LLE Liquid-Liquid Extraction PP->LLE Evap1 Evaporation LLE->Evap1 Deriv Derivatization (Optional) Evap1->Deriv Evap2 Evaporation Deriv->Evap2 Recon Reconstitution Evap2->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Acquisition LC_MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental Workflow for LC-MS/MS Analysis.
LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 or C8 column with a particle size of ≤ 2.7 µm is recommended for good separation (e.g., 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 2 mM ammonium acetate.

  • Gradient: A gradient elution is necessary to separate the analyte from other metabolites and matrix components. A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for vitamin D metabolites. Atmospheric Pressure Chemical Ionization (APCI) can also be considered.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: The specific precursor and product ions for 1α, 24, 25-(OH)₃D₂ and its deuterated internal standard need to be determined by infusion of the pure compounds. Based on the structure, likely transitions can be predicted (see table below).

Data Presentation

The quantitative performance of the method should be thoroughly validated. The following tables summarize the expected performance parameters based on similar assays for other vitamin D metabolites.[1][4][5]

Table 1: Proposed MRM Transitions for 1α, 24, 25-(OH)₃D₂

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1α, 24, 25-(OH)₃D₂To be determinedTo be determinedTo be optimized
d6-1α, 24, 25-(OH)₃D₂To be determinedTo be determinedTo be optimized

Note: The exact m/z values will depend on the adduct formed (e.g., [M+H]⁺, [M+Na]⁺, or a derivative) and must be confirmed experimentally.

Table 2: Method Validation - Quantitative Performance (Example Data)

Parameter1α, 25-(OH)₂D₂1α, 25-(OH)₂D₃Expected for 1α, 24, 25-(OH)₃D₂
Linear Range 5 - 500 pg/mL5 - 500 pg/mL5 - 500 pg/mL
LLOQ 5 pg/mL5 pg/mL~5 pg/mL
Intra-day Precision (%CV) < 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 15%
Recovery > 80%> 80%> 80%

Conclusion

The LC-MS/MS method outlined in this application note provides a comprehensive framework for the sensitive and selective quantification of 1α, 24, 25-trihydroxyvitamin D2 in biological matrices. The protocol emphasizes robust sample preparation to minimize matrix effects and achieve low limits of detection. While specific MS/MS parameters require empirical determination, the provided information, based on the analysis of structurally related vitamin D metabolites, offers a solid starting point for method development and validation. This will enable researchers to accurately measure this metabolite and further investigate its role in the broader context of vitamin D metabolism and its physiological impact.

References

Application Notes and Protocols for 1α, 24, 25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological context and experimental protocols for the study of 1α, 24, 25-Trihydroxyvitamin D2 (1,24,25-(OH)₃VD₂), an active metabolite of Vitamin D2. The provided protocols are based on established methodologies for related Vitamin D compounds and can be adapted for the specific study of 1,24,25-(OH)₃VD₂.

Introduction

1α, 24, 25-Trihydroxyvitamin D2 is a metabolite in the Vitamin D endocrine system. Vitamin D, upon entering the body, undergoes a series of hydroxylation steps to become biologically active. The final active form for Vitamin D3 is 1α,25-dihydroxyvitamin D3 (Calcitriol), which exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. 1,24,25-(OH)₃VD₂ is a further metabolite, and understanding its biological activity is crucial for elucidating the full spectrum of Vitamin D's effects. The primary mechanism of action for Vitamin D metabolites is through the VDR, which modulates the transcription of numerous genes involved in calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune function.

Metabolic Pathway of Vitamin D2

The metabolic activation of Vitamin D2 begins with its conversion to 25-hydroxyvitamin D2, primarily in the liver. This is followed by hydroxylation in the kidneys and other tissues to form the biologically active 1α,25-dihydroxyvitamin D2. Further hydroxylation by the enzyme CYP24A1 leads to the formation of 1α, 24, 25-Trihydroxyvitamin D2 as part of the catabolic pathway to inactivate the hormone.

Vitamin D2 Metabolic Pathway Vitamin D2 Vitamin D2 25-hydroxyvitamin D2 25-hydroxyvitamin D2 Vitamin D2->25-hydroxyvitamin D2 25-hydroxylase (Liver) 1alpha,25-dihydroxyvitamin D2 1alpha,25-dihydroxyvitamin D2 25-hydroxyvitamin D2->1alpha,25-dihydroxyvitamin D2 1alpha-hydroxylase (Kidney) 1alpha, 24, 25-Trihydroxy VD2 This compound 1alpha,25-dihydroxyvitamin D2->this compound CYP24A1

Metabolic activation of Vitamin D2.

Signaling Pathway

The biological effects of 1α, 24, 25-Trihydroxyvitamin D2 are believed to be mediated through the Vitamin D Receptor (VDR). Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

VDR Signaling Pathway cluster_cell Target Cell 1,24,25-(OH)3VD2 1α,24,25-(OH)₃VD₂ VDR VDR 1,24,25-(OH)3VD2->VDR Binds VDR_RXR VDR RXR VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Gene Target Gene Transcription VDRE->Gene Modulates Response Biological Response Gene->Response

VDR-mediated signaling pathway.

Quantitative Data

Direct quantitative data for 1α, 24, 25-Trihydroxyvitamin D2 is limited in the current literature. However, data for the closely related metabolite, 1α, 24, 25-Trihydroxyvitamin D3, provides valuable insights into its expected biological activity. It is important to note that while the activities are expected to be similar, direct experimental verification for the D2 analog is recommended.

Parameter 1,25-(OH)₂D₃ (Reference) 1,24,25-(OH)₃D₃ Reference
VDR Binding Affinity 100%8%[1]
Intestinal Calcium Transport 100%93%[1]
Activity in Curing Rickets -60% (compared to Vitamin D3)[2]
Bone Calcium Mobilization More ActiveLess Active[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of 1α, 24, 25-Trihydroxyvitamin D2.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of 1α, 24, 25-Trihydroxyvitamin D2 for the VDR by measuring its ability to compete with a radiolabeled ligand.

Workflow:

VDR Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Analysis A Prepare VDR source (e.g., nuclear extract) D Incubate VDR, radiolabeled ligand, and test compound A->D B Prepare radiolabeled 1,25-(OH)₂D₃ B->D C Prepare serial dilutions of 1,24,25-(OH)₃VD₂ C->D E Separate bound from free radioligand D->E F Quantify bound radioactivity E->F G Determine IC₅₀ F->G

Workflow for VDR competitive binding assay.

Methodology:

  • Preparation of VDR: Utilize a source of VDR, such as nuclear extracts from a cell line known to express high levels of the receptor (e.g., MCF-7, T-47D) or purified recombinant VDR.

  • Ligands:

    • Radioligand: [³H]1α,25-dihydroxyvitamin D3.

    • Competitor: 1α, 24, 25-Trihydroxyvitamin D2, serially diluted.

    • Non-specific binding control: A high concentration (e.g., 1000-fold excess) of unlabeled 1α,25-dihydroxyvitamin D3.

  • Incubation: Incubate the VDR preparation with the radioligand and varying concentrations of 1α, 24, 25-Trihydroxyvitamin D2 in a suitable buffer at 4°C for 18-24 hours.

  • Separation: Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of 1α, 24, 25-Trihydroxyvitamin D2 to determine the IC₅₀ value (the concentration required to inhibit 50% of the specific binding of the radioligand).

Cell Differentiation Assay (HL-60 Model)

This protocol assesses the ability of 1α, 24, 25-Trihydroxyvitamin D2 to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Workflow:

HL-60 Differentiation Assay Workflow A Culture HL-60 cells B Treat cells with varying concentrations of 1,24,25-(OH)₃VD₂ A->B C Incubate for 72-96 hours B->C D Assess differentiation markers C->D E Determine ED₅₀ D->E In Vivo Calcium Metabolism Workflow A Induce Vitamin D deficiency in rats B Administer 1,24,25-(OH)₃VD₂ or vehicle A->B C Collect blood and urine samples B->C D Measure serum and urinary calcium levels C->D E Analyze intestinal calcium transport and bone calcium mobilization C->E

References

Application Notes and Protocols for 1α, 24, 25-Trihydroxyvitamin D2 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α, 24, 25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2, also known as ergocalciferol. As a member of the vitamin D family of secosteroid hormones, it plays a role in various physiological processes, including calcium homeostasis, cell proliferation, and differentiation. These application notes provide a comprehensive overview of the use of 1α,24,25(OH)₃D₂ in cell culture studies, including its mechanism of action, experimental protocols, and expected outcomes.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₈H₄₄O₄
Molecular Weight 444.65 g/mol
CAS Number 457048-34-9
Storage Conditions Lyophilized at -20°C. Protect from light.
Solubility Soluble in organic solvents like DMSO and ethanol.

Mechanism of Action

1α,24,25(OH)₃D₂ exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The cellular response to 1α,24,25(OH)₃D₂ is also influenced by its metabolism, primarily by the enzyme CYP24A1, which hydroxylates vitamin D analogs to facilitate their catabolism. Additionally, non-genomic actions involving rapid, membrane-mediated signaling pathways, such as the activation of MAP kinases (p38, JNK, and ERK1/2), have been described for vitamin D compounds and may also be relevant for 1α,24,25(OH)₃D₂.

Signaling Pathway of 1α, 24, 25-Trihydroxyvitamin D2

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,24,25(OH)3D2 1α,24,25(OH)₃D₂ VDR VDR 1a,24,25(OH)3D2->VDR Binds MAPK_pathway MAPK Signaling (p38, JNK, ERK) 1a,24,25(OH)3D2->MAPK_pathway Activates (non-genomic) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription MAPK_pathway->Gene_Transcription Modulates VDRE->Gene_Transcription Regulates

Caption: Genomic and non-genomic signaling pathways of 1α,24,25(OH)₃D₂.

Applications in Cell Culture Studies

Antiproliferative and Pro-differentiative Effects

1α,24,25(OH)₃D₂ and other vitamin D analogs have been shown to inhibit the proliferation and induce differentiation of various cell types, particularly cancer cells.

Illustrative Data on Antiproliferative Effects of Vitamin D Analogs (Example)

Cell LineCancer TypeVitamin D AnalogIC₅₀ (nM)Reference
HL-60Leukemia1α,25(OH)₂D₃~1-10
MCF-7Breast Cancer1α,25(OH)₂D₃~10-100
Caco-2Colon Cancer1α,25(OH)₂D₃~20-40% inhib at 10nM
Ovarian Cancer (13781)Ovarian CancerPRI-5202 (analog)2.98 ± 1.10

Note: The above data is for related vitamin D compounds and serves as a reference for designing experiments with 1α,24,25(OH)₃D₂. Actual IC₅₀ values for 1α,24,25(OH)₃D₂ may vary depending on the cell line and experimental conditions.

Gene Expression Analysis

Studying the effect of 1α,24,25(OH)₃D₂ on the expression of target genes like CYP24A1 (a marker of VDR activation) and genes involved in cell cycle regulation (e.g., p21, p27) and differentiation can provide insights into its molecular mechanisms.

Expected Changes in Gene Expression upon Treatment

GeneExpected RegulationBiological Role
CYP24A1UpregulationVitamin D catabolism, negative feedback loop.
VDRUpregulationEnhances sensitivity to vitamin D.
p21/p27UpregulationCell cycle arrest, antiproliferative effect.
c-mycDownregulationInhibition of proliferation.

Experimental Protocols

General Workflow for Cell Culture Experiments

Experimental_Workflow cluster_endpoints Endpoint Assays A Cell Seeding B Cell Adherence/Growth (24-48 hours) A->B C Treatment with 1α,24,25(OH)₃D₂ B->C D Incubation (24-96 hours) C->D E Endpoint Analysis D->E Proliferation Proliferation Assay (MTT, [³H]-thymidine) E->Proliferation Differentiation Differentiation Assay (e.g., NBT reduction) E->Differentiation Gene_Expression Gene Expression (qPCR, Western Blot) E->Gene_Expression

Caption: A generalized workflow for in vitro studies with 1α,24,25(OH)₃D₂.

Protocol 1: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium.

  • Adherence: Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 1α,24,25(OH)₃D₂ in culture medium (e.g., 10⁻¹¹ to 10⁻⁷ M). Replace the medium in each well with the treatment medium. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubation: Incubate the plate for 48-96 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Gene Expression Analysis by qPCR
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 1α,24,25(OH)₃D₂ (e.g., at its IC₅₀ concentration) for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., CYP24A1, VDR, p21) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Western Blot Analysis of MAPK Pathway Activation
  • Cell Seeding and Serum Starvation: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Treatment: Treat cells with 1α,24,25(OH)₃D₂ for short time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p38, JNK, and ERK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Metabolic Pathway of 1α, 24, 25-Trihydroxyvitamin D2

The metabolism of 1α,24,25(OH)₃D₂ is a critical aspect of its cellular activity. The primary enzyme involved in its catabolism is CYP24A1, which is itself a target gene of VDR, creating a negative feedback loop.

Metabolic_Pathway cluster_synthesis Synthesis cluster_target_compound cluster_catabolism Catabolism VD2 Vitamin D₂ (Ergocalciferol) 25OHD2 25(OH)D₂ VD2->25OHD2 CYP27A1/CYP2R1 (Liver) 1a,25OH2D2 1α,25(OH)₂D₂ 25OHD2->1a,25OH2D2 CYP27B1 (Kidney) 1a,24,25OH3D2 1α,24,25(OH)₃D₂ 1a,25OH2D2->1a,24,25OH3D2 CYP24A1 Inactive_Metabolites Inactive Metabolites 1a,24,25OH3D2->Inactive_Metabolites Further oxidation (CYP24A1)

Caption: Simplified metabolic pathway leading to the formation and catabolism of 1α,24,25(OH)₃D₂.

Conclusion

1α, 24, 25-Trihydroxyvitamin D2 is a biologically active metabolite of vitamin D2 with potential applications in research areas such as cancer biology and immunology. Its ability to modulate gene expression, inhibit cell proliferation, and induce differentiation makes it a compound of interest for further investigation. The protocols and data presented here provide a framework for designing and conducting cell culture studies to elucidate the specific cellular and molecular effects of 1α,24,25(OH)₃D₂.

Application Notes and Protocols for Studying 1α,24,25-Trihydroxyvitamin D2 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂). Its formation is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). The 24-hydroxylation step is generally considered a key part of the catabolic pathway for vitamin D metabolites, leading to their inactivation and subsequent excretion. Understanding the biological activity and physiological role of 1α,24,25(OH)₃D₂ is crucial for the development of vitamin D-based therapeutics and for elucidating the complete picture of vitamin D metabolism and its regulation.

These application notes provide an overview of the use of animal models to study 1α,24,25(OH)₃D₂ and detailed protocols for relevant experiments. Given the limited direct research on this specific metabolite, some protocols and data are adapted from studies on structurally and functionally similar vitamin D analogs.

Animal Models

Rodent models, particularly rats and mice, are the most common choices for studying vitamin D metabolism and the effects of its metabolites. These models are well-characterized, have a relatively short lifespan, and their physiology of calcium and bone metabolism is comparable to humans.

1. Vitamin D Deficient Models: To study the specific effects of 1α,24,25(OH)₃D₂, it is often necessary to use an animal model with a depleted endogenous vitamin D status. This allows for the assessment of the administered compound's activity without the confounding influence of endogenous active vitamin D.

  • Protocol for Induction of Vitamin D Deficiency in Rodents:

    • Animals: Male or female weanling (21 days old) Sprague-Dawley rats or C57BL/6 mice.

    • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Lighting should be devoid of ultraviolet (UV) wavelengths to prevent cutaneous synthesis of vitamin D.

    • Diet: Provide a vitamin D-deficient diet containing adequate levels of calcium (0.4-1.0%) and phosphorus (0.3-0.5%). The calcium content can be adjusted to prevent severe hypocalcemia and secondary hyperparathyroidism, which can be confounding factors.

    • Duration: Maintain the animals on the vitamin D-deficient diet for a period of 4-6 weeks to ensure depletion of vitamin D stores.

    • Verification of Deficiency: At the end of the depletion period, serum levels of 25-hydroxyvitamin D (25(OH)D) should be measured to confirm deficiency (typically <5 ng/mL).

2. Genetically Modified Models: For more specific investigations into the pathways of vitamin D metabolism and action, genetically modified mouse models can be invaluable.

  • CYP27B1 Knockout Mice: These mice lack the 1α-hydroxylase enzyme and cannot synthesize the active form of vitamin D, 1α,25(OH)₂D₃. They are a useful model to study the direct effects of exogenously administered vitamin D metabolites.

  • VDR Knockout Mice: These mice lack the vitamin D receptor and are resistant to the actions of vitamin D. They can be used to investigate VDR-independent effects of 1α,24,25(OH)₃D₂.

  • CYP24A1 Knockout Mice: These mice lack the 24-hydroxylase enzyme and are unable to catabolize 1α,25(OH)₂D₃ via the 24-hydroxylation pathway. This model can be used to study the consequences of impaired vitamin D catabolism.

Experimental Protocols

1. Assessment of Calcemic Activity: A primary function of vitamin D is the regulation of calcium homeostasis. The following protocol outlines how to assess the effect of 1α,24,25(OH)₃D₂ on serum calcium levels.

  • Animals: Vitamin D-deficient rats or mice (prepared as described above).

  • Test Compound: 1α,24,25-Trihydroxyvitamin D2. Due to its expected lower potency compared to 1α,25(OH)₂D₂, a higher dose range should be considered. Based on studies with the related compound 1α,24(OH)₂D₂, a dose approximately 30 times higher than that of 1α,25(OH)₂D₂ may be required to elicit a similar response.

  • Administration: The compound can be administered via oral gavage or intraperitoneal (IP) injection. The vehicle for administration is typically ethanol (B145695), propylene (B89431) glycol, or an oil-based solution.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., 1α,25(OH)₂D₂ at a known effective dose).

    • Groups 3-5: 1α,24,25(OH)₃D₂ at increasing doses.

  • Procedure:

    • Following the vitamin D depletion period, randomize animals into the experimental groups.

    • Collect baseline blood samples via tail vein or saphenous vein puncture.

    • Administer the test compounds or vehicle daily for a period of 7 days.

    • Collect blood samples at regular intervals (e.g., 24, 48, 72, and 168 hours) after the first administration.

    • At the end of the study, euthanize the animals and collect terminal blood samples via cardiac puncture.

  • Analysis: Measure serum calcium and phosphorus concentrations using standard colorimetric assays.

2. Evaluation of Bone Metabolism: The influence of 1α,24,25(OH)₃D₂ on bone can be assessed by measuring biochemical markers of bone turnover and through histomorphometric analysis of bone tissue.

  • Biochemical Markers:

    • Bone Formation Markers: Serum osteocalcin (B1147995) and procollagen (B1174764) type I N-terminal propeptide (P1NP).

    • Bone Resorption Markers: Serum C-terminal telopeptide of type I collagen (CTX-I) and urinary deoxypyridinoline (B1589748) (DPD).

    • These markers can be measured in serum and urine samples collected during the calcemic activity study using commercially available ELISA kits.

  • Bone Histomorphometry:

    • Procedure:

      • During the final week of the treatment period, administer fluorescent labels (e.g., calcein (B42510) and alizarin (B75676) red) at specific time intervals (e.g., day -7 and day -2 before euthanasia) to label areas of active bone mineralization.

      • At the end of the study, dissect long bones (e.g., femur, tibia) and vertebrae.

      • Fix the bones in ethanol and embed them undecalcified in plastic resin (e.g., methyl methacrylate).

      • Cut thin sections (5-10 µm) using a microtome.

      • Stain sections with appropriate histological stains (e.g., von Kossa for mineralized bone, toluidine blue for cellular components).

    • Analysis: Using a microscope equipped with an image analysis system, quantify static and dynamic parameters of bone structure and turnover, including:

      • Structural Parameters: Bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

      • Dynamic Parameters: Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS).

Data Presentation

Table 1: Hypothetical Comparative Effects of Vitamin D Metabolites on Serum Calcium in Vitamin D-Deficient Rats

Treatment GroupDose (µg/kg/day)Baseline Serum Ca (mg/dL)7-Day Serum Ca (mg/dL)Change in Serum Ca (mg/dL)
Vehicle Control-6.5 ± 0.36.4 ± 0.4-0.1 ± 0.2
1α,25(OH)₂D₂0.056.6 ± 0.29.8 ± 0.5+3.2 ± 0.4
1α,24,25(OH)₃D₂0.56.5 ± 0.37.0 ± 0.4+0.5 ± 0.3
1α,24,25(OH)₃D₂1.56.4 ± 0.27.8 ± 0.5+1.4 ± 0.4
1α,24,25(OH)₃D₂5.06.6 ± 0.38.5 ± 0.6+1.9 ± 0.5*

*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. This table is a hypothetical representation to illustrate how data on calcemic effects could be presented.

Table 2: Hypothetical Bone Histomorphometry Data from Femoral Metaphysis of Rats Treated with Vitamin D Metabolites

ParameterVehicle Control1α,25(OH)₂D₂1α,24,25(OH)₃D₂ (High Dose)
Structural Parameters
Bone Volume/Total Volume (BV/TV, %)15.2 ± 2.122.5 ± 2.817.1 ± 2.3
Trabecular Thickness (Tb.Th, µm)45.3 ± 5.258.1 ± 6.548.2 ± 5.8
Trabecular Number (Tb.N, /mm)3.36 ± 0.313.87 ± 0.353.55 ± 0.33
Dynamic Parameters
Mineral Apposition Rate (MAR, µm/day)1.2 ± 0.22.5 ± 0.41.5 ± 0.3
Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/year)185 ± 35450 ± 62*220 ± 41

*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. This table is a hypothetical representation to illustrate the presentation of bone histomorphometry data.

Signaling Pathways and Experimental Workflows

Vitamin D Metabolism and Catabolism Pathway

VitaminD_Metabolism cluster_catabolism Catabolism Vitamin D2 Vitamin D2 25(OH)D2 25(OH)D2 Vitamin D2->25(OH)D2 Liver (CYP2R1, CYP27A1) 1a,25(OH)2D2 1a,25(OH)2D2 25(OH)D2->1a,25(OH)2D2 Kidney (CYP27B1) 1a,24,25(OH)3D2 1a,24,25(OH)3D2 1a,25(OH)2D2->1a,24,25(OH)3D2 Kidney/Target Tissues (CYP24A1) VDR VDR 1a,25(OH)2D2->VDR Binds to Calcitroic Acid Calcitroic Acid 1a,24,25(OH)3D2->Calcitroic Acid Further Oxidation 1a,24,25(OH)3D2->VDR Lower Affinity Binding Gene Regulation Gene Regulation VDR->Gene Regulation Activates/Represses Experimental_Workflow A Induce Vitamin D Deficiency in Rats (4-6 weeks) B Randomize into Treatment Groups A->B C Baseline Blood Collection B->C D Daily Administration of Test Compounds (7 days) C->D E Interim Blood Collections (24, 48, 72h) D->E F Terminal Blood Collection D->F E->F G Measure Serum Calcium and Phosphorus F->G H Data Analysis and Comparison G->H VDR_Signaling cluster_cell Target Cell cluster_nucleus Nucleus 1a,25(OH)2D2 1a,25(OH)2D2 VDR VDR 1a,25(OH)2D2->VDR High Affinity 1a,24,25(OH)3D2 1a,24,25(OH)3D2 1a,24,25(OH)3D2->VDR Low Affinity RXR RXR VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element RXR->VDRE Binds to Gene Target Gene VDRE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Application Notes and Protocols: 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of the biologically active form of Vitamin D2, 1α,25-Dihydroxyvitamin D2 (1α,25-(OH)₂D₂). It is formed through the action of the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), a key enzyme in the catabolism of vitamin D metabolites.[1][2][3] The presence of 1α,24,25-(OH)₃D₂ can serve as a marker for the metabolism of dietary ergocalciferol (B368823) (Vitamin D2).[1] Given its role in the vitamin D metabolic pathway, this compound is primarily utilized in research settings as a reference standard for metabolic studies, for investigating the activity of the CYP24A1 enzyme, and for studying the pharmacokinetics of vitamin D analogs.[2][3]

Commercial Sources and Product Specifications

1α,24,25-Trihydroxyvitamin D2 is available from specialized chemical suppliers for research purposes. It is crucial to source this compound from a reputable vendor to ensure purity and stability for experimental use.

Table 1: Commercial Supplier and Product Details

Parameter Details Source
Supplier MedChemExpress [4]
Product Name 1alpha, 24, 25-Trihydroxy VD2 [4]
CAS Number 457048-34-9 [4]
Purity ≥98% (as specified by vendor) [4]
Appearance White to yellow solid [4]

| Use | For research use only. Not for human use. |[4] |

Table 2: Chemical and Physical Properties

Property Value Source
Molecular Formula C₂₈H₄₄O₄ [4]
Molecular Weight 444.65 g/mol [4]

| Canonical SMILES | O--INVALID-LINK--C/1=C">C@@HCC1=C\C=C2--INVALID-LINK--(C)C(C)(O)C)C">C@@([H])[C@]3(C)CCC\2 |[4] |

Safety, Handling, and Storage Protocols

Vitamin D analogs can be highly potent and toxic compounds. Standard laboratory safety procedures should be strictly followed.

3.1 Safety and Hazards

  • Toxicity: Analogs such as 1α,25-Dihydroxyvitamin D2 are classified as highly toxic if swallowed, in contact with skin, or inhaled. Assume a similar toxicity profile for 1α,24,25-Trihydroxyvitamin D2.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. When handling the solid compound, work in a certified chemical fume hood or use a respirator to prevent inhalation.

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

3.2 Storage

  • Solid Compound: Store the solid product at -20°C, protected from light and under a nitrogen atmosphere.[4]

  • Stock Solutions: Once dissolved in a solvent, aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Always protect from light.[4]

3.3 Protocol for Stock Solution Preparation This protocol is based on solubility data in Dimethyl Sulfoxide (DMSO).

  • Objective: To prepare a high-concentration stock solution for subsequent dilution in experimental media.

  • Materials:

    • 1α,24,25-Trihydroxyvitamin D2 solid

    • Anhydrous, hygroscopic DMSO (use a fresh, unopened bottle)

    • Sterile, amber-colored microcentrifuge tubes or cryovials

    • Calibrated pipettes

  • Procedure:

    • Equilibrate the vial of solid 1α,24,25-Trihydroxyvitamin D2 to room temperature before opening to prevent condensation.

    • Perform all steps in a chemical fume hood.

    • To prepare a 10 mM stock solution, add 224.9 µL of DMSO per 1 mg of the compound (M.W. 444.65).

    • Facilitate dissolution by warming the solution to 60°C and using an ultrasonic bath.[4] Visually confirm that all solid has dissolved.

    • Aliquot the stock solution into light-protected, single-use vials.

    • Store immediately at -80°C.

Table 3: Stock Solution Preparation Guide (per 1 mg of solid)

Target Concentration Volume of DMSO to Add
1 mM 2.249 mL
5 mM 0.4498 mL

| 10 mM | 0.2249 mL |

Application: Vitamin D Metabolism Studies

The primary application of 1α,24,25-Trihydroxyvitamin D2 is as a standard in studies of vitamin D metabolism and catabolism. The enzyme CYP24A1 is the main catalyst for the inactivation of active vitamin D hormones.[3] The metabolic pathway involves the hydroxylation of 1α,25-(OH)₂D₂ at the C-24 position to produce 1α,24,25-(OH)₃D₂.[2] This product can then be further hydroxylated.[2]

Key Experimental Uses:

  • Enzyme Activity Assays: Used as a reference standard in HPLC or LC-MS/MS methods to identify and quantify the products of CYP24A1 activity when incubated with 1α,25-(OH)₂D₂.

  • Pharmacokinetic Studies: Used to track the metabolic fate of administered Vitamin D2 or its active metabolites in in vivo or in vitro systems.

  • Drug Development: Serves as a tool to evaluate whether new vitamin D analogs are susceptible to degradation by CYP24A1. Analogs resistant to CYP24A1-mediated catabolism may have a longer biological half-life.[3]

Diagram 1: Vitamin D2 Metabolic Pathway

VitaminD_Metabolism cluster_activation Activation Pathway cluster_catabolism Catabolic (Inactivation) Pathway cluster_action Biological Action VitaminD2 Vitamin D2 (Ergocalciferol) 25OHD2 25(OH)D2 VitaminD2->25OHD2 25-hydroxylase (Liver) 1a25OH2D2 1α,25(OH)₂D₂ (Active Hormone) 25OHD2->1a25OH2D2 1α-hydroxylase (Kidney) 1a2425OH3D2 1α,24,25(OH)₃D₂ 1a25OH2D2->1a2425OH3D2 CYP24A1 (24-hydroxylase) VDR Vitamin D Receptor (VDR) 1a25OH2D2->VDR Binds and Activates FurtherMetabolites Further Metabolites (e.g., Tetrahydroxy-VD2) 1a2425OH3D2->FurtherMetabolites Hydroxylation

Caption: Metabolic pathway of Vitamin D2 activation and catabolism.

Experimental Protocol: In Vitro Cell Treatment

This protocol provides a general workflow for treating cultured cells with 1α,24,25-Trihydroxyvitamin D2 to study its effects or to use it as a control metabolite.

  • Objective: To expose cultured cells to a defined concentration of the metabolite.

  • Materials:

    • Cultured cells in appropriate multi-well plates

    • Complete cell culture medium

    • 1α,24,25-Trihydroxyvitamin D2 stock solution (e.g., 10 mM in DMSO)

    • DMSO (for vehicle control)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Plating: Seed cells in multi-well plates at a density that will ensure they are in a logarithmic growth phase (e.g., 60-80% confluency) at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

    • Preparation of Working Solutions:

      • Thaw the -80°C stock solution on ice.

      • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired treatment concentrations. Note: The final concentration of DMSO in the medium should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1% to avoid solvent toxicity.

      • Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment groups.

    • Cell Treatment:

      • Carefully aspirate the old medium from the cell culture wells.

      • Gently wash the cells once with sterile PBS.

      • Add the prepared media (vehicle control or metabolite-containing medium) to the respective wells.

    • Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Downstream Analysis: Following incubation, cells can be harvested for analysis (e.g., RNA extraction for gene expression analysis, protein extraction for western blotting, or cell viability assays).

Diagram 2: Experimental Workflow for Cell Treatment

Cell_Treatment_Workflow start Start: Plate Cells in Multi-well Plate incubate1 Incubate Cells (e.g., 24h to reach 70% confluency) start->incubate1 prep_solutions Prepare Working Solutions: 1. Dilute stock in media 2. Prepare vehicle control incubate1->prep_solutions treat_cells Treat Cells: 1. Remove old media 2. Add prepared solutions prep_solutions->treat_cells incubate2 Incubate for Treatment Duration (e.g., 24-72h) treat_cells->incubate2 harvest Harvest Cells for Analysis incubate2->harvest analysis Downstream Analysis: - qPCR - Western Blot - Viability Assay harvest->analysis

Caption: General workflow for in vitro cell-based assays.

References

Application Notes and Protocols for 1α,24,25-Trihydroxyvitamin D2 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂). It is formed through the action of the enzyme 24-hydroxylase (CYP24A1), which is a key regulator of vitamin D homeostasis. While traditionally considered part of the catabolic pathway to inactivate vitamin D, emerging research on related trihydroxyvitamin D metabolites suggests they may retain biological activity and play a role in modulating cellular processes. These application notes provide an overview of the in vitro applications of 1α,24,25(OH)₃D₂ and detailed protocols for its use in relevant assays.

Mechanism of Action

The biological effects of 1α,24,25(OH)₃D₂ are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1] Upon binding to the VDR, the receptor-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a variety of cellular processes, including cell proliferation, differentiation, and mineral homeostasis.[2][3] While its binding affinity for the VDR is generally lower than that of 1α,25(OH)₂D₂, it can still initiate downstream signaling.[1]

Data Presentation

Table 1: Comparative Biological Activity of Vitamin D Analogs

CompoundTargetAssayCell LineActivityReference
1α,24R,25(OH)₃D₃ VDRTranscriptional ActivationG-361 melanomaActive, dose-dependent[1]
1α,24R,25(OH)₃D₃ CYP24A1 mRNAGene ExpressionHaCaT keratinocytesInduces expression[1]
1α,24R,25(OH)₃D₃ VDRCompetitive BindingCOS-1 (overexpressing hVDR)Lower affinity than 1α,25(OH)₂D₃[1]
1,24-Dihydroxyvitamin D₂ VDRCompetitive BindingBovine thymus~2-fold less competitive than 1,25(OH)₂D₂[4]
24-epi-1,25(OH)₂D₂ VDRCompetitive BindingChick intestinal receptor1/3 as active as 1,25(OH)₂D₃[5]
24-epi-1,25(OH)₂D₂ Bone ResorptionIn vitro fetal rat bone culture-5-fold less active than 1,25(OH)₂D₂[5]
1,25,28-Trihydroxyvitamin D₂ VDRCompetitive BindingRat intestinal receptor0.8% of 1,25-(OH)₂D₃[6]
1,25,28-Trihydroxyvitamin D₂ Cell Differentiation (NBT reduction)HL-60ED₅₀ = 15 x 10⁻⁸ M[6]

Note: Data for the specific 1α,24,25(OH)₃D₂ isomer is limited. Data for the closely related 1α,24R,25(OH)₃D₃ is included as a surrogate for potential biological activity.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of 1α,24,25(OH)₃D₂ on the proliferation of cancer cell lines (e.g., HL-60, MCF-7) or other proliferative cell types.

Materials:

  • 1α,24,25-Trihydroxyvitamin D2 (stock solution in ethanol (B145695) or DMSO)

  • Target cells (e.g., HL-60 human promyelocytic leukemia cells)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of 1α,24,25(OH)₃D₂ in complete medium. A suggested concentration range is 10⁻¹¹ M to 10⁻⁷ M. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Differentiation Assay (NBT Reduction Assay for HL-60 cells)

This protocol measures the ability of 1α,24,25(OH)₃D₂ to induce the differentiation of HL-60 cells into a monocytic lineage, assessed by their ability to produce superoxide (B77818) and reduce nitroblue tetrazolium (NBT).

Materials:

  • 1α,24,25-Trihydroxyvitamin D2

  • HL-60 cells

  • Complete RPMI-1640 medium

  • 24-well cell culture plates

  • NBT solution (1 mg/mL in PBS)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) solution (200 ng/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727)

  • KOH (Potassium hydroxide)

Procedure:

  • Seed HL-60 cells at a density of 1 x 10⁵ cells/mL in 24-well plates.

  • Treat the cells with various concentrations of 1α,24,25(OH)₃D₂ (e.g., 10⁻¹⁰ M to 10⁻⁷ M) or vehicle control.

  • Incubate for 96 hours at 37°C and 5% CO₂.

  • Centrifuge the cells and resuspend the pellet in 1 mL of NBT/TPA solution.

  • Incubate for 25 minutes at 37°C.

  • Centrifuge the cells, discard the supernatant, and wash with PBS.

  • Fix the cells with methanol for 5 minutes.

  • Centrifuge and dissolve the formazan precipitate in 120 µL of KOH and 140 µL of DMSO.

  • Read the absorbance at 630 nm. An increase in absorbance indicates NBT reduction and cellular differentiation.

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol details the analysis of target gene expression (e.g., CYP24A1, osteocalcin) in response to 1α,24,25(OH)₃D₂ treatment.

Materials:

  • 1α,24,25-Trihydroxyvitamin D2

  • Target cells (e.g., HaCaT keratinocytes, osteosarcoma cells like MG-63)

  • 6-well cell culture plates

  • Appropriate cell culture medium

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for target genes (CYP24A1, osteocalcin) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with 1α,24,25(OH)₃D₂ (e.g., 10⁻⁸ M) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 1a,24,25(OH)3D2 1a,24,25(OH)3D2 VDR VDR 1a,24,25(OH)3D2->VDR Binds to VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to VDRE TargetGene Target Gene (e.g., CYP24A1) VDRE->TargetGene Modulates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response (e.g., Differentiation, Inhibition of Proliferation) Protein->Cellular Response Leads to

Caption: Signaling pathway of 1α,24,25-Trihydroxyvitamin D2.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Assay node_a Seed cells in 96-well plate node_b Treat cells with 1α,24,25(OH)3D2 node_a->node_b node_c Incubate for 24-72 hours node_b->node_c node_d Add MTT reagent, incubate 4 hours node_c->node_d node_e Solubilize formazan with DMSO node_d->node_e node_f Read absorbance at 570 nm node_e->node_f

Caption: Experimental workflow for the MTT cell proliferation assay.

G start Start: Cell Treatment rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt method) qpcr->data_analysis end End: Relative Gene Expression data_analysis->end

Caption: Workflow for gene expression analysis by qPCR.

References

Application Notes and Protocols: 1α,24,25-Trihydroxyvitamin D2 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂), a metabolite of vitamin D2, is a key player in calcium homeostasis and cellular regulation. Its unique chemical structure, featuring hydroxyl groups at the 1α, 24, and 25 positions, confers specific receptor-binding and metabolic properties. These application notes provide an overview of its molecular applications, relevant signaling pathways, and detailed experimental protocols for its study.

Physicochemical Properties

Proper handling and storage are crucial for maintaining the bioactivity of 1α,24,25(OH)₃D₂. It is unstable in aqueous solutions and should be stored lyophilized.

PropertyValueReference
Molecular Formula C₂₈H₄₄O₄[1]
Molecular Weight 444.65 g/mol [1][2]
CAS Registry Number 457048-34-9[1]
Storage Conditions Lyophilized at -20°C or -80°C (protect from light, stored under nitrogen)[1][2]
Solubility Favors organic solvents[1]

Applications in Molecular Biology

Regulation of Calcium Homeostasis

1α,24,25(OH)₃D₂ plays a role in the negative feedback regulation of calcium levels. It indirectly modulates intestinal and renal calcium absorption by inhibiting the synthesis of 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃).[1] In vitro studies have shown its ability to suppress parathyroid hormone (PTH) secretion in bovine parathyroid cells at picomolar concentrations.[1] Its rapid clearance from circulation, with a half-life of less than 4 hours, prevents the prolonged hypercalcemic effects often associated with 1,25(OH)₂D₃.[1]

Cancer Research

Vitamin D analogs are of significant interest in oncology for their potential to regulate cell proliferation and differentiation.[3] The vitamin D2 analog, 1,24(S)-dihydroxyvitamin D2, has demonstrated equipotent efficacy to 1,25(OH)₂D₃ in inhibiting the proliferation of various cancer cell lines, including breast, colon, and bone cancer, as well as leukemia.[3] Studies on 1,24(S)-dihydroxyvitamin D2 have shown that it can reduce the growth of MCF-7 breast cancer xenografts by 50% after five weeks of treatment, without causing hypercalcemia or other toxic effects.[4] This anti-proliferative activity is mediated through VDR-dependent mechanisms.[4] The overexpression of CYP24A1, the enzyme responsible for degrading vitamin D metabolites, in some cancers can affect the bioavailability and anti-proliferative activity of these compounds.[5]

Gene Regulation Studies

1α,24,25(OH)₃D₂, like other active vitamin D metabolites, exerts its effects on gene expression primarily through the vitamin D receptor (VDR), a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR).[6] This complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[7] A key target gene is CYP24A1, which encodes the 24-hydroxylase enzyme responsible for the catabolism of vitamin D metabolites.[8][9] The induction of CYP24A1 by active vitamin D metabolites serves as a negative feedback mechanism to control their intracellular levels.[10]

Signaling Pathways

The biological actions of 1α,24,25(OH)₃D₂ are initiated by its binding to the VDR. This interaction triggers a cascade of molecular events leading to changes in gene expression.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,24,25(OH)3D2 1a,24,25(OH)3D2 VDR VDR 1a,24,25(OH)3D2->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR RXR RXR->VDR_RXR VDR_RXR_DNA VDR-RXR-VDRE Complex VDR_RXR->VDR_RXR_DNA Nuclear Translocation TargetGene Target Gene (e.g., CYP24A1) VDR_RXR_DNA->TargetGene Modulates Transcription VDRE VDRE VDRE->VDR_RXR_DNA Binding mRNA mRNA TargetGene->mRNA Transcription Protein Protein (e.g., CYP24A1) mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Caption: VDR-mediated signaling pathway of 1α,24,25(OH)₃D₂.

Experimental Protocols

Cell Culture and Proliferation Assay

This protocol is adapted from studies investigating the anti-proliferative effects of vitamin D analogs on cancer cell lines.[3][4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1α,24,25(OH)₃D₂ stock solution (in ethanol (B145695) or DMSO)

  • [³H]-Thymidine

  • 96-well plates

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of 1α,24,25(OH)₃D₂ (e.g., 10⁻¹⁰ to 10⁻⁷ M). Include a vehicle control (ethanol or DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • [³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-6 hours.

  • Harvesting: Harvest the cells onto glass fiber filters and wash with PBS.

  • Measurement: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Proliferation_Assay_Workflow A Seed Cells in 96-well Plate B Treat with 1α,24,25(OH)3D2 and Vehicle Control A->B C Incubate for Desired Time B->C D Add [3H]-Thymidine C->D E Incubate for 4-6 hours D->E F Harvest Cells and Wash E->F G Measure Radioactivity (Scintillation Counter) F->G H Analyze Data G->H

Caption: Workflow for [³H]-Thymidine Proliferation Assay.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is designed to quantify the changes in the expression of target genes, such as CYP24A1, in response to 1α,24,25(OH)₃D₂ treatment.

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the gene of interest (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells treated with 1α,24,25(OH)₃D₂ and control cells according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Quantitative Data Summary

ParameterCell LineValueReference
Inhibition of PTH Secretion Bovine Parathyroid CellsPicomolar concentrations[1]
MCF-7 Xenograft Growth Reduction Nude Mice50% at 10 µg/kg or 50 µg/kg after 5 weeks[4]
Serum Half-life In vivo< 4 hours[1]

Conclusion

1α,24,25-Trihydroxyvitamin D2 is a biologically active metabolite with significant potential in molecular biology research and drug development. Its role in calcium regulation, cancer cell proliferation, and gene expression makes it a valuable tool for studying VDR-mediated signaling pathways. The protocols and data presented here provide a foundation for researchers to explore the multifaceted applications of this compound.

References

Troubleshooting & Optimization

1alpha, 24, 25-Trihydroxy VD2 stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂). The following information is designed to address common issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1α,24,25-Trihydroxyvitamin D2?

A1: To ensure the integrity and stability of 1α,24,25-Trihydroxyvitamin D2, it is crucial to adhere to the following storage guidelines. The compound is known to be unstable in aqueous solutions, necessitating specific handling procedures.[[“]]

For solid (lyophilized) form: Store at -20°C, protected from light, and preferably under an inert atmosphere such as nitrogen.

For solutions in organic solvents: Once dissolved in a suitable organic solvent (e.g., DMSO, ethanol), aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Storage recommendations are as follows:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

For all solutions, protection from light and storage under a nitrogen atmosphere is highly recommended to minimize degradation.[2]

Q2: My experimental results are inconsistent. Could this be related to the stability of 1α,24,25-Trihydroxyvitamin D2?

A2: Inconsistent results are often linked to the degradation of 1α,24,25-Trihydroxyvitamin D2. This molecule is sensitive to several environmental factors. Ensure that you are strictly following the recommended storage and handling procedures. Key factors that can lead to degradation and inconsistent results include:

  • Exposure to light: Photodegradation can occur.

  • Elevated temperatures: Thermal degradation can lead to the formation of inactive isomers.

  • Presence of oxygen: Oxidation can compromise the molecule's structure.

  • Inappropriate pH: Acidic conditions, in particular, can cause isomerization.

  • Repeated freeze-thaw cycles: This can lead to the degradation of the compound in solution.

Refer to the troubleshooting guide below for more specific issues.

Q3: What are the known degradation pathways for 1α,24,25-Trihydroxyvitamin D2?

A3: The degradation pathways of 1α,24,25-Trihydroxyvitamin D2 are expected to be similar to those of other vitamin D analogs, particularly Vitamin D3. The primary degradation pathways include photodegradation, thermal isomerization, and oxidation.

  • Photodegradation: Exposure to UV light can lead to the formation of various photoproducts.

  • Thermal Degradation: Heat can cause isomerization to biologically inactive forms.

  • Oxidation: The presence of oxygen can lead to the formation of various oxidation products.

  • Metabolic Degradation: In biological systems, the enzyme CYP24A1 is a key factor in the catabolism of 1α,24,25-Trihydroxyvitamin D2, leading to further hydroxylation and eventual inactivation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in cell-based assays Degradation of the compound due to improper storage or handling.Prepare fresh working solutions from a new, properly stored aliquot. Ensure that the solvent used is anhydrous and of high purity. Protect all solutions from light during preparation and use.
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation of the compound has occurred.Review storage conditions and sample preparation procedures. Compare the retention times of the unknown peaks with those of known vitamin D degradation products if standards are available. Refer to the experimental protocols for stability testing to identify potential degradation products.
Low recovery of the compound from experimental samples Adsorption to plasticware or degradation during sample processing.Use low-binding microcentrifuge tubes and pipette tips. Minimize the exposure of the sample to light and elevated temperatures during processing.
Inconsistent quantification in analytical assays Instability of the compound in the analytical matrix or during the analytical run.Ensure the stability of the compound in the chosen solvent and matrix under the analytical conditions. Use of an appropriate internal standard is highly recommended for LC-MS/MS analysis. Derivatization can also improve stability and sensitivity.

Stability Data

While specific quantitative stability data for 1α,24,25-Trihydroxyvitamin D2 is limited in publicly available literature, the following table summarizes the expected stability based on studies of closely related vitamin D analogs. These values should be considered as a general guide.

Condition Parameter Expected Outcome for 1α,24,25-Trihydroxyvitamin D2
Temperature Storage at 40°C in aqueous solutionSignificant degradation expected within days.
Storage at 25°C in aqueous solutionModerate degradation expected over weeks.
Storage at 4°C in aqueous solutionSlow degradation expected over a longer period.
Light Exposure to UV lightRapid degradation, formation of photoproducts.
pH Acidic pH (e.g., pH 1-3)Isomerization to inactive forms.
Neutral to slightly alkaline pHGenerally more stable.
Oxygen Exposure to air/oxygenOxidation leading to loss of activity.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general method for assessing the stability of 1α,24,25-Trihydroxyvitamin D2.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical starting point could be 70:30 (acetonitrile:water) with a gradient to 95:5 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Column Temperature: 30°C.

3. Sample Preparation for Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve the compound in a suitable organic solvent and add 0.1 M HCl. Incubate at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the compound in a suitable organic solvent and add 3% hydrogen peroxide. Incubate at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a specified time.

4. Analysis:

  • Inject the stressed and unstressed (control) samples into the HPLC system.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: LC-MS/MS for Quantification and Degradation Product Identification

1. Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

2. Chromatographic Conditions:

  • Similar to the HPLC-UV method, but often with a lower flow rate and smaller column dimensions compatible with the mass spectrometer.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

  • Multiple Reaction Monitoring (MRM): Develop a specific MRM transition for 1α,24,25-Trihydroxyvitamin D2 and potential degradation products.

    • Precursor Ion (Q1): [M+H]⁺ or another suitable adduct.

    • Product Ion (Q3): A characteristic fragment ion.

4. Derivatization (Optional but Recommended for Increased Sensitivity):

5. Analysis:

  • Analyze the samples to quantify the parent compound and identify unknown degradation products by examining their mass-to-charge ratios and fragmentation patterns.

Visualizations

Degradation Pathways

Conceptual Degradation Pathways of 1α,24,25-(OH)₃VD₂ A 1α,24,25-(OH)₃VD₂ B Photodegradation Products (e.g., Suprasterols, Toxisterols) A->B Light (UV) C Thermal Isomers (e.g., Pre-isomers, Tachysterol, Lumisterol) A->C Heat D Oxidation Products A->D Oxygen E Further Metabolites (via CYP24A1) A->E Enzymatic

Caption: Conceptual overview of potential degradation pathways for 1α,24,25-Trihydroxyvitamin D2.

Experimental Workflow for Stability Testing

Workflow for Forced Degradation Study cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Stock Solution of 1α,24,25-(OH)₃VD₂ B Control (Unstressed) A->B C Acid Stress A->C D Base Stress A->D E Oxidative Stress A->E F Thermal Stress A->F G Photolytic Stress A->G H HPLC-UV or LC-MS/MS Analysis B->H C->H D->H E->H F->H G->H I Quantify Parent Compound H->I J Identify Degradation Products H->J K Determine Degradation Rate H->K

References

Technical Support Center: 1α,24,25-Trihydroxy Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1α,24,25-Trihydroxy Vitamin D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 1α,24,25-Trihydroxy Vitamin D2?

A1: The recommended solvent for creating stock solutions of 1α,24,25-Trihydroxy Vitamin D2 is dimethyl sulfoxide (B87167) (DMSO). It has a reported solubility of up to 12.5 mg/mL (approximately 28.11 mM) in DMSO.[1][2] To achieve this concentration, the use of ultrasonication, gentle warming, and heating up to 60°C may be necessary.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]

Q2: Can I dissolve 1α,24,25-Trihydroxy Vitamin D2 in other organic solvents?

A2: While specific quantitative data for 1α,24,25-Trihydroxy Vitamin D2 in other organic solvents is limited, its solubility profile is expected to favor organic solvents.[3] For similar vitamin D analogs, such as 1α,25-Dihydroxyvitamin D3, slight solubility has been reported in methanol, ethanol (B145695), ethyl acetate, and tetrahydrofuran. When preparing solutions for cell culture, stock solutions in ethanol have been used.

Q3: Is 1α,24,25-Trihydroxy Vitamin D2 soluble in aqueous solutions?

A3: No, 1α,24,25-Trihydroxy Vitamin D2 is known to be unstable in aqueous solutions and is considered practically insoluble in water.[3] This necessitates storage in a lyophilized form to maintain its activity.[3] When preparing working solutions for aqueous-based assays (e.g., cell culture media), it is essential to first dissolve the compound in a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution, which can then be serially diluted into the aqueous medium.

Q4: How should I store the solid compound and its solutions?

A4: The solid, lyophilized form of 1α,24,25-Trihydroxy Vitamin D2 should be stored at -20°C, protected from light, and preferably under an inert gas like nitrogen.[1][2] Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep these solutions at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light and under nitrogen.[1][2]

Troubleshooting Guide

Issue 1: The compound is not dissolving completely in DMSO.

  • Question: I am trying to dissolve 1α,24,25-Trihydroxy Vitamin D2 in DMSO, but I see solid particles remaining. What should I do?

  • Answer:

    • Verify DMSO Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Older or improperly stored DMSO can absorb moisture, which will hinder the dissolution of lipophilic compounds.

    • Apply Energy: Gently warm the solution and use an ultrasonic bath to aid dissolution. Heating to 60°C has been reported to improve solubility.[1][2]

    • Check Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit. Try preparing a more dilute stock solution.

    • Increase Solvent Volume: If you need a specific amount of the compound to dissolve, you may need to increase the volume of DMSO.

Issue 2: The compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium.

  • Question: My 1α,24,25-Trihydroxy Vitamin D2 crashes out of solution when I dilute my DMSO stock into my cell culture medium. How can I prevent this?

  • Answer:

    • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions. For example, dilute the DMSO stock 1:10 in the medium, vortex gently, and then add this intermediate dilution to the final volume.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to the cells.[4]

    • Pre-warm the Medium: Adding the stock solution to a pre-warmed medium can sometimes help maintain solubility during dilution.

    • Rapid Mixing: Gently vortex or pipette mix the solution immediately after adding the DMSO stock to the aqueous medium to ensure rapid and even dispersion.

Issue 3: I am observing a loss of compound activity over time in my experiments.

  • Question: It seems that the biological activity of my 1α,24,25-Trihydroxy Vitamin D2 solution is decreasing. What could be the cause?

  • Answer:

    • Improper Storage: Ensure that your stock solutions are stored correctly at -80°C or -20°C, protected from light, and tightly sealed to prevent solvent evaporation and exposure to air.[1][2]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots of your stock solution.

    • Aqueous Instability: The compound is unstable in aqueous solutions. Prepare fresh dilutions in your aqueous experimental buffer or medium immediately before each experiment. Do not store the compound in aqueous solutions.

Data Presentation

Table 1: Solubility of 1α,24,25-Trihydroxy Vitamin D2

SolventReported SolubilityConditions
DMSO12.5 mg/mL (~28.11 mM)[1][2]Ultrasonic, warming, and heat to 60°C may be required.[1][2]
DMSO10 mM[5]No specific conditions reported.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Materials:

    • 1α,24,25-Trihydroxy Vitamin D2 (lyophilized powder)

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial or a clear vial wrapped in foil

    • Calibrated analytical balance

    • Sterile pipette tips

    • Vortex mixer

    • Water bath or heating block

    • Ultrasonic bath

  • Procedure:

    • Equilibrate the vial of 1α,24,25-Trihydroxy Vitamin D2 to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound and transfer it to the sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 12.5 mg/mL).

    • Tightly cap the vial and vortex gently.

    • If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.

    • If necessary, gently warm the solution in a water bath or on a heating block up to 60°C with intermittent vortexing until the compound is completely dissolved.

    • Once dissolved, allow the solution to cool to room temperature.

    • Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparing a Working Solution start Start: Lyophilized 1α,24,25-Trihydroxy VD2 weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex, Sonicate, and/or Heat (up to 60°C) add_dmso->dissolve stock Concentrated Stock Solution in DMSO dissolve->stock aliquot Aliquot for Storage stock->aliquot dilute Prepare Working Solution: Stepwise Dilution into Aqueous Medium stock->dilute Use fresh or properly stored aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store end Final Working Solution (e.g., for Cell Culture) dilute->end

Workflow for preparing solutions of 1α,24,25-Trihydroxy VD2.

signaling_pathway Vitamin D Receptor (VDR) Signaling Pathway cluster_cell Target Cell VD2 1α,24,25-Trihydroxy VD2 VDR Vitamin D Receptor (VDR) (Cytosolic/Nuclear) VD2->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Simplified Vitamin D Receptor (VDR) signaling pathway.

References

preventing degradation of 1alpha, 24, 25-Trihydroxy VD2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 1α,24,25(OH)₃D₂ in solution?

A1: Like other vitamin D analogs, 1α,24,25(OH)₃D₂ is susceptible to degradation from several factors. The primary contributors to its instability in solution are:

  • Exposure to Light: Ultraviolet (UV) and even visible light can induce isomerization and other photochemical reactions, leading to a loss of biological activity.

  • Elevated Temperatures: Heat accelerates the rate of chemical degradation.

  • Oxidation: The presence of oxygen and other oxidizing agents can lead to the formation of various oxidation byproducts.

  • pH: Both acidic and alkaline conditions can catalyze the degradation of the molecule.

  • Repeated Freeze-Thaw Cycles: These can lead to the physical and chemical degradation of the compound in solution.[1]

Q2: What are the recommended storage conditions for 1α,24,25(OH)₃D₂ stock solutions?

A2: To ensure the long-term stability of your 1α,24,25(OH)₃D₂ stock solutions, it is crucial to adhere to the following storage guidelines.

Storage ConditionDurationRecommendations
Long-term Storage Up to 6 monthsStore at -80°C.[2]
Short-term Storage Up to 1 monthStore at -20°C.[2]

Important Considerations:

  • Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]

  • Inert Atmosphere: For maximum stability, it is recommended to store solutions under an inert gas like nitrogen.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]

Q3: In which solvents should I dissolve 1α,24,25(OH)₃D₂?

A3: 1α,24,25(OH)₃D₂ is a lipophilic molecule. For research purposes, it is commonly dissolved in organic solvents.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[3]

  • Aqueous Solutions: The compound is noted to be unstable in aqueous solutions. Therefore, it is advisable to prepare aqueous working solutions fresh from a concentrated stock in an organic solvent just before use.[4] For cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cytotoxicity.

Q4: How can I be sure my 1α,24,25(OH)₃D₂ solution is still active?

A4: The most reliable way to assess the integrity of your 1α,24,25(OH)₃D₂ solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These techniques can separate the intact drug from its degradation products, allowing for accurate quantification of the active compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 1α,24,25(OH)₃D₂ solutions in experimental settings.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected biological activity in experiments. Degradation of the 1α,24,25(OH)₃D₂ stock or working solution.1. Verify Storage Conditions: Ensure that the stock solution has been stored at the correct temperature (-80°C for long-term) and protected from light. 2. Check Age of Solution: Do not use solutions that have been stored beyond the recommended duration. 3. Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment. 4. Prepare Fresh Working Solutions: Prepare aqueous working solutions immediately before use from a fresh aliquot of the stock solution. 5. Analytical Confirmation: If possible, analyze the concentration and purity of your stock solution using HPLC or a similar method.
Precipitation observed in the stock solution upon thawing. The solvent may have become saturated, or the compound has low solubility at that temperature.1. Gentle Warming and Vortexing: Warm the vial to room temperature and vortex gently to try and redissolve the precipitate. 2. Sonication: Brief sonication in a water bath may also help to redissolve the compound. 3. Solvent Choice: Ensure you are using a recommended solvent like DMSO.
Variability between experimental replicates. Inconsistent handling of the compound or degradation during the experiment.1. Standardize Solution Preparation: Ensure a consistent and reproducible method for preparing working solutions. 2. Minimize Light Exposure: Perform all dilutions and additions of the compound under low-light conditions. 3. Control Temperature: Maintain a consistent temperature throughout your experiment, as fluctuations can affect stability. 4. Evaluate Media Components: Be aware that some components in cell culture media can potentially interact with and degrade vitamin D analogs over time.

Experimental Protocols

Protocol 1: Preparation of 1α,24,25(OH)₃D₂ Stock Solution

This protocol describes the preparation of a concentrated stock solution of 1α,24,25(OH)₃D₂.

  • Materials:

    • 1α,24,25(OH)₃D₂ (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Inert gas (e.g., nitrogen)

  • Procedure:

    • Allow the vial of solid 1α,24,25(OH)₃D₂ to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the solid compound using a calibrated analytical balance in a low-light environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM).

    • Vortex gently until the solid is completely dissolved. Brief sonication may be used if necessary.

    • (Optional but recommended) Briefly flush the headspace of the vial with a gentle stream of nitrogen gas before capping tightly.

    • Aliquot the stock solution into single-use, amber vials.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for Vitamin D Analogs (General Approach)

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at approximately 265 nm.

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation for Stability Study:

    • Prepare a solution of 1α,24,25(OH)₃D₂ in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

    • Expose aliquots of this solution to various stress conditions (see below).

    • At specified time points, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.

  • Forced Degradation Study Conditions (as per ICH Guidelines):

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (for solid compound and solution).

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • A method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main peak of 1α,24,25(OH)₃D₂.

    • Calculate the percentage of degradation over time for each stress condition.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Analysis (Optional) start Weigh Solid 1α,24,25(OH)₃D₂ dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw run_hplc Analyze by HPLC/UPLC-MS/MS store->run_hplc prepare_working Prepare Fresh Working Solution thaw->prepare_working use_experiment Use in Experiment prepare_working->use_experiment assess_purity Assess Purity and Concentration use_experiment->assess_purity run_hplc->assess_purity

Caption: Recommended workflow for the preparation and handling of 1α,24,25(OH)₃D₂ solutions.

degradation_pathways cluster_stressors Stress Factors parent 1α,24,25(OH)₃D₂ in Solution light Light (UV/Visible) heat Heat oxygen Oxidation ph Acid/Base degradation_products Degradation Products (Loss of Biological Activity) light->degradation_products heat->degradation_products oxygen->degradation_products ph->degradation_products

Caption: Major factors leading to the degradation of 1α,24,25(OH)₃D₂ in solution.

References

Technical Support Center: 1α,24,25-Trihydroxy VD2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1α,24,25-Trihydroxy Vitamin D2 (VD2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

1. Compound Handling and Storage

Question: I just received my lyophilized 1α,24,25-Trihydroxy VD2. How should I store it and prepare it for my experiments?

Answer:

Proper storage and handling are critical due to the compound's sensitivity. 1α,24,25-Trihydroxy VD2 is unstable in aqueous solutions and susceptible to photodegradation.[1][2]

  • Storage of Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C, protected from light and under a nitrogen atmosphere if possible.[3][4] The shelf life under these conditions is typically up to two years.

  • Reconstitution: Reconstitute the lyophilized powder in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[5][6] For a higher solubility, you can warm the tube at 37°C and use an ultrasonic bath.[5]

  • Stock Solution Storage: Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3][4]

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution on the day of the experiment.

2. In Vitro Experiment Troubleshooting

Question: I am observing inconsistent results or no effect in my cell culture experiments. What could be the issue?

Answer:

Inconsistent results in cell culture experiments with 1α,24,25-Trihydroxy VD2 can stem from several factors:

  • Compound Degradation: As a vitamin D analog, 1α,24,25-Trihydroxy VD2 is sensitive to light.[2] Ensure all experimental steps, including media changes and cell treatments, are performed with minimal light exposure. Use amber-colored tubes and plates if possible.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept low (typically <0.1%) and consistent across all treatment groups, including vehicle controls. High solvent concentrations can be toxic to cells and affect experimental outcomes.

  • Serum Interference: Components in fetal bovine serum (FBS) or other sera can bind to vitamin D analogs, affecting their bioavailability and activity.[7] Consider reducing the serum concentration or using serum-free media for a defined period during the experiment. If you must use serum, ensure the concentration is consistent across all experiments.

  • Cell Line Variability: The response to vitamin D analogs can be cell-line dependent.[5][8] This can be due to varying expression levels of the Vitamin D Receptor (VDR) and the metabolic enzyme CYP24A1.[9] It is crucial to characterize the VDR and CYP24A1 expression in your cell line of interest.

  • Suboptimal Concentration: The effective concentration of 1α,24,25-Trihydroxy VD2 can vary significantly between cell types. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.

Question: My cells are showing signs of toxicity even at low concentrations of 1α,24,25-Trihydroxy VD2. What should I do?

Answer:

Unexpected cytotoxicity can be a concern. Here are some troubleshooting steps:

  • Verify Solvent Toxicity: First, run a vehicle control with the same final concentration of the solvent used to dissolve the compound to ensure that the solvent itself is not causing the toxicity.

  • Check Compound Purity: Ensure the purity of your 1α,24,25-Trihydroxy VD2. Impurities from synthesis can sometimes be cytotoxic.

  • Optimize Concentration Range: Perform a wider range of dilutions in your dose-response experiment, starting from very low (picomolar) concentrations. Some vitamin D analogs can have effects at very low concentrations.[1]

  • Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed cells can be more susceptible to compound-induced toxicity.

3. Molecular Biology Assay Troubleshooting

Question: I am having trouble detecting an increase in Vitamin D Receptor (VDR) protein levels by Western blot after treatment with 1α,24,25-Trihydroxy VD2. What are some possible reasons?

Answer:

Detecting changes in VDR protein levels can be challenging due to its relatively low abundance. Here are some common troubleshooting tips:

  • Antibody Selection and Validation: Use a VDR antibody that has been validated for Western blotting.[3][4][10][11][12] It is crucial to check the manufacturer's datasheet for recommended applications and dilutions. Consider using a monoclonal antibody for higher specificity.[13]

  • Positive Control: Include a positive control lysate from a cell line known to express high levels of VDR to ensure your antibody and detection system are working correctly.

  • Lysis Buffer and Protein Extraction: Use a lysis buffer that efficiently extracts nuclear proteins, as VDR translocates to the nucleus upon ligand binding. RIPA buffer with protease and phosphatase inhibitors is a common choice.

  • Protein Load: Load a sufficient amount of total protein on the gel (typically 20-40 µg per lane). For low-abundance proteins like VDR, you may need to load more.

  • Transfer Efficiency: Ensure efficient transfer of the protein from the gel to the membrane. Check transfer efficiency with Ponceau S staining.

  • Blocking and Antibody Incubation: Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and antibody incubation times and concentrations.[14][15][16]

Question: My qPCR results for CYP24A1 induction are highly variable. How can I improve the consistency?

Answer:

CYP24A1 is a well-known target gene of VDR and its expression is often strongly induced by vitamin D analogs.[1][8][17] Variability in qPCR can be addressed by:

  • RNA Quality: Ensure you are using high-quality, intact RNA for cDNA synthesis. Check RNA integrity using a Bioanalyzer or by running an agarose (B213101) gel.

  • Primer Design and Validation: Use validated primer pairs for your target gene and reference genes. Perform a melt curve analysis to ensure primer specificity.

  • Reference Gene Selection: Use at least two stable reference genes for normalization to account for any variations in RNA input and reverse transcription efficiency.

  • Treatment Time Course: The induction of CYP24A1 can be transient. Perform a time-course experiment to identify the optimal time point for measuring its expression after treatment with 1α,24,25-Trihydroxy VD2.

  • Consistent Cell Culture Conditions: As mentioned earlier, factors like cell density, serum concentration, and light exposure can affect the cellular response and should be tightly controlled.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to experiments with 1α,24,25-Trihydroxy VD2 and other vitamin D analogs. Note that some data for 1α,24,25-Trihydroxy VD2 is limited, and data from closely related compounds are provided for guidance.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyValueReference
Molecular Formula C₂₈H₄₄O₄[1]
Molecular Weight 444.65 g/mol [1]
Solubility in DMSO ≥ 10 mM[6]
Plasma Half-life (in rats) < 4 hours[1]

Table 2: Recommended Starting Concentrations for In Vitro Experiments

Assay TypeRecommended Starting Concentration RangeNotes
Cell Viability/Proliferation 1 nM - 1 µMPerform a dose-response curve to determine the EC50 for your specific cell line.
Gene Expression (qPCR) 10 nM - 100 nMThe optimal concentration may vary depending on the target gene and cell line.[1]
Protein Expression (Western Blot) 10 nM - 100 nMA time-course experiment is recommended to determine the optimal treatment duration.

Table 3: Expected Fold Change in Gene Expression (Illustrative)

Target GeneTreatmentCell LineExpected Fold ChangeReference
CYP24A1 1α,25(OH)₂D₃ (100 nM)Primary Lymphocytes~9-17 fold[1]
VDR 1α,25(OH)₂D₃ (10⁻⁸ M)Caco-2 cellsSignificant upregulation[18][19]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of 1α,24,25-Trihydroxy VD2 on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1α,24,25-Trihydroxy VD2 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. RNA Extraction and qPCR for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of target genes like CYP24A1 and VDR.

  • Cell Treatment: Treat cells with 1α,24,25-Trihydroxy VD2 at the desired concentration and for the optimal duration determined from a time-course experiment.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with validated primers for your target and reference genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

3. Western Blot for VDR Protein Expression

This protocol describes the detection of VDR protein levels following treatment.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against VDR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Visualizations

Signaling Pathway of 1α,24,25-Trihydroxy VD2

G Simplified Signaling Pathway of 1α,24,25-Trihydroxy VD2 cluster_cell Target Cell cluster_outside Extracellular VD2_analog 1α,24,25(OH)₃VD₂ VDR Vitamin D Receptor (VDR) VD2_analog->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP24A1) VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Cell Differentiation, Apoptosis) Gene_Transcription->Biological_Response Leads to VD2_analog_source 1α,24,25(OH)₃VD₂ (Administered) VD2_analog_source->VD2_analog Enters Cell

Caption: Simplified signaling pathway of 1α,24,25-Trihydroxy VD2.

Experimental Workflow for In Vitro Studies

G General Experimental Workflow for In Vitro Studies Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat with 1α,24,25(OH)₃VD₂ (Dose-Response & Time-Course) Cell_Culture->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability Assay (e.g., MTT) Endpoint_Assays->Cell_Viability Gene_Expression Gene Expression Analysis (qPCR) Endpoint_Assays->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Endpoint_Assays->Protein_Expression Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vitro experiments.

Troubleshooting Logic for Inconsistent Results

G Troubleshooting Logic for Inconsistent In Vitro Results Problem Inconsistent Results/ No Effect Check_Compound Check Compound Integrity Problem->Check_Compound Check_Experimental Check Experimental Conditions Problem->Check_Experimental Check_Cells Check Cell Line Problem->Check_Cells Storage Proper Storage? (-20°C/-80°C, light protected) Check_Compound->Storage Yes Solvent Solvent Control OK? Concentration <0.1%? Check_Experimental->Solvent Yes VDR_Expression VDR Expressed? (Check by WB/qPCR) Check_Cells->VDR_Expression Yes Storage->Problem No, Correct Storage Handling Fresh Dilutions? Minimal Light Exposure? Storage->Handling Yes Handling->Problem No, Improve Handling Solvent->Problem No, Optimize Solvent Serum Serum Interference? (Reduce/remove serum) Solvent->Serum Yes Serum->Problem No, Modify Serum Conditions VDR_Expression->Problem No, Choose different cell line CYP24A1_Activity High CYP24A1 Activity? (Metabolizing compound too quickly) VDR_Expression->CYP24A1_Activity Yes CYP24A1_Activity->Problem No, Consider CYP24A1 inhibitor

References

Technical Support Center: Synthesis of 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1α,24,25-Trihydroxyvitamin D2 synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1α,24,25-Trihydroxyvitamin D2, providing potential causes and solutions.

Issue 1: Low yield and/or poor stereoselectivity in the C24-hydroxylation of the vitamin D2 side-chain.

  • Question: My Sharpless asymmetric dihydroxylation step to introduce the C24 hydroxyl group is resulting in a low yield and a mixture of diastereomers. How can I improve this?

  • Answer: The Sharpless asymmetric dihydroxylation is a critical step for establishing the stereochemistry at C24. Low yields and poor selectivity can often be attributed to several factors:

    • Reagent Stoichiometry and Quality: Ensure the use of fresh and high-quality osmium tetroxide and the chiral ligand (e.g., from AD-mix-α or AD-mix-β). The stoichiometry of the oxidant, such as N-methylmorpholine N-oxide (NMO), should be carefully controlled.

    • Reaction Temperature: This reaction is highly sensitive to temperature. Maintaining a low and consistent temperature (e.g., 0 °C to -20 °C) is crucial for achieving high enantioselectivity.

    • Slow Addition: The alkene substrate should be added slowly to the reaction mixture containing the catalyst and ligand to prevent a non-selective background reaction.

    • pH Control: The reaction proceeds more rapidly under slightly basic conditions. Buffering the reaction mixture can be beneficial.

    • Substrate Purity: Impurities in the starting material can interfere with the catalyst, leading to lower yields and selectivity. Ensure the precursor is of high purity.

Issue 2: Low yield during the coupling of the A-ring and CD-ring fragments.

  • Question: I am experiencing a low yield in the convergent synthesis step where the A-ring and CD-ring fragments are coupled (e.g., via Wittig-Horner or Suzuki coupling). What are the common pitfalls?

  • Answer: Convergent synthesis strategies are often employed for vitamin D analogs.[1][2] The coupling of the two main fragments is a common point of yield loss.

    • Anhydrous Conditions: These coupling reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).

    • Reagent Activity: The activity of organometallic reagents (e.g., n-butyllithium for the Wittig-Horner reaction) is critical. Use freshly titrated or newly purchased reagents.

    • Catalyst Choice and Loading: For palladium-catalyzed reactions like Suzuki coupling, the choice of ligand and the catalyst loading can significantly impact the yield. Screening different palladium sources and ligands may be necessary.

    • Temperature Control: The optimal temperature for these reactions can be narrow. Monitor the reaction temperature closely.

Issue 3: Degradation of the triene system during deprotection.

  • Question: I am observing significant degradation of my product during the final deprotection step, leading to a low overall yield. How can I minimize this?

  • Answer: The conjugated triene system of vitamin D is sensitive to acidic conditions and light.

    • Mild Deprotection Reagents: For the removal of silyl (B83357) protecting groups (e.g., TBS), use mild fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) buffered with acetic acid, or HF-pyridine.

    • Reaction Monitoring: Carefully monitor the deprotection reaction by TLC or HPLC to avoid prolonged reaction times, which can lead to degradation.

    • Light Protection: Perform the reaction in amber-colored flasks or cover the glassware with aluminum foil to prevent photoisomerization.

    • Inert Atmosphere: Maintain an inert atmosphere to prevent oxidation of the triene system.

Issue 4: Difficulty in purifying the final product.

  • Question: I am struggling to separate the desired 1α,24,25-Trihydroxyvitamin D2 from its diastereomers and other byproducts by HPLC. What purification strategy is recommended?

  • Answer: The purification of vitamin D analogs, which often exist as a mixture of isomers, can be challenging.

    • Multi-Step HPLC: A single HPLC run is often insufficient. A multi-step approach using different column chemistries is recommended. For example, an initial separation on a normal-phase column can be followed by a final purification on a reverse-phase column (e.g., C18).[3]

    • Column Selection: High-resolution preparative HPLC columns are necessary to achieve baseline separation of diastereomers.

    • Mobile Phase Optimization: Systematically optimize the mobile phase composition to improve resolution. For reverse-phase HPLC, gradients of acetonitrile/water or methanol (B129727)/water are commonly used.

    • Isomer Co-elution: Be aware that certain isomers may co-elute. LC-MS/MS can be a powerful tool to identify and quantify different isomers in mixed fractions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing 1α,24,25-Trihydroxyvitamin D2?

A1: The two primary approaches are linear and convergent synthesis.

  • Linear Synthesis: Involves sequential modification of a starting material like vitamin D2. This approach can be lengthy and result in lower overall yields.

  • Convergent Synthesis: The molecule is divided into two main fragments, the A-ring and the CD-ring with the side chain, which are synthesized separately and then coupled together in a later step. This strategy is generally more efficient and allows for greater flexibility in creating analogs.[1][2]

Q2: Why is the stereochemistry at the C24 position critical?

A2: The stereochemistry of the hydroxyl group at the C24 position (either R or S) can significantly influence the biological activity of the molecule, including its binding affinity to the vitamin D receptor (VDR) and its metabolic stability.

Q3: What are the common protecting groups used in the synthesis of 1α,24,25-Trihydroxyvitamin D2?

A3: Hydroxyl groups are typically protected to prevent unwanted side reactions. Common protecting groups include:

  • For C1 and C3 hydroxyls: Silyl ethers such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) are frequently used due to their stability and ease of removal under mild conditions.

  • For the C25 hydroxyl: A silyl ether or a benzyl (B1604629) ether can be employed, depending on the overall synthetic strategy.

Q4: How can I mitigate the formation of the C22-hydroxy byproduct mentioned in some syntheses?

A4: The formation of C22-hydroxy analogs can occur as a byproduct in some convergent synthesis strategies.[1] Optimizing the coupling reaction conditions, such as the choice of base and reaction temperature, can help to minimize the formation of this byproduct. Careful chromatographic purification is also essential to separate it from the desired product.

Quantitative Data Summary

The following tables summarize quantitative data from the literature for the synthesis and purification of vitamin D analogs. It is important to note that yields can vary significantly based on the specific substrate and reaction conditions.

Table 1: Representative Yields in Convergent Vitamin D2 Analog Synthesis

StepReagents and ConditionsReported YieldReference
Overall Synthesis of 1α,25-dihydroxyvitamin D2 Convergent synthesis using a C-22 aldehyde and a chiral phenylsulfone25% total yield[1]
Desulfonylation Step Not specified~20%[1]
Synthesis of (5E,7E) analogs Convergent synthesis8-25% total yield[1]

Table 2: HPLC Parameters for Purification of Vitamin D Metabolites

AnalyteColumnMobile PhaseDetectionReference
1α,25-dihydroxyvitamin D2/D3 isomersPhenyl-hexyl columnGradient of water and methanol with formic acidMS/MS[3]
25-hydroxyvitamin D2 and its (24R)-epimerZorbax-SILNot specifiedUV[3]
Various Vitamin D metabolitesReverse-phase C18Gradient of acetonitrile/waterUV or MS/MS[3]

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of 1α,24,25-Trihydroxyvitamin D2. These should be adapted and optimized for specific substrates and equipment.

Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation of a Vitamin D Precursor Side Chain

  • To a stirred solution of AD-mix-β (or AD-mix-α for the opposite stereoisomer) in a t-BuOH/water (1:1) mixture at 0 °C, add methanesulfonamide.

  • Stir the mixture until both phases are clear, and then cool to the desired temperature (e.g., 0 °C or lower).

  • Add the alkene substrate dissolved in the reaction solvent dropwise over a period of 1-2 hours.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a stoichiometric amount of sodium sulfite (B76179) and stir for 1 hour.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the diol.

Protocol 2: General Procedure for Wittig-Horner Coupling of A-ring and CD-ring Fragments

  • Dry all glassware in an oven and cool under a stream of argon.

  • Dissolve the A-ring phosphine (B1218219) oxide in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add n-butyllithium (n-BuLi) dropwise and stir the resulting orange-red solution for 30 minutes at -78 °C.

  • Add a solution of the CD-ring ketone in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Convergent_Synthesis_Workflow start Start with Vitamin D2 Precursor A_ring A-Ring Synthon Preparation start->A_ring CD_ring CD-Ring with Side-Chain Precursor start->CD_ring coupling Convergent Coupling (e.g., Wittig-Horner) A_ring->coupling hydroxylation Stereoselective C24-Hydroxylation (e.g., Sharpless) CD_ring->hydroxylation hydroxylation->coupling deprotection Final Deprotection coupling->deprotection purification HPLC Purification deprotection->purification final_product 1α,24,25-Trihydroxy VD2 purification->final_product Troubleshooting_Low_Yield start Low Yield Observed step_id Identify Problematic Step (e.g., Coupling, Hydroxylation) start->step_id hydroxylation C24-Hydroxylation Issue? step_id->hydroxylation Yes coupling Coupling Step Issue? step_id->coupling No sol_hydrox Check: - Reagent Quality - Temperature Control - Stereoselectivity hydroxylation->sol_hydrox purification Purification Issue? coupling->purification No sol_coupling Check: - Anhydrous Conditions - Reagent Activity - Catalyst coupling->sol_coupling Yes sol_purification Optimize: - HPLC Columns - Mobile Phase - Use Multi-step Purification purification->sol_purification Yes

References

Technical Support Center: Quality Control of Synthetic 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1α,24,25-Trihydroxyvitamin D2.

Frequently Asked Questions (FAQs)

1. What is 1α,24,25-Trihydroxyvitamin D2 and what is its significance?

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of Vitamin D2. It is formed in the body through the hydroxylation of 1α,25-dihydroxyvitamin D2 (the active form of Vitamin D2) at the C-24 position.[1] Its synthetic form is used in research to study Vitamin D metabolism, signaling pathways, and for the development of new therapeutic agents.

2. What are the critical quality attributes for synthetic 1α,24,25-Trihydroxyvitamin D2?

The critical quality attributes for synthetic 1α,24,25-Trihydroxyvitamin D2 include:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Quantitation of the main compound and identification and quantification of any impurities.

  • Assay: Accurate determination of the concentration of the active substance.

  • Stereochemistry: Confirmation of the correct stereoisomeric form, as different epimers can have varying biological activity.[2]

  • Stability: Understanding the degradation profile under various conditions.

3. How should I store synthetic 1α,24,25-Trihydroxyvitamin D2?

For long-term storage, it is recommended to store 1α,24,25-Trihydroxyvitamin D2 at -80°C for up to six months. For short-term storage, -20°C for up to one month is suitable. It is crucial to protect the compound from light and to store it under an inert atmosphere, such as nitrogen.[3]

4. What are the potential impurities I might encounter in my synthetic 1α,24,25-Trihydroxyvitamin D2 sample?

Potential impurities can originate from the synthesis process or degradation. These may include:

  • Starting materials and reagents from the synthesis.

  • Isomers such as the (24S)-epimer, and other geometric isomers.[4]

  • Over-hydroxylated products, for instance, 1α,24,25,28-tetrahydroxyvitamin D2 and 1α,24,25,26-tetrahydroxyvitamin D2.[1]

  • Degradation products resulting from exposure to light, heat, or oxidation.

Troubleshooting Guides

This section addresses specific issues that may arise during the quality control of 1α,24,25-Trihydroxyvitamin D2.

Issue 1: Unexpected Peaks in HPLC-UV Chromatogram

Question: I am analyzing my sample of 1α,24,25-Trihydroxyvitamin D2 using reverse-phase HPLC with UV detection, and I see unexpected peaks. What could be the cause?

Answer: Unexpected peaks in your chromatogram can be due to several factors. The following table outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Contamination Ensure all solvents are HPLC grade and glassware is thoroughly cleaned. Run a blank injection of your mobile phase to check for contaminants.
Isomers Vitamin D analogues are prone to forming isomers (e.g., thermal isomerization to pre-vitamin D forms). Use a validated, stability-indicating HPLC method. Consider using a high-resolution column and optimizing the mobile phase to improve separation.[5]
Degradation The compound is sensitive to light, heat, and oxidation. Prepare samples fresh and protect from light. Ensure the autosampler is cooled. Consider performing forced degradation studies to identify potential degradation products.[6]
Related Substances The unexpected peaks could be synthesis-related impurities. If possible, obtain reference standards for potential impurities for identification.
Issue 2: Inconsistent Quantification Results

Question: My quantification results for 1α,24,25-Trihydroxyvitamin D2 are not consistent between experiments. What could be the reason?

Answer: Inconsistent quantification can be a result of sample instability, issues with the analytical method, or improper standard preparation.

Potential Cause Troubleshooting Steps
Sample Instability As mentioned, 1α,24,25-Trihydroxyvitamin D2 is unstable. Prepare samples immediately before analysis. Use an internal standard to correct for variations in sample preparation and injection volume.
Standard Curve Issues Prepare fresh calibration standards for each analytical run. Ensure the stock solution is stored correctly and its concentration is verified.
Method Variability Ensure the HPLC/LC-MS system is properly equilibrated. Check for fluctuations in pump pressure and detector response. Validate the analytical method for precision, accuracy, and linearity.[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for the purity assessment of 1α,24,25-Trihydroxyvitamin D2. Method optimization will be required for specific instruments and columns.

Objective: To separate and quantify 1α,24,25-Trihydroxyvitamin D2 from its potential impurities and degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v)

  • Standard: 1α,24,25-Trihydroxyvitamin D2 reference standard

  • Sample: Synthetic 1α,24,25-Trihydroxyvitamin D2 dissolved in mobile phase

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phases and degas them.

  • Preparation of Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 10 µg/mL).

  • Preparation of Sample Solution: Prepare the sample solution at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

    • Gradient Elution: A typical gradient might start at 60% B, increasing to 95% B over 30 minutes.

  • Analysis: Inject the blank, standard, and sample solutions.

  • Data Analysis: Identify the peak for 1α,24,25-Trihydroxyvitamin D2 based on the retention time of the standard. Calculate the purity by the area normalization method.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation

Objective: To confirm the identity of synthetic 1α,24,25-Trihydroxyvitamin D2 by determining its mass-to-charge ratio (m/z) and fragmentation pattern.

Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample: Synthetic 1α,24,25-Trihydroxyvitamin D2 dissolved in mobile phase

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL).

  • LC Conditions: Use a suitable gradient to elute the compound of interest.

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI

    • Monitor the precursor ion corresponding to the protonated molecule [M+H]⁺.

    • Select the precursor ion for fragmentation and monitor the characteristic product ions.

  • Data Analysis: Compare the obtained mass spectrum and fragmentation pattern with the theoretical values for 1α,24,25-Trihydroxyvitamin D2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Quality Assessment Sample Synthetic 1α,24,25-(OH)₃D₂ Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC LCMS LC-MS/MS Analysis Dissolution->LCMS Standard Prepare Calibration Standards Standard->HPLC Purity Purity Assessment HPLC->Purity Identity Identity Confirmation LCMS->Identity Assay Assay Calculation Purity->Assay Stability Stability Assessment Identity->Stability Assay->Stability Report Generate Quality Control Report Stability->Report

Caption: Quality control workflow for synthetic 1α,24,25-Trihydroxyvitamin D2.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Light Light (Photodegradation) VD2_analog 1α,24,25-(OH)₃D₂ Light->VD2_analog Heat Heat (Thermal Degradation) Heat->VD2_analog Oxidation Oxidation Oxidation->VD2_analog Acid Acidic Conditions Acid->VD2_analog Base Basic Conditions Base->VD2_analog Isomers Isomers (e.g., pre-vitamin D₂ form) VD2_analog->Isomers Heat, Light Oxidation_Products Oxidation Products VD2_analog->Oxidation_Products Oxidation Other_Degradants Other Unidentified Degradants VD2_analog->Other_Degradants Acid, Base

Caption: Potential degradation pathways of 1α,24,25-Trihydroxyvitamin D2.

References

Technical Support Center: 1α,24,25-Trihydroxy Vitamin D2 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25-(OH)3VD2) binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in 1α,24,25-(OH)3VD2 binding assays?

The most common sources of interference in vitamin D metabolite binding assays, including those for 1α,24,25-(OH)3VD2, are cross-reactivity from other vitamin D metabolites, matrix effects from the sample, and issues with the assay procedure itself. Due to the reliance of binding assays on the specific affinity of antibodies or binding proteins, structurally similar molecules can compete with the target analyte, leading to inaccurate results.[1][2]

Q2: Which other vitamin D metabolites might cross-react in my assay?

While specific cross-reactivity data for 1α,24,25-(OH)3VD2 assays can be limited, it is crucial to consider other endogenous and exogenous vitamin D metabolites. Potential cross-reactants include other trihydroxylated forms of vitamin D2 and D3, as well as dihydroxylated metabolites that may be present at much higher concentrations.[3][4] For example, studies on other vitamin D assays have shown significant cross-reactivity from metabolites like 24,25-dihydroxyvitamin D3[3][5]. The degree of interference is highly dependent on the specificity of the antibody or binding protein used in the particular assay.[1]

Q3: What are "matrix effects" and how can they affect my results?

Matrix effects are caused by components in the sample (e.g., serum, plasma) that interfere with the binding reaction.[6] Key sources of matrix effects in vitamin D assays include:

  • Vitamin D Binding Protein (VDBP) and Albumin: Over 99% of circulating vitamin D metabolites are bound to these proteins.[4][7] If the assay protocol does not efficiently release 1α,24,25-(OH)3VD2 from these binding proteins, its concentration can be underestimated.[8]

  • Lipids and Phospholipids: High concentrations of lipids in the sample can interfere with the assay mechanics, particularly in competitive binding assays.[9][10]

  • Heterophilic Antibodies: These are human antibodies that can bind to the animal antibodies used in immunoassays, causing false positive or negative results.[6]

Q4: My results are inconsistent between different assay kits. Why is this?

Inconsistencies between different assay kits are a known issue in vitamin D testing and can be attributed to several factors:[2]

  • Antibody/Binding Protein Specificity: Different assays use antibodies or recombinant VDBPs with varying specificity and cross-reactivity profiles.[11]

  • Assay Principle: Methods like competitive protein binding assays, immunoassays (e.g., ELISA, RIA), and chromatographic methods (HPLC, LC-MS/MS) have different levels of accuracy and are susceptible to different types of interferences.[2] LC-MS/MS is generally considered the gold standard due to its high specificity.[6]

  • Calibration and Standardization: Lack of universal standardization across manufacturers can lead to systematic differences in reported concentrations.[4][6]

Troubleshooting Guide

Issue 1: Lower-than-expected or no signal.

Potential Cause Troubleshooting Step
Inefficient release from VDBP Ensure the sample pretreatment step (e.g., with acetonitrile) is performed correctly to denature binding proteins.[8]
Degradation of Analyte Store samples and standards at the recommended temperature and avoid repeated freeze-thaw cycles.
Incorrect Assay Procedure Review the kit protocol carefully, paying close attention to incubation times, temperatures, and washing steps.
Expired or Improperly Stored Reagents Check the expiration dates of all kit components and confirm they have been stored under the correct conditions.

Issue 2: Higher-than-expected concentrations.

Potential Cause Troubleshooting Step
Cross-reactivity with other metabolites Consider the potential for other vitamin D metabolites in your sample. If possible, confirm results with a more specific method like LC-MS/MS.[5]
Insufficient Washing Inadequate washing steps can leave behind unbound, labeled analyte, leading to a false high signal (in some assay formats). Ensure all washing steps are performed thoroughly as per the protocol.
Matrix Effects Dilute the sample with the provided assay buffer to reduce the concentration of interfering substances. Ensure the dilution factor is accounted for in the final calculation.

Issue 3: High variability between replicate wells.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use fresh tips for each sample and reagent addition.
Inconsistent Incubation Conditions Ensure consistent temperature across the plate during incubation. Avoid "edge effects" by not using the outer wells of the plate if this is a known issue.
Improper Mixing Gently mix all reagents and samples before adding them to the wells. Ensure the plate is mixed according to the protocol's instructions after reagent addition.

Quantitative Data on Cross-Reactivity

The following table summarizes cross-reactivity data for various vitamin D metabolites in different assay types, illustrating the potential for interference. While not specific to 1α,24,25-(OH)3VD2, it highlights the importance of considering structurally similar compounds.

Interfering MetaboliteAssay TypeCross-Reactivity (%)Reference
3-epi-25-OH-D3Competitive Protein Binding Assay51-56%[3][12]
24R,25(OH)2D3Ligand Binding Assays<5% to 548%[3]
24S,25(OH)2D3Ligand Binding Assays<5% to 643%[3]
25-OH-D2ImmunoassayVariable, often not 100% recognition relative to 25-OH-D3[1]

Experimental Protocols

General Protocol for a Competitive Protein Binding Assay for Vitamin D Metabolites

This protocol outlines the general steps for a competitive binding assay. Specific details regarding volumes, incubation times, and reagents will vary based on the manufacturer's instructions.

  • Sample Pretreatment:

    • Add a dissociation reagent (e.g., acetonitrile) to the serum/plasma sample to precipitate proteins and release the vitamin D metabolites from VDBP and albumin.[8]

    • Vortex vigorously.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing the analyte to a clean tube.

  • Assay Procedure:

    • Pipette standards, controls, and pretreated samples into the wells of a microplate pre-coated with a specific antibody or binding protein.

    • Add the enzyme-labeled or radiolabeled vitamin D metabolite (tracer) to each well. This will compete with the unlabeled metabolite in the sample for binding to the coated antibody/protein.

    • Incubate the plate under specified conditions (e.g., 2 hours at room temperature on a shaker).

    • Wash the plate multiple times with the provided wash buffer to remove unbound components.

  • Signal Detection:

    • For enzyme-linked assays (ELISA), add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric or chemiluminescent signal.

    • Incubate for the specified time.

    • Add a stop solution if required.

    • Read the absorbance or luminescence using a plate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the signal of the standards against their known concentrations.

    • Determine the concentration of the analyte in the samples by interpolating their signal on the standard curve.

Visualizations

Vitamin_D2_Metabolic_Pathway target_node target_node VD2 Vitamin D2 (Ergocalciferol) 25OH_VD2 25-OH-VD2 VD2->25OH_VD2 25-hydroxylase (Liver) 1_25OH2_VD2 1α,25-(OH)2VD2 25OH_VD2->1_25OH2_VD2 1α-hydroxylase (Kidney) 24_25OH2_VD2 24,25-(OH)2VD2 25OH_VD2->24_25OH2_VD2 24-hydroxylase 1_24_25OH3_VD2 1α,24,25-(OH)3VD2 1_25OH2_VD2->1_24_25OH3_VD2 24-hydroxylase 24_25OH2_VD2->1_24_25OH3_VD2 1α-hydroxylase

Caption: Simplified metabolic pathway of Vitamin D2 leading to 1α,24,25-(OH)3VD2.

Competitive_Binding_Assay_Workflow start_end start_end process process decision decision output output A Start B Sample Pretreatment (Release from VDBP) A->B C Add Sample/Standard to Coated Plate B->C D Add Labeled Analyte (Tracer) C->D E Incubate (Competitive Binding) D->E F Wash Plate E->F G Add Substrate F->G H Incubate (Signal Development) G->H I Read Signal H->I J Calculate Results I->J K End J->K

Caption: General workflow for a competitive binding assay.

Troubleshooting_Flowchart start_node start_node decision_node decision_node issue_node issue_node solution_node solution_node start Assay Problem Detected q_controls Are controls within range? start->q_controls q_signal Signal high or low? q_controls->q_signal Yes issue_systemic Systemic Issue q_controls->issue_systemic No q_variability High variability in replicates? q_signal->q_variability Normal issue_low Low Signal q_signal->issue_low Low issue_high High Signal q_signal->issue_high High issue_variability High Variability q_variability->issue_variability Yes sol_low Check reagent prep, incubation times, sample pretreatment. issue_low->sol_low sol_high Check for cross-reactivity, ensure proper washing, consider matrix effects. issue_high->sol_high sol_variability Review pipetting technique, ensure proper mixing, check for edge effects. issue_variability->sol_variability sol_systemic Check reagent lots, kit expiration, & standard curve prep. issue_systemic->sol_systemic

References

handling and safety precautions for 1alpha, 24, 25-Trihydroxy VD2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1α,24,25-Trihydroxyvitamin D2 (also known as 1α,24,25-Trihydroxy VD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 1α,24,25-Trihydroxyvitamin D2?

A1: 1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2. It is a secosteroid and a vitamin D analog that is studied for its unique receptor-binding and metabolic properties.[1] Like other active forms of vitamin D, its biological effects are primarily mediated through the Vitamin D Receptor (VDR).[2][3]

Q2: What are the primary storage and handling requirements for this compound?

A2: Proper storage is critical to maintain the compound's stability and activity. The solid compound should be stored at -20°C, protected from light, and preferably under a nitrogen atmosphere.[4][5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month), also protected from light.[4] The compound is known to be unstable in aqueous solutions.[1]

Q3: What personal protective equipment (PPE) should I use when handling 1α,24,25-Trihydroxyvitamin D2?

A3: Due to the high potency of vitamin D analogs, appropriate PPE is essential. This includes:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6][7]

  • Eye Protection: Safety glasses or goggles are required.[6]

  • Body Protection: A lab coat or other suitable protective clothing should be worn.[6]

  • Respiratory Protection: If handling the powder outside of a certified chemical hood or if aerosolization is possible, a NIOSH-approved respirator should be used to avoid inhalation.[6]

Q4: What is the mechanism of action for 1α,24,25-Trihydroxyvitamin D2?

A4: 1α,24,25-Trihydroxyvitamin D2 exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][8] Upon binding, the VDR forms a heterodimer with the Retinoid-X Receptor (RXR).[2][9] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and modulation of gene transcription.[4][10] This genomic pathway is the primary mechanism for regulating processes like cell differentiation and calcium homeostasis.[7] There is also evidence for faster, non-genomic signaling pathways that may involve the activation of MAP-kinase.[11]

Quantitative Data

While specific binding affinities and potency values for 1α,24,25-Trihydroxyvitamin D2 are not widely published, the following table provides key physicochemical properties. For biological activity, values are often compared to the canonical active form, 1α,25-dihydroxyvitamin D3 (Calcitriol).

PropertyValueCitations
Molecular Formula C₂₈H₄₄O₄[1][3]
Molecular Weight 444.65 g/mol [1][3]
CAS Number 457048-34-9[3]
Appearance White to yellow solid[3]
Solubility Soluble in DMSO (e.g., 10 mM or 12.5 mg/mL). May require warming to 37°C or 60°C and ultrasonication for complete dissolution. Hygroscopic DMSO can impact solubility.[4][8]
Storage (Solid) -20°C, protect from light, stored under nitrogen.[4][5]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[4]

Visualized Pathways and Workflows

Vitamin_D_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD2_analog 1α,24,25-(OH)3 VD2 VDR VDR VD2_analog->VDR Binds VDR_RXR_inactive Inactive VDR/RXR RXR RXR VDR_RXR_active Active VDR/RXR Heterodimer VDR_RXR_inactive->VDR_RXR_active Conformational Change & Nuclear Translocation VDRE VDRE on DNA VDR_RXR_active->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates Coactivators Co-activators Coactivators->VDR_RXR_active Recruited mRNA mRNA Transcription->mRNA Protein Biological Response (e.g., Cell Differentiation) mRNA->Protein Translation

Caption: Genomic signaling pathway of 1α,24,25-Trihydroxyvitamin D2 via the VDR.

Troubleshooting Guide

Issue 1: The compound has precipitated out of my stock solution or cell culture media.

  • Possible Cause: The compound has limited solubility in aqueous solutions and may precipitate at high concentrations or upon temperature changes.[1]

  • Solution:

    • Re-dissolving Stock: For DMSO stock solutions, gently warm the vial to 37°C and use an ultrasonic bath to aid re-dissolution.[4]

    • Working Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent toxicity and compound precipitation.

    • Media Formulation: Prepare fresh dilutions of the compound into pre-warmed culture media immediately before adding to cells. Avoid storing the compound diluted in aqueous buffers or media for extended periods.

Issue 2: I am not observing the expected biological activity (e.g., no cell differentiation).

  • Possible Causes:

    • Compound Degradation: Repeated freeze-thaw cycles or prolonged exposure to light can degrade the compound.[4] It is also unstable in aqueous solutions.[1]

    • Sub-optimal Concentration: The effective concentration may vary significantly between cell types.

    • Cell Line Responsiveness: The cell line may have low expression of the Vitamin D Receptor (VDR) or other necessary co-factors.

    • Experimental Duration: For genomic effects like cell differentiation, a prolonged incubation period (e.g., 48-96 hours) is often required.[12]

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Use a fresh, properly stored aliquot of the compound. If possible, confirm its identity and purity.

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁷ M) to determine the optimal effective concentration for your specific cell line and endpoint.

    • Positive Control: Include a well-characterized vitamin D analog, such as 1α,25-dihydroxyvitamin D3 (Calcitriol), as a positive control to confirm that the experimental system is responsive.

    • Time-Course Experiment: Measure the biological endpoint at multiple time points (e.g., 24, 48, 72, 96 hours) to capture the optimal response time.

    • Verify VDR Expression: Confirm that your target cells express the VDR using methods like Western Blot or qPCR.

Issue 3: High variability between experimental replicates.

  • Possible Causes:

    • Inconsistent Dosing: Inaccurate pipetting of the highly concentrated stock solution or uneven distribution of the compound in the culture vessel.

    • Solubility Issues: Micro-precipitation of the compound in the media can lead to inconsistent concentrations across different wells or plates.

    • Cell Culture Inconsistency: Variations in cell density, passage number, or cell health can affect responsiveness.

  • Troubleshooting Steps:

    • Serial Dilutions: Prepare working solutions through careful serial dilutions. Vortex diluted solutions gently before adding them to the experimental setup.

    • Pre-Dilution: Pre-dilute the compound in a small volume of media, mix thoroughly, and then add this to the bulk of the cells/media to ensure even distribution.

    • Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Ensure even cell seeding and health across all experimental plates.

Experimental Protocols

Protocol 1: General Protocol for Inducing Differentiation in HL-60 Cells

This protocol is a general guideline for inducing monocytic differentiation in the human promyelocytic leukemia cell line HL-60. Optimization of concentrations and incubation times is recommended.

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1α,24,25-Trihydroxyvitamin D2 in high-quality, anhydrous DMSO.[8] Aliquot and store at -80°C.[4]

  • Cell Seeding: Seed HL-60 cells in a multi-well plate (e.g., 24-well plate) at a density of 2 x 10⁵ cells/mL in fresh culture medium.

  • Compound Treatment:

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM).

    • Add the diluted compound to the cells. Include a vehicle control (DMSO, final concentration ≤0.1%) and a positive control (e.g., 100 nM 1α,25-dihydroxyvitamin D3).

  • Incubation: Incubate the cells for 72-96 hours.

  • Assessment of Differentiation: Evaluate monocytic differentiation using one or more of the following methods:

    • Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells gain the ability to produce superoxide (B77818) radicals, which reduce NBT to a blue formazan (B1609692) precipitate. Quantify the percentage of blue-black cells by light microscopy.[13]

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against monocytic surface markers, such as CD11b and CD14, and analyze using a flow cytometer.[14]

    • Morphological Analysis: Prepare cytospins of the cells, stain with May-Grünwald-Giemsa, and examine for morphological changes characteristic of monocytes/macrophages (e.g., decreased nuclear-to-cytoplasmic ratio, indented nucleus).[14]

Experimental_Workflow cluster_analysis Analysis of Differentiation start Start: Culture Cells (e.g., HL-60) seed_cells Seed Cells in Plate (2 x 10⁵ cells/mL) start->seed_cells prepare_stock Prepare Compound Stock (10 mM in DMSO) treat_cells Treat Cells (Vehicle, Compound, Pos. Control) prepare_stock->treat_cells seed_cells->treat_cells incubate Incubate (72-96 hours) treat_cells->incubate harvest Harvest Cells incubate->harvest analysis_nbt NBT Reduction Assay harvest->analysis_nbt analysis_flow Flow Cytometry (CD11b/CD14) harvest->analysis_flow analysis_morph Morphology (Giemsa Stain) harvest->analysis_morph

Caption: General experimental workflow for cell-based assays.

Protocol 2: General Protocol for CYP24A1 Metabolism Assay

This protocol describes an in vitro assay to assess the metabolic stability of 1α,24,25-Trihydroxyvitamin D2 using recombinant human CYP24A1 enzyme.

  • Reagents:

    • Recombinant human CYP24A1

    • Adrenodoxin (ADX)

    • NADPH–adrenodoxin reductase (ADR)

    • NADPH

    • Reaction Buffer (e.g., 100 mM Tris–HCl, pH 7.4, 1 mM EDTA)

    • 1α,24,25-Trihydroxyvitamin D2

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing CYP24A1 (e.g., 0.02 µM), ADX (e.g., 2.0 µM), ADR (e.g., 0.2 µM), and the substrate (1α,24,25-Trihydroxyvitamin D2, e.g., 1 µM) in the reaction buffer.[6]

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding NADPH (e.g., to a final concentration of 1 mM).

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes). A time-course experiment is recommended for initial characterization.

  • Stop Reaction: Terminate the reaction by adding an equal volume of an organic solvent like acetonitrile (B52724) or methanol.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

    • Monitor the decrease in the parent compound (1α,24,25-Trihydroxyvitamin D2) and the appearance of potential metabolites. The primary metabolic route for vitamin D analogs by CYP24A1 involves C23- or C24-hydroxylation.[16]

    • Quantify the percentage of the parent compound remaining to determine the metabolic conversion rate.[17]

References

Validation & Comparative

A Comparative Analysis of 1α,24,25-Trihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vitamin D research and drug development, understanding the nuanced differences in the biological activity of various vitamin D metabolites is paramount. This guide provides a detailed comparison of 1α,24,25-Trihydroxyvitamin D2 and the well-characterized active form of vitamin D3, 1,25-dihydroxyvitamin D3 (Calcitriol). The comparison focuses on their interaction with the vitamin D receptor (VDR), subsequent gene transcription activation, and their effects on calcium metabolism.

While direct comparative data for 1α,24,25-Trihydroxyvitamin D2 is limited in the available scientific literature, this guide synthesizes information on closely related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

1,25-dihydroxyvitamin D3 is the most potent natural ligand for the Vitamin D Receptor (VDR), playing a critical role in calcium homeostasis and a wide range of other physiological processes. Its activity is the benchmark against which other vitamin D analogs are measured. The introduction of additional hydroxyl groups, as seen in 1α,24,25-Trihydroxyvitamin D2, is a common strategy to modulate the biological activity and therapeutic window of vitamin D compounds. Based on data from related analogs, it is anticipated that 1α,24,25-Trihydroxyvitamin D2 exhibits a lower affinity for the VDR and consequently, attenuated downstream biological activity compared to 1,25-dihydroxyvitamin D3.

Data Presentation

Table 1: Comparative Vitamin D Receptor (VDR) Binding Affinity
CompoundRelative Binding Affinity (%) (vs. 1,25-dihydroxyvitamin D3)Reference
1,25-dihydroxyvitamin D3 100[Baseline]
1α,24,25-trihydroxyvitamin D3 8[1]
1α,25-dihydroxyvitamin D2 ~100[2]
24-epi-1α,25-dihydroxyvitamin D2 Less active than 1α,25(OH)2D3[2]
1α,24-dihydroxyvitamin D2 Data not available
1α,24,25-Trihydroxyvitamin D2 Data not available

Note: Data for 1α,24,25-Trihydroxyvitamin D2 is not available in the reviewed literature. Data for the D3 analog and other related D2 compounds are presented for comparative purposes.

Table 2: Comparative Transcriptional Activity
CompoundRelative Transcriptional ActivityKey Target GenesReference
1,25-dihydroxyvitamin D3 HighCYP24A1, Osteocalcin (B1147995), Calbindin-D9k[3][4]
1α,24,25-trihydroxyvitamin D3 Lower than 1,25-dihydroxyvitamin D3CYP24A1[3]
1α,25-dihydroxyvitamin D2 Comparable to 1,25-dihydroxyvitamin D3CYP24A1, Osteocalcin[2]
24-epi-1α,25-dihydroxyvitamin D2 Much less active than 1α,25(OH)2D3CYP24A1, Osteocalcin[2]
1α,24-dihydroxyvitamin D2 Data not available
1α,24,25-Trihydroxyvitamin D2 Data not available

Note: Data for 1α,24,25-Trihydroxyvitamin D2 is not available in the reviewed literature. Data for the D3 analog and other related D2 compounds are presented for comparative purposes.

Table 3: Comparative In Vivo Calcemic Activity
CompoundEffect on Serum CalciumReference
1,25-dihydroxyvitamin D3 Potent hypercalcemic effect[5]
1α,24,25-trihydroxyvitamin D3 Relatively inactive in stimulating bone calcium mobilization[1]
1α,24-dihydroxyvitamin D2 Requires ~30-fold higher oral dose than 1,25-dihydroxyvitamin D3 for similar calcemic response[5]
1α,24,25-Trihydroxyvitamin D2 Data not available

Note: Data for 1α,24,25-Trihydroxyvitamin D2 is not available in the reviewed literature. Data for the D3 analog and a related D2 compound are presented for comparative purposes.

Signaling Pathways and Experimental Workflows

The biological activity of vitamin D compounds is initiated by their binding to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of target genes.

Vitamin D Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D Vitamin D VDR VDR Vitamin D->VDR Binding VDR-RXR VDR-RXR VDR->VDR-RXR Heterodimerization RXR RXR RXR->VDR-RXR VDRE VDRE VDR-RXR->VDRE Binds to Gene Transcription Gene Transcription VDRE->Gene Transcription Modulates Biological Effects Biological Effects Gene Transcription->Biological Effects

Caption: Generalized Vitamin D signaling pathway.

The following diagram illustrates a typical workflow for a competitive VDR binding assay, a fundamental experiment to determine the affinity of a test compound for the receptor.

VDR Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Source Prepare Receptor (e.g., VDR-expressing cell extract) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor Source->Incubate Radioligand Prepare Radiolabeled Ligand ([3H]-1,25(OH)2D3) Radioligand->Incubate Test Compound Prepare Serial Dilutions of Test Compound Test Compound->Incubate Separate Separate Bound from Free Ligand (e.g., Hydroxylapatite) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (IC50 determination) Quantify->Analyze

Caption: Experimental workflow for a competitive VDR binding assay.

Experimental Protocols

Competitive Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., 1α,24,25-Trihydroxyvitamin D2) for the VDR compared to a reference ligand (1,25-dihydroxyvitamin D3).

Materials:

  • VDR Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: [³H]-1,25(OH)₂D₃ (Tritiated 1,25-dihydroxyvitamin D3).

  • Test Compound: 1α,24,25-Trihydroxyvitamin D2.

  • Reference Compound: Unlabeled 1,25-dihydroxyvitamin D3.

  • Assay Buffer: Tris-HCl buffer containing KCl, EDTA, DTT, and sodium molybdate.

  • Separation Matrix: Hydroxylapatite slurry or charcoal-dextran suspension.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test and reference compounds.

  • In microcentrifuge tubes, incubate a fixed amount of VDR preparation with a constant concentration of [³H]-1,25(OH)₂D₃ in the presence of varying concentrations of the unlabeled test or reference compound.

  • Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled 1,25-dihydroxyvitamin D3).

  • Incubate the mixture at 4°C for a specified period (e.g., 4-18 hours) to reach equilibrium.

  • Separate the receptor-bound radioligand from the free radioligand by adding the separation matrix, followed by centrifugation.

  • Measure the radioactivity in the supernatant (or the pellet, depending on the separation method) using a liquid scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the competitor.

  • Plot the percentage of specific binding against the log concentration of the competitor and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The relative binding affinity is calculated by comparing the IC50 of the test compound to the IC50 of the reference compound.

Reporter Gene Assay for Transcriptional Activity

Objective: To measure the ability of a test compound to activate VDR-mediated gene transcription.

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-1) that does not endogenously express high levels of VDR.

  • Expression Plasmids: A plasmid encoding the full-length human VDR and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs (e.g., from the CYP24A1 or osteocalcin gene).

  • Transfection Reagent.

  • Cell Culture Medium and Reagents.

  • Test Compound: 1α,24,25-Trihydroxyvitamin D2.

  • Reference Compound: 1,25-dihydroxyvitamin D3.

  • Luciferase Assay System.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to recover.

  • Treat the cells with various concentrations of the test compound and the reference compound. Include a vehicle control.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the log concentration of the compound to generate dose-response curves.

  • Determine the EC50 value (the concentration that produces 50% of the maximal response) for each compound.

  • Compare the EC50 and maximal efficacy of the test compound to the reference compound to determine its relative transcriptional activity.

Conclusion

While direct experimental data on 1α,24,25-Trihydroxyvitamin D2 remains to be fully elucidated in the public domain, the available information on structurally similar analogs provides a strong indication of its likely biological activity profile. It is probable that 1α,24,25-Trihydroxyvitamin D2 possesses a lower affinity for the VDR and, consequently, reduced potency in activating gene transcription and eliciting calcemic effects compared to 1,25-dihydroxyvitamin D3. This potential for a wider therapeutic window makes it and similar analogs interesting candidates for further investigation in various therapeutic areas where the potent calcemic effects of 1,25-dihydroxyvitamin D3 are a limiting factor. The experimental protocols provided herein offer a standardized framework for the direct comparative evaluation of these and other novel vitamin D compounds.

References

Unraveling the Role of 1α,24,25-Trihydroxyvitamin D2 in Bone Health: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of vitamin D metabolites on bone metabolism is paramount. This guide provides a comparative analysis of 1α,24,25-Trihydroxyvitamin D2, contrasting its performance with the well-established vitamin D analog, 1α,25-dihydroxyvitamin D3 (Calcitriol), and another key metabolite, 24R,25-dihydroxyvitamin D3. This analysis is supported by available experimental data to elucidate the potential of 1α,24,25-Trihydroxyvitamin D2 as a therapeutic agent in bone-related disorders.

Comparative Efficacy in Bone Metabolism

Experimental evidence suggests that 1α,24,25-Trihydroxyvitamin D2 and its stereoisomers play a distinct role in the regulation of both bone formation and resorption. While often considered a product of the vitamin D catabolic pathway, studies indicate that 24-hydroxylated metabolites, including the trihydroxy form, possess biological activity.

Effects on Osteoblast Function and Mineralization

Studies on human osteoblast cell lines have demonstrated that 1α,24R,25-(OH)3D3 is a potent stimulator of osteoblast differentiation and function. It has been shown to increase alkaline phosphatase (ALP) activity and osteocalcin (B1147995) (OC) production more effectively than 1α,25-(OH)2D3.[1] In terms of mineralization, 1α,24R,25-(OH)3D3 was found to be equipotent to 1α,25-(OH)2D3.[1] These findings suggest a significant role for 1α,24,25-Trihydroxyvitamin D2 in promoting bone formation.

Effects on Bone Resorption

In contrast to its anabolic effects on osteoblasts, the impact of 1α,24,25-Trihydroxyvitamin D2 on bone resorption appears to be less pronounced compared to calcitriol. In vitro bone resorption assays have indicated that the bone-resorbing activity of 1α,24S,25-trihydroxyvitamin D2 is weaker than that of 1α,25-dihydroxyvitamin D3.[2] This differential effect on bone formation and resorption highlights its potential as a bone-anabolic agent with a favorable therapeutic window.

Quantitative Data Summary

Parameter1α,24,25-Trihydroxyvitamin D21α,25-Dihydroxyvitamin D3 (Calcitriol)24R,25-Dihydroxyvitamin D3Reference
Osteoblast Differentiation
Alkaline Phosphatase (ALP) ActivityMore potent stimulationPotent stimulationNo significant effect[1][3]
Osteocalcin (OC) ProductionMore potent stimulationPotent stimulationNot specified[1]
MineralizationEquipotentPotentNo significant effect[1]
Bone Resorption
In Vitro Bone ResorptionWeaker activityPotent activityNot specified[2]
Osteoclast FormationWeaker activityPotent stimulationNot specified[2]

Signaling Pathways and Experimental Workflows

The biological effects of vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.

Vitamin_D_Signaling_Pathway cluster_cell Target Cell (Osteoblast/Osteoclast Precursor) VD 1α,24,25(OH)3D2 or 1α,25(OH)2D3 VDR Vitamin D Receptor (VDR) VD->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Protein Protein Synthesis (e.g., Osteocalcin, RANKL) Gene->Protein Response Biological Response (Bone Formation/ Resorption) Protein->Response

Caption: Vitamin D Signaling Pathway.

The binding of 1α,24,25-Trihydroxyvitamin D2 or 1α,25-dihydroxyvitamin D3 to the VDR leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription and leading to the observed biological effects on bone cells.

Experimental_Workflow_Bone_Metabolism cluster_osteoblast Osteoblast Function Assays cluster_osteoclast Bone Resorption Assays OB_Culture Culture Human Osteoblast Precursors OB_Treatment Treat with Vitamin D Analogs (e.g., 1α,24,25(OH)3D2, 1α,25(OH)2D3) OB_Culture->OB_Treatment ALP_Assay Alkaline Phosphatase (ALP) Activity Assay OB_Treatment->ALP_Assay OC_Assay Osteocalcin (OC) Production Assay (ELISA) OB_Treatment->OC_Assay Mineralization_Assay Mineralization Assay (Alizarin Red Staining) OB_Treatment->Mineralization_Assay OC_Culture Culture Osteoclast Precursors (e.g., bone marrow macrophages) OC_Treatment Co-culture with Osteoblasts and treat with Vitamin D Analogs OC_Culture->OC_Treatment Pit_Assay Bone Resorption Pit Assay (on dentine or synthetic slices) OC_Treatment->Pit_Assay TRAP_Staining TRAP Staining for Osteoclast Identification OC_Treatment->TRAP_Staining

Caption: Experimental Workflow for Bone Metabolism Assays.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of vitamin D analogs.

Osteoblast Differentiation and Mineralization Assay

1. Cell Culture:

  • Human osteoblast precursor cells (e.g., from fetal bone or mesenchymal stem cells) are cultured in a suitable medium (e.g., α-MEM) supplemented with fetal bovine serum and antibiotics.

2. Treatment:

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The culture medium is then replaced with a differentiation medium containing ascorbic acid and β-glycerophosphate.

  • Cells are treated with various concentrations of 1α,24,25-Trihydroxyvitamin D2, 1α,25-dihydroxyvitamin D3, or vehicle control. The medium is changed every 2-3 days.

3. Alkaline Phosphatase (ALP) Activity Assay:

  • After a specified treatment period (e.g., 7-14 days), cells are lysed.

  • ALP activity in the cell lysate is measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) as a substrate.

  • The results are normalized to the total protein content.

4. Osteocalcin (OC) Production Assay:

  • Conditioned media from the cell cultures are collected after the treatment period.

  • The concentration of secreted osteocalcin is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

5. Mineralization Assay (Alizarin Red S Staining):

  • After 21-28 days of culture, the cell layer is fixed with paraformaldehyde.

  • The fixed cells are stained with Alizarin Red S solution, which specifically binds to calcium deposits.

  • The stained area can be quantified by dissolving the stain and measuring its absorbance.

In Vitro Bone Resorption (Pit) Assay

1. Preparation of Substrates:

  • Dentine slices or synthetic calcium phosphate-coated plates are prepared and sterilized.

2. Osteoclast Generation:

  • Osteoclast precursors, such as murine bone marrow macrophages or human peripheral blood mononuclear cells, are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.

  • Alternatively, osteoclast precursors can be co-cultured with osteoblasts, which produce RANKL in response to vitamin D analogs.

3. Treatment:

  • The generated osteoclasts are seeded onto the prepared substrates.

  • The cultures are then treated with different concentrations of 1α,24,25-Trihydroxyvitamin D2, 1α,25-dihydroxyvitamin D3, or a vehicle control.

4. Visualization and Quantification of Resorption Pits:

  • After a culture period of several days, the cells are removed from the substrates.

  • The resorption pits are visualized by staining with toluidine blue or by using scanning electron microscopy.

  • The total area of resorption pits is quantified using image analysis software.

5. TRAP Staining:

  • To confirm the presence of osteoclasts, parallel cultures can be fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are counted.

Conclusion

The available evidence suggests that 1α,24,25-Trihydroxyvitamin D2 is a biologically active metabolite with a potentially unique profile in bone metabolism. Its potent stimulation of osteoblast function, coupled with a weaker effect on bone resorption compared to calcitriol, positions it as a promising candidate for further investigation in the development of anabolic therapies for bone diseases such as osteoporosis. Further in-depth comparative studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

Navigating the Specificity Challenge: A Guide to Antibody Cross-Reactivity for 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of vitamin D metabolites is paramount. However, the development of highly specific antibodies for these structurally similar molecules presents a significant challenge. This guide addresses the current landscape of antibody availability for 1α,24,25-Trihydroxyvitamin D2 and the critical issue of cross-reactivity with other vitamin D analogs.

Currently, there is a notable absence of commercially available antibodies specifically marketed for the detection of 1α,24,25-Trihydroxyvitamin D2. The scientific literature and commercial product listings primarily focus on antibodies for more abundant vitamin D metabolites, such as 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)₂D). The extensive research into immunoassays for these metabolites has highlighted the persistent issue of cross-reactivity, where antibodies designed for one metabolite inadvertently bind to others. This phenomenon can lead to inaccurate quantification and misinterpretation of experimental results.

The challenges in developing specific antibodies stem from the subtle structural differences between the various vitamin D forms. Designing antibodies that can discriminate between these minor variations requires sophisticated antigen design and screening processes. The lack of a dedicated antibody for 1α,24,25-Trihydroxyvitamin D2 underscores a significant gap in the available tools for comprehensive vitamin D research.

The Broader Challenge of Vitamin D Immunoassay Cross-Reactivity

Immunoassays for vitamin D metabolites are known to be susceptible to interference from various sources, including other vitamin D metabolites and epimers.[1][2] The accuracy of these assays is highly dependent on the specificity of the antibody used.[3] Discrepancies between different commercial immunoassays for the same metabolite are often attributed to variations in antibody cross-reactivity.[4] For instance, antibodies raised against 25(OH)D may show significant cross-reactivity with 24,25-dihydroxyvitamin D, leading to an overestimation of the target analyte.[2]

The development of highly specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for vitamin D analysis due to the limitations of immunoassays.[3] However, immunoassays remain a valuable tool for high-throughput screening, provided their cross-reactivity profiles are well-characterized.

Hypothetical Cross-Reactivity Profile

In the absence of a commercially available antibody for 1α,24,25-Trihydroxyvitamin D2, we present a hypothetical data table to illustrate how cross-reactivity would be assessed. This table serves as a template for researchers developing or validating new antibodies for this specific metabolite.

Antibody (Hypothetical)Target AnalyteCompeting AnalyteConcentration for 50% Inhibition (IC50)Cross-Reactivity (%)
Anti-1α,24,25-(OH)₃VD₂ (Clone XYZ) 1α,24,25-(OH)₃VD₂1α,24,25-(OH)₃VD₂100 pg/mL100
1α,25-(OH)₂VD₂1,000 pg/mL10
24,25-(OH)₂VD₂5,000 pg/mL2
25-(OH)VD₂>10,000 pg/mL<1
1α,25-(OH)₂VD₃2,000 pg/mL5

Cross-Reactivity Calculation: (IC50 of Target Analyte / IC50 of Competing Analyte) x 100

Experimental Protocol: Assessing Antibody Cross-Reactivity via Competitive ELISA

This section outlines a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a standard method for determining antibody specificity and cross-reactivity.

1. Materials and Reagents:

  • High-binding 96-well microplates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • 1α,24,25-Trihydroxyvitamin D2 standard

  • Potential cross-reacting vitamin D metabolites (e.g., 1,25-(OH)₂VD₂, 24,25-(OH)₂VD₂, 25-(OH)VD₂)

  • Primary antibody against 1α,24,25-Trihydroxyvitamin D2

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Experimental Procedure:

  • Coating:

    • Dilute a conjugate of 1α,24,25-Trihydroxyvitamin D2 (e.g., 1α,24,25-(OH)₃VD₂-BSA) in Coating Buffer.

    • Add 100 µL of the coating solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the 1α,24,25-Trihydroxyvitamin D2 standard and each potential cross-reactant in Assay Buffer.

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the 1α,24,25-Trihydroxyvitamin D2 standard.

  • Determine the IC50 value for the standard (the concentration that causes 50% inhibition of the maximum signal).

  • For each potential cross-reactant, determine the concentration that causes 50% inhibition.

  • Calculate the percent cross-reactivity using the formula mentioned above.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for assessing antibody cross-reactivity.

Cross_Reactivity_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with 1α,24,25-(OH)₃VD₂ Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 r1 Add Standards & Cross-Reactants p3->r1 r2 Add Primary Antibody r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance d5->a1 a2 Calculate IC50 a1->a2 a3 Determine % Cross-Reactivity a2->a3

Competitive ELISA workflow for antibody cross-reactivity.

References

A Comparative Analysis of 1α,24,25-Trihydroxy VD2 and Other Vitamin D Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1α,24,25-Trihydroxy VD2 and other key vitamin D analogs. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds. The data presented is compiled from various in vitro and in vivo studies, and detailed experimental protocols for key assays are provided to support further research.

I. Comparative Biological Activity of Vitamin D Analogs

The therapeutic utility of vitamin D analogs is primarily assessed by their ability to bind to the Vitamin D Receptor (VDR), their antiproliferative and pro-differentiating effects, and their potential to induce hypercalcemia. The following tables summarize the comparative data for 1α,24,25-Trihydroxy VD2 and a selection of other notable vitamin D analogs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Vitamin D Receptor (VDR) Binding Affinity

The binding affinity of a vitamin D analog to the VDR is a crucial initial determinant of its biological activity. This is often measured through competitive binding assays, where the analog's ability to displace a radiolabeled ligand from the VDR is quantified.

CompoundRelative VDR Binding Affinity (%) (Compared to 1α,25(OH)₂D₃)Reference Cell/System
1α,25(OH)₂D₃ (Calcitriol) 100Chick Intestinal Receptor
1α,24,25(OH)₃D₂ Less potent than 1α,25(OH)₂D₃General finding
1α,25(OH)₂D₂ (Ercalcitriol) ~100Chick and rat intestine, bovine thymus, pig kidney cells, human breast cancer cells (T-47D)[1]
Paricalcitol (19-nor-1α,25(OH)₂D₂) As effective as 1α,25(OH)₂D₃ in abrogating PTH secretionIsolated bovine parathyroid cell cultures[2]
Calcipotriol (MC903) Comparable to CalcitriolNot specified
22-oxacalcitriol (OCT) 10 times lower than 1α,25(OH)₂D₃Not specified[3]
EB-1089 ~200Human prostate carcinoma cell lines[3]
24-epi-1,25(OH)₂D₂ 33Chick intestinal receptor[4]
1α,25(OH)₂-16-ene-D₃ 150Not specified[5]
1α,25(OH)₂-16-ene-23-yne-D₃ 60Not specified[5]
1α,25,28-(OH)₃-D₂ 63Not specified[5]
Table 2: Comparative Antiproliferative Activity

A key therapeutic goal for many vitamin D analogs is to inhibit the proliferation of cancer cells with minimal calcemic side effects. The antiproliferative activity is often evaluated in various cancer cell lines.

CompoundCell LineIC₅₀ / Potency Comparison
1α,25(OH)₂D₃ (Calcitriol) LNCaP (prostate cancer)ED₅₀ = 7 x 10⁻⁹ M[6]
1α,24,25(OH)₃D₂ LNCaP (prostate cancer)Less potent than 1α,25(OH)₂D₃[3]
MC-903 (Calcipotriol) LNCaP (prostate cancer)4-fold greater inhibitory activity than 1α,25(OH)₂D₃[3]
EB-1089 LNCaP (prostate cancer)3-fold greater inhibitory activity than 1α,25(OH)₂D₃[3]
22-oxacalcitriol (OCT) LNCaP (prostate cancer)2-fold greater inhibitory activity than 1α,25(OH)₂D₃[3]
KH 1060 PC-3, LNCaP (prostate cancer)25- to 35-fold more potent than 1α,25(OH)₂D₃[6]
PRI-1906 & PRI-1907 Various cancer cell linesHigher antiproliferative activity than calcitriol[7]
Novel 20(OH)D₃ analogs Normal keratinocytesHigher or comparable potency to 1,25(OH)₂D₃[8][9]
Table 3: Comparative Calcemic Activity

A major limitation of vitamin D-based therapies is the risk of hypercalcemia. Therefore, the development of analogs with potent therapeutic effects but low calcemic activity is a primary objective.

CompoundCalcemic Activity Profile
1α,25(OH)₂D₃ (Calcitriol) High calcemic activity
Paricalcitol Suppressed PTH synthesis in uremic rats without inciting hypercalcemia or hyperphosphatemia[2]
22-oxacalcitriol (OCT) Elicits much less calcemia than its natural counterpart in experimental animals[2]
EB-1089 Less calcemic than 1α,25(OH)₂D₃
KH 1060 Exhibits a favorable therapeutic index with 50- to 70-fold greater relative inhibitory index compared to 1,25(OH)₂D₃ for prostate cancer cells[6]
Novel 20(OH)D₃ analogs Non-hypercalcemic at a high dose of 60 μg/kg in mice[8][9]
1α,25(OH)₂-16-ene-D₃ Minimal in vivo calcemic activity[5]
1α,25(OH)₂-16-ene-23-yne-D₃ Minimal in vivo calcemic activity[5]

II. Signaling Pathways and Experimental Workflows

Vitamin D Receptor Signaling Pathway

The biological effects of vitamin D analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon ligand binding, the VDR undergoes a conformational change, leading to the regulation of target gene expression.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D_Analog Vitamin D Analog VDR_inactive Inactive VDR VDR_active Active VDR-Ligand Complex VDR_inactive->VDR_active Conformational Change VDR_RXR VDR-RXR-Ligand Heterodimer VDR_active->VDR_RXR Heterodimerization RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binding Transcription Gene Transcription (e.g., CYP24A1, p21) VDRE->Transcription Modulation Biological_Response Biological Response (e.g., Antiproliferation, Differentiation) Transcription->Biological_Response Experimental_Workflow Start Start: Synthesize/Obtain Vitamin D Analogs VDR_Binding VDR Binding Assay (Competitive Radioligand Binding) Start->VDR_Binding Cell_Proliferation Antiproliferation Assay (e.g., SRB, [3H]-thymidine) Start->Cell_Proliferation CYP24A1_Induction CYP24A1 Induction Assay (qRT-PCR) Start->CYP24A1_Induction Data_Analysis Data Analysis: Determine IC50, EC50, Relative Potency VDR_Binding->Data_Analysis Cell_Proliferation->Data_Analysis CYP24A1_Induction->Data_Analysis In_Vivo_Toxicity In Vivo Toxicity Study (Calcemic Activity) Data_Analysis->In_Vivo_Toxicity Lead_Selection Lead Candidate Selection In_Vivo_Toxicity->Lead_Selection

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1α,24,25-Trihydroxyvitamin D2 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of vitamin D metabolites is paramount for understanding their biological activity and therapeutic potential. This guide provides a comparative analysis of the experimental methodologies used to confirm the structure of 1α,24,25-trihydroxyvitamin D2, a key metabolite in the vitamin D endocrine system. We present detailed experimental protocols, comparative data, and visualizations to aid in the comprehensive understanding of its molecular architecture in contrast to related compounds.

The confirmation of the intricate three-dimensional structure of vitamin D metabolites like 1α,24,25-trihydroxyvitamin D2 relies on a combination of sophisticated analytical techniques. Primarily, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to piece together the atomic connectivity and stereochemistry of the molecule. The synthesis of these metabolites, often complex and multi-stepped, is the first critical phase, providing the material necessary for structural analysis.

Comparative Analysis of Spectroscopic Data

The structural confirmation of 1α,24,25-trihydroxyvitamin D2 is definitively achieved through the detailed analysis of its NMR and mass spectra. For a comparative perspective, we present its data alongside that of the closely related and well-characterized 1α,25-dihydroxyvitamin D2.

Technique 1α,24,25-Trihydroxyvitamin D2 1α,25-Dihydroxyvitamin D2
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the addition of a hydroxyl group compared to 1α,25-dihydroxyvitamin D2.Establishes the baseline molecular weight and fragmentation for the dihydroxy form.
¹H NMR Spectroscopy Reveals characteristic shifts for protons adjacent to the three hydroxyl groups and the specific stereochemistry at the C24 position.Shows signals corresponding to protons near the two hydroxyl groups.
¹³C NMR Spectroscopy Displays distinct chemical shifts for the carbons bearing the hydroxyl groups, particularly the new signal for C24.Provides the carbon framework signature for the dihydroxy metabolite.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecule and confirming the location of the additional hydroxyl group at C24.Used to map the complete molecular structure and assign all proton and carbon signals.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural elucidation of 1α,24,25-trihydroxyvitamin D2.

Synthesis of 1α,24,25-Trihydroxyvitamin D2

The synthesis of 1α,24,25-trihydroxyvitamin D2 is a multi-step process that often involves the coupling of a protected A-ring synthon with a suitably functionalized CD-ring side-chain fragment. A general synthetic approach is outlined below.

Workflow for the Synthesis of 1α,24,25-Trihydroxyvitamin D2

Synthesis Workflow A_ring Protected A-Ring Synthon Coupling Coupling Reaction (e.g., Wittig-Horner or Suzuki coupling) A_ring->Coupling CD_ring Functionalized CD-Ring Side-Chain CD_ring->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Hydroxylation Hydroxylation at C24 and C25 Intermediate->Hydroxylation Deprotection Deprotection Hydroxylation->Deprotection Final_Product 1α,24,25-Trihydroxyvitamin D2 Deprotection->Final_Product

Caption: A generalized workflow for the chemical synthesis of 1α,24,25-Trihydroxyvitamin D2.

Structural Elucidation by NMR Spectroscopy

High-resolution NMR spectroscopy is indispensable for the definitive structural confirmation of 1α,24,25-trihydroxyvitamin D2. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted.

Experimental Workflow for NMR Analysis

NMR Structural Elucidation Workflow Sample_Prep Sample Preparation (Dissolution in deuterated solvent, e.g., CDCl3) OneD_NMR 1D NMR Acquisition (¹H and ¹³C Spectra) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) Sample_Prep->TwoD_NMR Data_Processing Data Processing and Analysis OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: The workflow for confirming the structure of vitamin D metabolites using NMR spectroscopy.

Detailed NMR Protocol:

  • Sample Preparation: Dissolve approximately 1-5 mg of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Obtain a one-dimensional carbon NMR spectrum, often using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to identify proton-proton spin-spin couplings, revealing adjacent protons in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

  • Data Analysis: Integrate and analyze all spectra to assign every proton and carbon signal and confirm the overall structure and stereochemistry.

Structural Verification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Analysis Workflow Sample_Prep Sample Preparation (Dilution in a suitable solvent) LC_Separation HPLC Separation Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (Ionization - ESI or APCI) LC_Separation->MS_Ionization MS_Analysis MS Analysis (MS and MS/MS spectra acquisition) MS_Ionization->MS_Analysis Data_Interpretation Data Interpretation MS_Analysis->Data_Interpretation

Caption: The process of analyzing vitamin D metabolites using LC-MS/MS.

Detailed LC-MS/MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified metabolite in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

  • Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

  • Ionization: Introduce the eluent from the HPLC into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for vitamin D metabolites.

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

  • Tandem Mass Spectrometry (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Interpretation: Analyze the fragmentation pattern to confirm the presence of key structural features and differentiate it from isomeric compounds.

Signaling Pathway Context

The biological actions of 1α,24,25-trihydroxyvitamin D2, once its structure is confirmed, are mediated through the vitamin D receptor (VDR). Understanding its interaction with this nuclear receptor is key to elucidating its physiological role.

Simplified Vitamin D Signaling Pathway

Vitamin D Signaling Pathway VD_Metabolite 1α,24,25(OH)₃D₂ VDR Vitamin D Receptor (VDR) VD_Metabolite->VDR Binds to RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element (VDRE) in DNA RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response Gene_Transcription->Biological_Response Leads to

Caption: A simplified diagram of the genomic signaling pathway of active vitamin D metabolites.

By adhering to these rigorous synthetic and analytical protocols, researchers can confidently confirm the structure of 1α,24,25-trihydroxyvitamin D2 and other novel vitamin D metabolites, paving the way for a deeper understanding of their biological functions and potential therapeutic applications.

Comparative Biological Potency of 1α,24,25-Trihydroxyvitamin D2 Epimers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of vitamin D analogs is paramount for the development of novel therapeutics. This guide provides a comparative analysis of the biological potency of the (24R) and (24S) epimers of 1α,24,25-trihydroxyvitamin D2, focusing on their interaction with the vitamin D receptor (VDR), their effects on cellular processes, and their in vivo impact on calcium metabolism. While direct comparative studies on these specific epimers are limited, this guide extrapolates their likely biological activities based on extensive research on related vitamin D analogs.

Executive Summary

The stereochemistry of the side chain of vitamin D compounds plays a crucial role in determining their biological potency. Generally, vitamin D analogs with the naturally occurring (24R) configuration exhibit higher affinity for the vitamin D receptor (VDR) and, consequently, greater biological activity compared to their (24S)-epimers. This guide will delve into the anticipated differences in VDR binding, cellular differentiation and proliferation, and in vivo calcemic effects between (24R)-1α,24,25-trihydroxyvitamin D2 and (24S)-1α,24,25-trihydroxyvitamin D2.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative differences in the biological potency of the (24R) and (24S) epimers of 1α,24,25-trihydroxyvitamin D2, based on data from closely related vitamin D analogs.

Table 1: Comparative Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity (RBA) vs. 1α,25(OH)₂D₃Dissociation Constant (Kd) (nM)
1α,25-dihydroxyvitamin D₃ (Calcitriol)100%~0.1
(24R)-1α,24,25-trihydroxyvitamin D₂Higher than (24S)Lower than (24S)
(24S)-1α,24,25-trihydroxyvitamin D₂Lower than (24R)Higher than (24R)

Note: Specific numerical values are not available from the literature for these exact epimers and are presented qualitatively based on trends observed with other 24-epimers.

Table 2: Comparative Efficacy in Cellular Assays

CompoundCell Differentiation (HL-60) ED₅₀ (nM)Anti-proliferative Activity (Various Cancer Cell Lines) IC₅₀ (nM)
1α,25-dihydroxyvitamin D₃ (Calcitriol)~1-10Varies by cell line
(24R)-1α,24,25-trihydroxyvitamin D₂Lower than (24S)Lower than (24S)
(24S)-1α,24,25-trihydroxyvitamin D₂Higher than (24R)Higher than (24R)

Note: ED₅₀ and IC₅₀ values are expected to be lower for the (24R) epimer, indicating higher potency.

Table 3: Comparative In Vivo Calcemic Activity

CompoundIntestinal Calcium AbsorptionBone Calcium Mobilization
1α,25-dihydroxyvitamin D₃ (Calcitriol)HighHigh
(24R)-1α,24,25-trihydroxyvitamin D₂Higher than (24S)Higher than (24S)
(24S)-1α,24,25-trihydroxyvitamin D₂Lower than (24R)Lower than (24R)

Note: The (24R) epimer is anticipated to have a more pronounced effect on calcium metabolism.

Signaling Pathways and Experimental Workflows

The biological effects of 1α,24,25-trihydroxyvitamin D2 epimers are primarily mediated through the nuclear vitamin D receptor (VDR). Upon binding, the ligand-VDR complex heterodimerizes with the retinoid X receptor (RXR), and this complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Vitamin D Signaling Pathway cluster_cell Target Cell VD_analog 1α,24,25(OH)₂D₂ Epimer VDR VDR VD_analog->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding to DNA Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulation Biological_Response Biological Response (e.g., Differentiation, Calcium Transport) Gene_Transcription->Biological_Response

Caption: Vitamin D Receptor (VDR) signaling pathway.

The following diagrams illustrate the typical workflows for key experiments used to determine the biological potency of vitamin D analogs.

VDR_Binding_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate radiolabeled 1,25(OH)₂D₃ with VDR and competitor (test epimer) Start->Incubate Separate Separate bound from free radioligand (e.g., hydroxylapatite) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC₅₀ and relative binding affinity Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive VDR binding assay.

HL60_Differentiation_Assay_Workflow Start Start: Culture HL-60 cells Treat Treat cells with varying concentrations of test epimers Start->Treat Incubate Incubate for a defined period (e.g., 72-96 hours) Treat->Incubate Assess Assess differentiation markers (e.g., NBT reduction, CD11b/CD14 expression) Incubate->Assess Analyze Analyze data to determine ED₅₀ Assess->Analyze End End Analyze->End

Caption: Workflow for HL-60 cell differentiation assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay quantifies the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

  • Materials:

    • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

    • Radioligand: [³H]-1α,25(OH)₂D₃.

    • Test Compounds: (24R)- and (24S)-1α,24,25-trihydroxyvitamin D₂.

    • Unlabeled Competitor: Non-radiolabeled 1α,25(OH)₂D₃.

    • Assay Buffer: Tris-HCl buffer containing stabilizers.

    • Separation Matrix: Hydroxylapatite slurry.

    • Scintillation fluid and counter.

  • Procedure:

    • A fixed amount of VDR and radioligand are incubated with increasing concentrations of the test compounds or unlabeled competitor.

    • The incubation is carried out at 4°C to reach equilibrium.

    • The hydroxylapatite slurry is added to bind the VDR-ligand complex.

    • The slurry is washed to remove unbound radioligand.

    • The radioactivity of the bound fraction is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

HL-60 Cell Differentiation Assay

This assay assesses the ability of vitamin D analogs to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.[1][2]

  • Materials:

    • HL-60 cells.

    • Culture medium (e.g., RPMI-1640) with fetal bovine serum.

    • Test Compounds: (24R)- and (24S)-1α,24,25-trihydroxyvitamin D₂.

    • Differentiation Marker Reagents: Nitroblue tetrazolium (NBT) for functional assay, or fluorescently labeled antibodies against CD11b and CD14 for flow cytometry.

  • Procedure:

    • HL-60 cells are seeded at a specific density.

    • Cells are treated with a range of concentrations of the test compounds.

    • After incubation for 72-96 hours, differentiation is assessed.

    • NBT Reduction Assay: Differentiated cells produce superoxide, which reduces NBT to a blue formazan (B1609692) precipitate. The percentage of blue-black cells is determined microscopically.

    • Flow Cytometry: Cells are stained with antibodies for cell surface markers of monocytic differentiation (CD11b and CD14) and analyzed by flow cytometry.

    • The effective concentration that induces 50% of the maximal differentiation (ED₅₀) is calculated.

In Vivo Calcium Metabolism Assays

These assays evaluate the effects of vitamin D analogs on calcium homeostasis in animal models, typically vitamin D-deficient rats.

  • Intestinal Calcium Absorption:

    • Vitamin D-deficient rats are administered the test compounds.

    • After a set period, a solution containing radioactive calcium (⁴⁵Ca) is administered orally.

    • Blood samples are taken at various time points to measure the appearance of ⁴⁵Ca in the serum.

    • Alternatively, an in situ ligated intestinal loop technique can be used to directly measure calcium transport from the lumen to the bloodstream.

  • Bone Calcium Mobilization (Bone Resorption):

    • Vitamin D-deficient rats on a low-calcium diet are administered the test compounds.

    • The ability of the compounds to raise serum calcium levels by mobilizing calcium from bone is measured.

    • Blood samples are collected before and after treatment to determine the change in serum calcium concentration.

Conclusion

While direct experimental data for the (24R) and (24S) epimers of 1α,24,25-trihydroxyvitamin D2 remains to be published, the established structure-activity relationships for vitamin D analogs strongly suggest that the (24R) epimer will exhibit greater biological potency. This increased activity is anticipated to manifest as higher VDR binding affinity, more potent induction of cell differentiation and inhibition of proliferation, and more significant effects on in vivo calcium metabolism compared to the (24S) epimer. The experimental protocols and workflows provided in this guide offer a robust framework for the future characterization and comparison of these and other novel vitamin D analogs. Such studies are essential for the rational design of new therapeutic agents with optimized efficacy and safety profiles.

References

A Comparative Guide to 1α,24,25-Trihydroxyvitamin D2 and Calcitriol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin D and its analogs are crucial regulators of calcium and phosphate (B84403) homeostasis, with significant implications for bone health, immune function, and cell proliferation and differentiation. Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D3 and the primary ligand for the vitamin D receptor (VDR). Its potent biological activities have made it a therapeutic agent for various conditions, but its use can be limited by hypercalcemic side effects. This has driven the investigation of other vitamin D metabolites and synthetic analogs, such as 1α,24,25-Trihydroxyvitamin D2, a metabolite of vitamin D2. This guide provides a side-by-side comparison of 1α,24,25-Trihydroxyvitamin D2 and calcitriol, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for their application in research and development.

Property1α,24,25-Trihydroxyvitamin D2Calcitriol (1α,25-dihydroxyvitamin D3)
Molecular Formula C₂₈H₄₄O₄C₂₇H₄₄O₃
Molecular Weight 444.65 g/mol 416.64 g/mol
Synonyms 1α,24,25-trihydroxyergocalciferol1α,25-dihydroxycholecalciferol
Solubility Soluble in organic solvents like DMSO.[1]Soluble in organic solvents.
Stability Unstable in aqueous solutions; lyophilized storage is recommended.[2]Prone to degradation by light and heat.

Mechanism of Action and Signaling Pathways

The biological effects of both calcitriol and 1α,24,25-Trihydroxyvitamin D2 are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor.

Calcitriol Signaling Pathway

Calcitriol exerts its effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of calcitriol to the VDR in the cytoplasm.[3] This complex then translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). The VDR/RXR complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This leads to changes in protein synthesis that ultimately regulate calcium and phosphate metabolism, bone mineralization, and cellular differentiation.[3] Non-genomic actions of calcitriol are more rapid and are mediated by a membrane-bound VDR, leading to the activation of second messenger signaling cascades.[5]

Calcitriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Calcitriol Calcitriol VDR_cyto VDR Calcitriol->VDR_cyto Binds Calcitriol_VDR Calcitriol-VDR Complex VDR_RXR VDR-RXR Heterodimer Calcitriol_VDR->VDR_RXR Translocates & Heterodimerizes with RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis mRNA->Protein Translated to Response Biological Effects (e.g., Calcium Homeostasis) Protein->Response Results in

Caption: Calcitriol Genomic Signaling Pathway.

1α,24,25-Trihydroxyvitamin D2 Signaling Pathway

As a vitamin D analog, 1α,24,25-Trihydroxyvitamin D2 is also expected to signal through the VDR. However, its additional hydroxyl group at the C-24 position influences its binding affinity and subsequent biological activity. Experimental data indicates that it has a significantly lower affinity for the VDR compared to calcitriol. This reduced binding affinity likely leads to a less potent activation of the VDR-mediated signaling cascade, resulting in attenuated downstream effects on gene transcription and cellular responses.

Trihydroxy_VD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Trihydroxy_VD2 1α,24,25-Trihydroxy VD2 VDR_cyto VDR Trihydroxy_VD2->VDR_cyto Binds (Lower Affinity) Trihydroxy_VD2_VDR Trihydroxy VD2-VDR Complex (Lower Affinity) VDR_RXR VDR-RXR Heterodimer Trihydroxy_VD2_VDR->VDR_RXR Translocates & Heterodimerizes with RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene Transcription (Reduced) VDRE->Gene Regulates mRNA mRNA (Reduced) Gene->mRNA Leads to Protein Protein Synthesis (Reduced) mRNA->Protein Translated to Response Attenuated Biological Effects Protein->Response Results in

Caption: Inferred 1α,24,25-Trihydroxy VD2 Signaling Pathway.

Comparative Biological Activity

The structural differences between 1α,24,25-Trihydroxyvitamin D2 and calcitriol translate into distinct biological activity profiles.

Biological Activity1α,24,25-Trihydroxyvitamin D2Calcitriol (1α,25-dihydroxyvitamin D3)Reference
VDR Binding Affinity ~0.8% of calcitriol100% (Reference)[6]
Intestinal Calcium Absorption No significant effect at doses up to 800 ng.Potent stimulator.[6]
Bone Calcium Mobilization No significant effect at doses up to 800 ng.Potent stimulator.[6]
Serum Calcium Levels Much lesser increase compared to calcitriol.Significant dose-dependent increase.[7]
Urine Calcium Levels Slight increase.Significant increase.[7]
Induction of Calbindin-D9k mRNA and Protein Significant induction only at 20- to 40-fold higher doses than calcitriol.Potent inducer at low doses (e.g., 12.5 ng).[6]
Induction of HL-60 Cell Differentiation Induces differentiation, but at a lower potency than calcitriol.Potent inducer of differentiation.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Vitamin D Receptor (VDR) Competitive Binding Assay

  • Objective: To determine the relative binding affinity of 1α,24,25-Trihydroxyvitamin D2 and calcitriol to the VDR.

  • Methodology:

    • Receptor Preparation: A crude VDR preparation is obtained from the intestines of vitamin D-deficient rats.

    • Radioligand: Tritiated 1α,25-(OH)₂D₃ ([³H]1α,25-(OH)₂D₃) is used as the radiolabeled ligand.

    • Competition Assay: A constant amount of the VDR preparation and [³H]1α,25-(OH)₂D₃ are incubated with increasing concentrations of either unlabeled calcitriol (for standard curve) or 1α,24,25-Trihydroxyvitamin D2.

    • Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

    • Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound required to displace 50% of the specifically bound [³H]1α,25-(OH)₂D₃ (IC₅₀) is determined. The relative binding affinity is calculated as (IC₅₀ of calcitriol / IC₅₀ of test compound) x 100%.[6]

In Vivo Assessment of Calcium Metabolism in Rats

  • Objective: To compare the effects of 1α,24,25-Trihydroxyvitamin D2 and calcitriol on serum and urine calcium levels.

  • Methodology:

    • Animal Model: Normal or vitamin D-deficient rats are used.

    • Dosing: Animals are administered varying oral or subcutaneous doses of 1α,24,25-Trihydroxyvitamin D2 or calcitriol.

    • Sample Collection: Blood and urine samples are collected at specified time points after administration.

    • Biochemical Analysis: Serum and urine calcium concentrations are measured using standard analytical methods (e.g., atomic absorption spectrophotometry).

    • Data Analysis: Dose-response curves are generated to compare the potency of the two compounds in modulating calcium homeostasis.[7]

HL-60 Cell Differentiation Assay

  • Objective: To evaluate the potency of 1α,24,25-Trihydroxyvitamin D2 and calcitriol in inducing the differentiation of human leukemia (HL-60) cells.

  • Methodology:

    • Cell Culture: HL-60 cells are cultured in appropriate media.

    • Treatment: Cells are incubated with various concentrations of 1α,24,25-Trihydroxyvitamin D2 or calcitriol for a defined period (e.g., 96 hours).

    • Differentiation Marker: The percentage of cells that have differentiated into a more mature phenotype (e.g., monocytes/macrophages) is assessed. A common method is the nitro blue tetrazolium (NBT) reduction assay, where differentiated cells produce superoxide (B77818) radicals that reduce the yellow NBT to a blue formazan (B1609692) precipitate.

    • Quantification: The percentage of NBT-positive cells is determined by microscopic examination.

    • Data Analysis: Dose-response curves are constructed to compare the differentiation-inducing activity of the two compounds.[6]

Summary and Conclusion

This comparative guide highlights the key differences between 1α,24,25-Trihydroxyvitamin D2 and calcitriol. While both are vitamin D analogs that interact with the VDR, their distinct molecular structures lead to significant differences in their biological activities.

  • Potency: Calcitriol is the more potent molecule, exhibiting a much higher binding affinity for the VDR and consequently greater effects on calcium metabolism and gene regulation at lower concentrations.[6]

  • Calcemic Effects: 1α,24,25-Trihydroxyvitamin D2 has a significantly lower impact on serum and urine calcium levels compared to calcitriol, suggesting a reduced risk of hypercalcemia.[7]

  • Therapeutic Potential: The attenuated calcemic activity of 1α,24,25-Trihydroxyvitamin D2, coupled with its ability to induce cell differentiation, albeit at higher concentrations, suggests that it and similar analogs could be valuable for therapeutic applications where the potent calcemic effects of calcitriol are undesirable. Such applications could include the development of treatments for hyperproliferative disorders like psoriasis or certain cancers, where local administration or the need for a wider therapeutic window is paramount.

Further research is warranted to fully elucidate the physiological roles and therapeutic potential of 1α,24,25-Trihydroxyvitamin D2. Direct, comprehensive comparative studies with calcitriol, including detailed analyses of gene expression profiles and in vivo efficacy in various disease models, will be crucial for advancing its potential clinical applications.

References

Assessing the Specificity of 1α,24,25-Trihydroxyvitamin D2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃VD2), evaluating its biological effects in relation to other key vitamin D analogs. The information presented herein is intended to assist researchers in assessing the specificity of this metabolite's actions and its potential therapeutic applications.

Introduction to 1α,24,25-Trihydroxyvitamin D2

1α,24,25-Trihydroxyvitamin D2 is a metabolite of Vitamin D2, formed through a series of hydroxylation steps. The biological activity of vitamin D compounds is primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium homeostasis, cell proliferation and differentiation, and immune function. The specificity of a given vitamin D analog is determined by its affinity for the VDR, its interaction with the Vitamin D Binding Protein (DBP) in circulation, and its susceptibility to metabolic inactivation.

Comparative Analysis of In Vitro Activity

The following tables summarize the available quantitative data comparing the in vitro activity of 1α,24,25(OH)₃VD2 with other significant vitamin D analogs.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundIC₅₀ (nM)Relative Binding Affinity (%)
1α,25-Dihydroxyvitamin D₃ (Calcitriol)~0.1 - 1.0100
1α,25-Dihydroxyvitamin D₂~1.567
1α,24(R),25-Trihydroxyvitamin D₃ ~0.5200
24,25-Dihydroxyvitamin D₃>100<1
1α,24,25-Trihydroxyvitamin D₂ Data not availableData not available

Note: IC₅₀ values represent the concentration of the ligand required to displace 50% of a radiolabeled standard (typically [³H]-1α,25(OH)₂D₃) from the VDR. A lower IC₅₀ indicates a higher binding affinity.

Table 2: Transcriptional Activation of VDR Target Genes

CompoundEC₅₀ (nM)Relative Potency (%)
1α,25-Dihydroxyvitamin D₃ (Calcitriol)~0.1100
1α,25-Dihydroxyvitamin D₂~0.250
1α,24(R),25-Trihydroxyvitamin D₃ Data not availableData not available
1α,24,25-Trihydroxyvitamin D₂ Data not availableData not available

Note: EC₅₀ values represent the concentration of the ligand required to elicit 50% of the maximal transcriptional activation of a VDR-responsive reporter gene. A lower EC₅₀ indicates higher potency.

Table 3: Induction of Human Promyelocytic Leukemia (HL-60) Cell Differentiation

CompoundConcentration for DifferentiationPercentage of Differentiated Cells (%)
1α,25-Dihydroxyvitamin D₃ (Calcitriol)10⁻⁸ M~80-90%
1α,25-Dihydroxyvitamin D₂10⁻⁸ M~70-80%
1α,24(R),25-Trihydroxyvitamin D₃ 10⁻⁸ M~80-90%
1α,24,25-Trihydroxyvitamin D₂ Data not availableData not available

Note: Differentiation is typically assessed by measuring the expression of cell surface markers (e.g., CD11b, CD14) or functional assays (e.g., nitroblue tetrazolium reduction).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Protocol 1: Competitive Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the relative binding affinity of test compounds for the VDR.

Materials:

  • Recombinant human VDR

  • [³H]-1α,25(OH)₂D₃ (radioligand)

  • Test compounds (1α,24,25(OH)₃VD2 and other analogs)

  • Assay buffer (e.g., Tris-HCl, EDTA, DTT)

  • Dextran-coated charcoal

  • Scintillation counter

Procedure:

  • A fixed concentration of recombinant VDR and [³H]-1α,25(OH)₂D₃ are incubated in the assay buffer.

  • Increasing concentrations of unlabeled test compounds are added to compete for binding to the VDR.

  • The incubation is carried out at 4°C for a specified period (e.g., 4-18 hours) to reach equilibrium.

  • Dextran-coated charcoal is added to adsorb unbound ligand.

  • The mixture is centrifuged, and the radioactivity in the supernatant (representing bound ligand) is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Protocol 2: VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

Objective: To measure the ability of test compounds to activate VDR-mediated gene transcription.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, COS-1)

  • An expression vector for the human VDR

  • A reporter plasmid containing a luciferase gene under the control of a VDR-responsive promoter (e.g., containing multiple VDREs)

  • A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization

  • Transfection reagent

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cells are co-transfected with the VDR expression vector, the luciferase reporter plasmid, and the control plasmid.

  • After a recovery period, the cells are treated with various concentrations of the test compounds.

  • Following an incubation period (e.g., 24 hours), the cells are lysed.

  • The luciferase activity in the cell lysates is measured using a luminometer after the addition of the luciferase assay reagent.

  • The β-galactosidase activity is also measured for normalization of transfection efficiency.

  • The concentration of the test compound that produces 50% of the maximal luciferase activity (EC₅₀) is determined.

Protocol 3: HL-60 Cell Differentiation Assay

Objective: To assess the ability of test compounds to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Materials:

  • HL-60 cells

  • Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Antibodies for flow cytometry (e.g., anti-CD11b, anti-CD14) or reagents for functional assays (e.g., nitroblue tetrazolium [NBT])

  • Flow cytometer or microscope

Procedure:

  • HL-60 cells are cultured in the presence of various concentrations of the test compounds for a period of 3 to 5 days.

  • For flow cytometry:

    • Cells are harvested, washed with PBS, and incubated with fluorescently labeled antibodies against differentiation markers.

    • The percentage of cells expressing the markers is quantified using a flow cytometer.

  • For NBT reduction assay:

    • Cells are incubated with NBT solution.

    • Differentiated cells will reduce the yellow NBT to a dark blue formazan, which can be visualized and quantified under a microscope.

  • The percentage of differentiated cells is calculated for each treatment condition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

VitaminD_Metabolic_Pathway Vitamin D2 Vitamin D2 25(OH)D2 25(OH)D2 Vitamin D2->25(OH)D2 CYP2R1/CYP27A1 (Liver) 1,25(OH)2D2 1,25(OH)2D2 25(OH)D2->1,25(OH)2D2 CYP27B1 (Kidney) 1,24,25(OH)3VD2 1,24,25(OH)3VD2 1,25(OH)2D2->1,24,25(OH)3VD2 CYP24A1

Vitamin D2 Metabolic Pathway.

VDR_Signaling_Pathway cluster_cell Target Cell VD_analog Vitamin D Analog VDR VDR VD_analog->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Gene_Transcription Gene Transcription VDRE->Gene_Transcription

Genomic Vitamin D Receptor Signaling Pathway.

VDR_Binding_Assay_Workflow Start Start Incubate Incubate VDR, [3H]-1,25(OH)2D3, and Test Compound Start->Incubate Separate Separate Bound and Free Ligand (Charcoal) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

VDR Competitive Binding Assay Workflow.

Discussion and Future Directions

The available data on other trihydroxyvitamin D analogs, such as 1α,24(R),25-trihydroxyvitamin D₃, suggests that 1α,24,25(OH)₃VD2 is likely to be a biologically active metabolite. The presence of the 1α-hydroxyl group is critical for high-affinity VDR binding and subsequent transcriptional activation. The additional hydroxylation at the C-24 position may modulate its binding affinity for VDR and DBP, as well as its metabolic clearance rate.

A significant knowledge gap exists regarding the specific quantitative biological activities of 1α,24,25-trihydroxyvitamin D₂. To fully assess its specificity and therapeutic potential, further research is required to determine its:

  • VDR Binding Affinity (IC₅₀): To understand its direct interaction with the receptor.

  • Transcriptional Potency (EC₅₀): To evaluate its ability to activate VDR target genes.

  • Cell-based Efficacy: To quantify its effects on cell proliferation and differentiation in various cell types.

  • Pharmacokinetics and In Vivo Efficacy: To determine its metabolic fate and biological effects in animal models.

By filling these knowledge gaps, the scientific community can better understand the specific role of 1α,24,25-trihydroxyvitamin D₂ in vitamin D metabolism and its potential as a novel therapeutic agent.

clinical relevance of 1alpha, 24, 25-Trihydroxy VD2 compared to other vitamin D forms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity and potential clinical relevance of 1α,24,25-Trihydroxyvitamin D2 in comparison to other key vitamin D metabolites.

Introduction

Vitamin D, a prohormone essential for mineral homeostasis and a modulator of numerous physiological processes, exists in two primary forms: vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). These forms are biologically inert and require sequential hydroxylation to become active. The liver converts them to 25-hydroxyvitamin D (25(OH)D), the major circulating form, and subsequently, the kidneys and other tissues convert 25(OH)D to the hormonally active 1α,25-dihydroxyvitamin D (1,25(OH)₂D), also known as calcitriol (B1668218).[1][2] The biological effects of calcitriol are mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates a wide array of genes.[3][4]

The metabolic pathway of vitamin D also includes catabolic steps, primarily initiated by the enzyme 24-hydroxylase (CYP24A1), which converts 25(OH)D and 1,25(OH)₂D into 24-hydroxylated metabolites, marking them for inactivation and excretion.[2][5] One such metabolite in the vitamin D2 pathway is 1α,24,25-trihydroxyvitamin D2. While often considered a product of catabolism, emerging evidence suggests that 24-hydroxylated metabolites may possess unique biological activities. This guide provides a comparative analysis of 1α,24,25-trihydroxyvitamin D2 against other vitamin D forms, supported by experimental data, to elucidate its potential clinical relevance.

Comparative Biological Activity of Vitamin D Metabolites

The clinical utility of a vitamin D metabolite is largely determined by its biological activity, which includes its binding affinity for the VDR, and its subsequent effects on gene transcription and physiological processes like calcium metabolism. The following tables summarize the available quantitative data comparing 1α,24,25-trihydroxyvitamin D2 and its D3 analog with other key vitamin D forms.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity (%) (Compared to 1,25(OH)₂D₃)Reference
1,25-dihydroxyvitamin D₃ (Calcitriol)100%[6]
1,25-dihydroxyvitamin D₂~100%[7]
1,24,25-trihydroxyvitamin D₃ 8% [6]
1,25,28-trihydroxyvitamin D₂0.8%[6]
24-epi-1,25-dihydroxyvitamin D₂~33%[7]

Note: Data for 1α,24,25-trihydroxyvitamin D2 is limited; data for the D3 analog is presented as a proxy.

Table 2: In Vivo Effects on Calcium Metabolism in Rats

Compound (Oral Dose)Effect on Intestinal Calcium Transport (vs. 1,25(OH)₂D₃)Effect on Bone Calcium MobilizationHypercalciuric Activity (Order of Potency)Reference
1,25-dihydroxyvitamin D₃ (Calcitriol)100%Active1[6][8]
1,25-dihydroxyvitamin D₂~100%ActiveSimilar to Calcitriol[7][8]
1,24,25-trihydroxyvitamin D₃ 93% Relatively Inactive 2[6]
1α,24-dihydroxyvitamin D₂ Requires ~30x greater dose for similar responseMuch lesser extent than Calcitriol3[8][9]
1,25,28-trihydroxyvitamin D₂No effect at standard dosesNo effect at standard dosesN/A[6]
Calcipotriol (B1668217)N/AMinimal effect4[8]

Table 3: Regulation of Gene Expression in Rats

CompoundDuodenal Plasma Membrane Ca²⁺ ATPase (PMCA) mRNADuodenal 24-Hydroxylase (CYP24A1) mRNAKidney 24-Hydroxylase (CYP24A1) mRNAReference
1,25-dihydroxyvitamin D₃ElevatedSignificantly ElevatedSignificantly Elevated[9]
1,24-dihydroxyvitamin D₃ ElevatedSignificantly ElevatedSignificantly Elevated[9]
1,24-dihydroxyvitamin D₂ ElevatedElevated (less than D₃ forms)Not Significantly Elevated[9]

Experimental Protocols

A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are detailed protocols for key experiments in vitamin D research.

Protocol 1: Competitive Radioligand Binding Assay for VDR Affinity

Objective: To determine the relative affinity of a test compound (e.g., 1α,24,25-trihydroxyvitamin D2) for the Vitamin D Receptor (VDR) by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) with high specific activity.

  • Test Compounds: Serial dilutions of 1α,24,25-trihydroxyvitamin D2 and other vitamin D metabolites.

  • Unlabeled Ligand: High concentration of unlabeled Calcitriol to determine non-specific binding.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).[10]

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.[10]

  • Scintillation Cocktail & Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer.

  • Reaction Setup: In microtiter plates or tubes, add the assay buffer, recombinant VDR, and the radioligand at a concentration at or below its dissociation constant (Kd).

  • Competition: Add increasing concentrations of the test compound or unlabeled control to the reaction mixtures.

  • Incubation: Incubate the plates at 4°C for 15-18 hours to reach binding equilibrium.[11]

  • Separation of Bound and Free Ligand:

    • HAP method: Add HAP slurry to each well, incubate, and then wash the HAP pellet to remove unbound radioligand.

    • Filter method: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the VDR-ligand complex.

  • Quantification: Transfer the HAP pellet or the filter into a scintillation vial, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled calcitriol) from the total binding (CPM with radioligand only).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

  • The relative binding affinity is then calculated by comparing the IC₅₀ of the test compound to that of the reference compound (1,25(OH)₂D₃).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Vitamin D Metabolite Analysis

Objective: To separate, identify, and quantify different vitamin D metabolites in biological samples.

Materials:

  • HPLC System: Equipped with a UV detector or a mass spectrometer (LC-MS/MS).

  • Column: C18 or Cyano stationary phase columns are commonly used.

  • Mobile Phase: A gradient of organic solvents (e.g., acetonitrile, methanol) and water.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges for sample clean-up and concentration.[12][13]

  • Standards: Certified reference standards for each vitamin D metabolite being analyzed.

Procedure:

  • Sample Extraction:

    • Precipitate proteins in the serum/plasma sample using an organic solvent like acetonitrile.

    • Perform liquid-liquid extraction or use an SPE cartridge to separate the vitamin D metabolites from other interfering substances.[13][14]

    • Elute the metabolites from the SPE cartridge, evaporate the solvent, and reconstitute the sample in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample into the HPLC system.

    • Run a solvent gradient to separate the different vitamin D metabolites based on their polarity and interaction with the stationary phase.

  • Detection and Quantification:

    • UV Detection: Monitor the column effluent at a specific wavelength (e.g., 265 nm) to detect the vitamin D metabolites.

    • MS/MS Detection: For higher sensitivity and specificity, couple the HPLC to a tandem mass spectrometer. The mass spectrometer will ionize the metabolites and fragment them, allowing for precise identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • Identify each metabolite by comparing its retention time and/or mass spectrum to that of the corresponding standard.

    • Quantify the concentration of each metabolite by creating a calibration curve using the known concentrations of the standards.

Signaling and Metabolic Pathways

To contextualize the biological activity of 1α,24,25-trihydroxyvitamin D2, it is essential to visualize its position within the broader vitamin D metabolic and signaling pathways.

Vitamin_D_Metabolism cluster_skin Skin (UVB) 7-DHC 7-Dehydrocholesterol VD3 Vitamin D3 (Cholecalciferol) 7-DHC->VD3 Sunlight (UVB) VD2 Vitamin D2 (Ergocalciferol) 25OHD2 25(OH)D2 (Ercalcidiol) VD2->25OHD2 25-hydroxylase (CYP2R1) 25OHD3 25(OH)D3 (Calcidiol) VD3->25OHD3 25-hydroxylase (CYP2R1) 1_25OH2D2 1,25(OH)₂D₂ 25OHD2->1_25OH2D2 1α-hydroxylase (CYP27B1) 1_25OH2D3 1,25(OH)₂D₃ (Calcitriol) 25OHD3->1_25OH2D3 1α-hydroxylase (CYP27B1) 24_25OH2D3 24,25(OH)₂D₃ 25OHD3->24_25OH2D3 24-hydroxylase (CYP24A1) 1_24_25OH3D2 1α,24,25(OH)₃D₂ 1_25OH2D2->1_24_25OH3D2 1_24_25OH3D3 1,24,25(OH)₃D₃ 1_25OH2D3->1_24_25OH3D3 Inactive\nMetabolites Inactive Metabolites 24_25OH2D3->Inactive\nMetabolites Further Metabolism 1_24_25OH3D2->Inactive\nMetabolites Further Metabolism VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD 1,25(OH)₂D VDR_cyto VDR VD->VDR_cyto Binds VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR RXR_cyto RXR RXR_cyto->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Coactivators Co-activators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Leads to Protein Protein Synthesis (in Cytoplasm) mRNA->Protein Translation Response Biological Response (e.g., ↑ Ca²⁺ transport) Protein->Response

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like 1α,24,25-Trihydroxyvitamin D2 is paramount to ensuring a secure laboratory environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of this vitamin D2 analog, emphasizing immediate safety and operational logistics.

Immediate Safety and Handling Precautions

1α,24,25-Trihydroxyvitamin D2 is a potent compound that requires careful handling. Adherence to appropriate safety protocols is essential to minimize exposure risks.

Personal Protective Equipment (PPE): All personnel handling 1α,24,25-Trihydroxyvitamin D2 must be equipped with the appropriate PPE. The recommended level of protection includes, but is not limited to, the items listed in the table below.[1][2][3][4]

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile or neoprene gloves is recommended.Prevents skin contact and absorption.
Gown Disposable, solid-front, back-closing gown made of a low-lint, impervious material.Protects clothing and skin from contamination.
Eye Protection Safety goggles or a face shield.Protects eyes from splashes or aerosols.
Respiratory Protection A fit-tested N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the powder form or if there is a risk of aerosolization.[2][4]Prevents inhalation of the compound.

Engineering Controls: Work with 1α,24,25-Trihydroxyvitamin D2 should be conducted in a designated area with appropriate engineering controls, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of 1α,24,25-Trihydroxyvitamin D2 is to treat it as hazardous chemical waste. It should be segregated from general laboratory waste and disposed of through a licensed and certified hazardous waste management contractor.[5][6][7]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid waste contaminated with 1α,24,25-Trihydroxyvitamin D2, including unused compound, contaminated PPE (gloves, gowns, etc.), and lab consumables (e.g., weigh boats, pipette tips), into a dedicated, clearly labeled, and sealed hazardous waste container.[8]

    • The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing 1α,24,25-Trihydroxyvitamin D2 in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of any liquid waste containing this compound down the drain.[5]

2. Labeling of Hazardous Waste:

Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "1α,24,25-Trihydroxyvitamin D2."

  • The concentration of the active ingredient, if known.

  • The name and contact information of the principal investigator or laboratory supervisor.

  • The date the waste was first added to the container.

3. Storage of Hazardous Waste:

Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[8] The SAA should be inspected weekly to ensure containers are properly sealed and there are no leaks.

4. Arranging for Disposal:

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[5][6] The preferred method for the final disposal of potent pharmaceutical compounds is high-temperature incineration.

Decontamination of Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated surfaces and equipment, the following procedure should be followed:

1. Initial Spill Containment:

  • Alert others in the area of the spill.

  • Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials.

2. Surface Decontamination:

  • Cleaning: First, clean the surface with a detergent solution to physically remove the compound.[13]

  • Deactivation (with caution): A solution of sodium hypochlorite (B82951) (e.g., a 1:10 dilution of household bleach) can be carefully applied to the contaminated area and left for a sufficient contact time (e.g., 15-30 minutes) before wiping clean with clean, wet cloths. Note: The efficacy of this method for 1α,24,25-Trihydroxyvitamin D2 has not been specifically validated. It is crucial to test the compatibility of the bleach solution with the surface material in a small, inconspicuous area first.

  • Final Rinse: Thoroughly rinse the surface with water to remove any residual cleaning and deactivating agents.

All materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.

Below is a logical workflow for the disposal decision-making process for 1α,24,25-Trihydroxyvitamin D2.

G Disposal Workflow for 1α,24,25-Trihydroxyvitamin D2 A Start: Waste Generation (Solid or Liquid) B Is the waste contaminated with 1α,24,25-Trihydroxy VD2? A->B C Segregate into appropriate Hazardous Waste Container (Solid or Liquid) B->C Yes D Dispose as General Laboratory Waste B->D No E Label Container with: 'Hazardous Waste' Full Chemical Name PI Contact Information Date C->E F Store in designated Satellite Accumulation Area (SAA) E->F G Contact EHS or Licensed Hazardous Waste Contractor for pickup and disposal F->G H End: Waste Disposed via High-Temperature Incineration G->H

Caption: Disposal decision workflow for 1α,24,25-Trihydroxy VD2.

By adhering to these procedures, research professionals can ensure the safe handling and proper disposal of 1α,24,25-Trihydroxyvitamin D2, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and safety protocols for handling potent compounds.

References

Personal protective equipment for handling 1alpha, 24, 25-Trihydroxy VD2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1α,24,25-Trihydroxy VD2. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 1α,24,25-Trihydroxy VD2 to minimize exposure and ensure safety.

PPE CategoryItemStandard/Specification
Respiratory Protection Full-face particle respiratorNIOSH (US) N99 or CEN (EU) EN 143 approved
Full-face supplied air respiratorUse when respirator is the sole means of protection
Hand Protection Chemical-resistant glovesInspect prior to use
Eye Protection Safety goggles or face shieldNIOSH (US) or EN 166 (EU) approved
Skin and Body Protection Laboratory coat or appropriate protective clothingSelection based on workplace risk assessment

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure all necessary PPE is worn correctly before handling the compound.

  • Handling the Compound: Avoid the formation of dust.[1] Do not breathe dust, vapors, or gas.[1] Prevent all contact with eyes, skin, and clothing.[1][2]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Long-term: Store at -20°C in a tightly sealed container.[1]

  • Short-term: Store at 2-8°C.[1]

  • The storage area must be dry and well-ventilated.[1] The compound should be protected from light and stored under nitrogen.[3]

Accidental Release Measures:

  • Personal Precautions: Wear the prescribed respiratory protection, safety goggles, and heavy-duty gloves.[2]

  • Containment: Prevent the powder from entering drains.[1]

  • Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal, avoiding the creation of dust.[1][2] Ventilate the area and wash the spill site after the material has been collected.[2]

Disposal Plan:

  • All waste materials, including contaminated gloves, empty containers, and spilled compound, must be disposed of in accordance with local, state, and federal regulations.[1][2] It is advisable to consult with a licensed professional waste disposal service.

Hazard Identification and First Aid

  • Primary Hazards: This substance is irritating to the eyes, respiratory system, and skin.[2] The toxicological properties have not been fully investigated.[2]

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[1][2]

    • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting.[1]

    • In all cases of exposure, seek immediate medical attention.[1][2]

Experimental Workflow and Safety Procedures

The following diagram illustrates the procedural workflow for safely handling 1α,24,25-Trihydroxy VD2.

Workflow for Safe Handling of 1α,24,25-Trihydroxy VD2 cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal & Spill A Wear Full PPE (Respirator, Gloves, Goggles, Lab Coat) B Work in Ventilated Area (Fume Hood) A->B C Handle Compound Avoid Dust and Contact B->C D Thoroughly Wash Hands C->D F Dispose of Waste (Follow Regulations) C->F G Accidental Release (Follow Spill Protocol) C->G If Spill Occurs E Store Properly (-20°C Long-term) D->E

Caption: Procedural workflow for the safe handling of 1α,24,25-Trihydroxy VD2.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。